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  • Product: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid
  • CAS: 899710-21-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry and materials science is perpetually in search of novel molecular entities that offer unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is perpetually in search of novel molecular entities that offer unique structural motifs and potential for functional innovation. Within this context, the strategic incorporation of fluorine atoms and sulfonyl groups into heterocyclic scaffolds has proven to be a highly effective strategy for modulating physicochemical and biological properties. This guide provides a comprehensive technical overview of a promising, yet underexplored molecule: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.

As a compound that marries the functionalities of a furoic acid, a flexible sulfonylmethyl linker, and a fluorinated aromatic ring, it stands as a molecule of significant interest for a range of applications, from drug discovery to advanced materials. This document, intended for the discerning researcher and development scientist, moves beyond a simple recitation of facts. It endeavors to provide a Senior Application Scientist’s perspective on the causality behind synthetic choices, the inherent logic of the proposed characterization workflows, and the potential avenues for its application, all grounded in established chemical principles and supported by authoritative references.

While direct experimental data for this specific molecule remains limited in the public domain, this guide constructs a robust framework for its synthesis and characterization based on well-established and analogous chemical transformations. It is designed to be a practical and intellectually stimulating resource, empowering researchers to confidently approach the synthesis and exploration of this and similar molecular architectures.

Molecular Overview and Physicochemical Properties

5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (CAS Number: 899710-21-5) is a multifaceted organic compound featuring a central furan-2-carboxylic acid core.[1] A key structural feature is the sulfonylmethyl group at the 5-position of the furan ring, which acts as a flexible yet stable linker to a 2-fluorobenzyl moiety. The presence of the fluorine atom on the benzyl ring is of particular note, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Table 1: Physicochemical Properties of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid

PropertyValueSource
CAS Number 899710-21-5[1]
Molecular Formula C13H11FO5S[1]
Molecular Weight 298.29 g/mol [1]
InChI InChI=1S/C13H11FO5S/c14-11-4-2-1-3-9(11)7-20(17,18)8-10-5-6-12(19-10)13(15)16/h1-6H,7-8H2,(H,15,16)[1]
Predicted Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMF.Inferred from structure
Predicted pKa ~3-4 (for the carboxylic acid)Inferred from furoic acid[2]
Storage Conditions Store at -4°C for short periods (1-2 weeks) and at -20°C for long-term storage (1-2 years).[1]

Proposed Synthesis and Characterization

To date, a specific, peer-reviewed synthesis of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid has not been prominently reported in the chemical literature. However, based on established organic chemistry principles, a robust and logical multi-step synthetic pathway can be proposed. This pathway leverages readily available starting materials and employs high-yielding, well-understood reactions.

The proposed synthesis is a three-stage process:

  • Formation of the Thioether Intermediate: This involves the nucleophilic substitution of a suitable starting material, methyl 5-(chloromethyl)-2-furoate, with 2-fluorobenzyl mercaptan.

  • Oxidation to the Sulfone: The resulting thioether is then oxidized to the corresponding sulfone using a reliable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Hydrolysis to the Final Acid: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

Synthetic_Pathway A Methyl 5-(chloromethyl)-2-furoate C Methyl 5-{[(2-fluorobenzyl)thio]methyl}-2-furoate (Thioether Intermediate) A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Fluorobenzyl mercaptan B->C D Methyl 5-{[(2-fluorobenzyl)sulfonyl]methyl}-2-furoate (Sulfone Intermediate) C->D Oxidizing Agent (e.g., m-CPBA) Solvent (e.g., DCM) E 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (Final Product) D->E Base (e.g., LiOH) Solvent (e.g., THF/H2O)

Proposed synthetic pathway for 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.
Step 1: Synthesis of Methyl 5-{[(2-fluorobenzyl)thio]methyl}-2-furoate (Thioether Intermediate)

The initial step involves a nucleophilic substitution reaction. The sulfur atom of 2-fluorobenzyl mercaptan, being a soft and potent nucleophile, will readily displace the chloride from the electrophilic carbon of methyl 5-(chloromethyl)-2-furoate.[3][4] The use of a mild base like potassium carbonate is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion, thereby accelerating the reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the cation of the base without deactivating the nucleophile.

Experimental Protocol:

  • To a solution of methyl 5-(chloromethyl)-2-furoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • To this stirred suspension, add 2-fluorobenzyl mercaptan (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure thioether intermediate.

Step 2: Synthesis of Methyl 5-{[(2-fluorobenzyl)sulfonyl]methyl}-2-furoate (Sulfone Intermediate)

The oxidation of the thioether to a sulfone is a critical transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this purpose.[5][6] The reaction typically proceeds through a sulfoxide intermediate, and using a slight excess of m-CPBA ensures complete conversion to the sulfone. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve both the substrate and the reagent.

Experimental Protocol:

  • Dissolve the thioether intermediate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfone intermediate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (Final Product)

The final step is the saponification of the methyl ester to the carboxylic acid.[7] This is a standard hydrolysis reaction carried out under basic conditions. A mixture of tetrahydrofuran (THF) and water is used as the solvent to ensure the solubility of both the ester and the base. Lithium hydroxide is a common choice for this transformation.

Experimental Protocol:

  • Dissolve the sulfone intermediate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Furan protons: Two doublets in the range of 6.5-7.5 ppm.[8] - Methylene protons (sulfonylmethyl): A singlet around 4.5-5.0 ppm. - Methylene protons (benzyl): A singlet around 4.3-4.8 ppm. - Aromatic protons (fluorobenzyl): A multiplet in the range of 7.0-7.5 ppm. - Carboxylic acid proton: A broad singlet at >10 ppm.
¹³C NMR - Carboxylic acid carbonyl: ~160-165 ppm. - Furan carbons: Signals in the aromatic region, with the carbon attached to the carboxyl group being more downfield.[9] - Methylene carbons: Signals in the range of 50-65 ppm. - Aromatic carbons (fluorobenzyl): Multiple signals in the aromatic region, with C-F coupling observable.
IR (Infrared) - O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong band around 1680-1710 cm⁻¹. - S=O stretch (sulfone): Two strong bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. - C-F stretch: Strong band around 1000-1100 cm⁻¹.
Mass Spec (HRMS) Calculated m/z for C13H11FO5S should be observed with high accuracy.

Potential Applications and Mechanism of Action

While the specific biological activity of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid has not been reported, its structural components suggest several potential areas of application, particularly in drug discovery.

  • Antibacterial and Antifungal Agents: Sulfone derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11] The incorporation of a fluorobenzyl group can further enhance this activity. For instance, sulfone derivatives containing a 1,3,4-oxadiazole moiety have shown good antibacterial activity against rice bacterial leaf blight.[11]

  • Anti-inflammatory and Anticancer Agents: The sulfonyl group is a key pharmacophore in a variety of anti-inflammatory and anticancer drugs.[12] The furan ring is also a common scaffold in biologically active compounds. The combination of these moieties in the title compound makes it a candidate for screening in these therapeutic areas.

  • Enzyme Inhibition: The carboxylic acid functionality, combined with the overall molecular architecture, suggests potential for interaction with the active sites of various enzymes.

Potential_Applications A 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid B Antibacterial/ Antifungal A->B C Anti-inflammatory A->C D Anticancer A->D E Enzyme Inhibition A->E

Potential therapeutic applications of the title compound.

The precise mechanism of action would depend on the specific biological target. However, the presence of the sulfonyl group suggests potential interactions through hydrogen bonding and dipole-dipole interactions. The fluorinated aromatic ring could engage in hydrophobic and potentially halogen bonding interactions within a protein binding pocket.

Conclusion and Future Directions

5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid represents a molecule of considerable synthetic and medicinal interest. While its properties are yet to be fully elucidated, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is practical and relies on well-established chemical transformations, offering a clear path for researchers to access this compound.

Future research should focus on the successful synthesis and full spectroscopic characterization of this molecule to confirm the predicted properties. Subsequently, a comprehensive biological evaluation against a panel of bacterial, fungal, and cancer cell lines would be crucial to uncover its therapeutic potential. Elucidating the structure-activity relationships by synthesizing and testing analogs with variations in the substitution pattern of the benzyl ring and the nature of the linker would be a logical next step in the exploration of this promising chemical scaffold.

References

  • Georganics. (2023, May 18). Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]

  • UCLA, Department of Chemistry and Biochemistry. mCPBA (meta-chloroperoxybenzoic acid). [Link]

  • Pan, L., et al. (2015). Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight. PubMed. [Link]

  • Alwar, V. (2010). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. Asian Journal of Chemistry.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.
  • Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. PubMed. [Link]

  • Alwar, V. (2010). Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. ResearchGate. [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica.
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  • Supporting Information for - The Royal Society of Chemistry.
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  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA... (2022). ResearchGate. [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). RSC Publishing.
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  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. (2022). PMC. [Link]

  • Monga, A., & Nandini, D. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences.
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). MDPI. [Link]

  • Georganics. 5-Methyl-2-furoic acid - High purity. [Link]

  • NIST. 2-Fluorobenzyl mercaptan. [Link]

  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (2024). ResearchGate. [Link]

  • Reactions of Thiols. (2021). ResearchGate. [Link]

  • NIST. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

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  • JAM Group. A Comprehensive Guide to Sodium Hydrosulfide Reactions. [Link]

  • Filo. We'll see in Chapter 11 that alkyl halides react with hydrosulfide ion (H... [Link]

  • Preparation method of 2,6-difluorobenzyl bromide. (2011).
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  • The Good Scents Company. 2-furoic acid. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. [Link]

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Exploratory

Dabrafenib: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Potent B-Raf Inhibitor for Targeted Cancer Therapy Introduction Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of the B-Raf kinase, a critical com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Review of the Potent B-Raf Inhibitor for Targeted Cancer Therapy

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway plays a crucial role in regulating cell growth, proliferation, and survival.[2][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf protein, driving uncontrolled cell division and contributing to the development of various cancers, most notably melanoma.[2][4][5] Approximately 50% of cutaneous melanomas harbor activating BRAF mutations.[1][6][7] Dabrafenib is indicated for the treatment of patients with unresectable or metastatic solid tumors bearing BRAF V600 mutations.[2][8] This technical guide provides a comprehensive overview of Dabrafenib, encompassing its physicochemical properties, mechanism of action, analytical methodologies, clinical applications, and mechanisms of resistance.

Physicochemical Properties

Dabrafenib is available as a free base and as a mesylate salt. The CAS number initially provided by the user (899710-21-5) is not the commonly used identifier for this compound. The correct and widely recognized CAS numbers are 1195765-45-7 for the free base and 1195768-06-9 for the mesylate salt.

PropertyDabrafenib (Free Base)Dabrafenib Mesylate
CAS Number 1195765-45-71195768-06-9
Synonym GSK2118436GSK2118436B
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂C₂₄H₂₄F₃N₅O₅S₃
Molecular Weight 519.6 g/mol 615.67 g/mol

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of the B-Raf kinase.[1][9] In cells with a BRAF V600 mutation, the B-Raf protein is constitutively active, leading to a cascade of phosphorylation events that activate MEK and subsequently ERK.[4] Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation and survival.[1]

Dabrafenib selectively binds to the ATP-binding site of the mutant B-Raf V600 protein, preventing its kinase activity.[4] This inhibition blocks the downstream phosphorylation of MEK and ERK, thereby disrupting the aberrant signaling cascade that drives tumor growth.[1][4] The result is cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells harboring the BRAF V600 mutation.[1]

It is important to note that in cells with wild-type BRAF, Dabrafenib can paradoxically activate the MAPK pathway in a RAS-dependent manner.[1] This phenomenon is a key consideration in its clinical application and has led to the development of combination therapies.

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Caption: Dabrafenib inhibits the mutated BRAF protein in the MAPK pathway.

Experimental Protocols

Western Blot Analysis of MAPK Pathway Inhibition

This protocol outlines a method to assess the inhibitory effect of Dabrafenib on the MAPK pathway in BRAF V600E mutant melanoma cells.

1. Cell Culture and Treatment:

  • Culture BRAF V600E mutant melanoma cells (e.g., A375) in appropriate media.

  • Treat cells with a range of Dabrafenib concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Causality behind Experimental Choices: The use of antibodies specific to both the phosphorylated (active) and total forms of MEK and ERK allows for a precise assessment of Dabrafenib's inhibitory effect on the signaling cascade, while the loading control ensures equal protein loading across lanes.

Quantification of Dabrafenib in Plasma by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of Dabrafenib in plasma samples, a crucial aspect of pharmacokinetic studies.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., deuterated Dabrafenib).

  • Precipitate proteins by adding a solvent such as acetonitrile or methanol.[10]

  • Vortex and centrifuge the samples.

  • Collect the supernatant for analysis.

2. Liquid Chromatography:

  • Inject the supernatant onto a reverse-phase C18 column.[11][12]

  • Use an isocratic or gradient mobile phase, typically consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., 0.1% formic acid).[11][12]

3. Mass Spectrometry:

  • Perform detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[11][12]

  • Monitor the transitions of the precursor to product ions for both Dabrafenib and the internal standard in multiple reaction monitoring (MRM) mode.[11][12]

4. Quantification:

  • Construct a calibration curve using known concentrations of Dabrafenib in a biological matrix.

  • Determine the concentration of Dabrafenib in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Trustworthiness of the Protocol: This method is self-validating through the use of an internal standard to correct for variations in sample preparation and instrument response, and a calibration curve to ensure accurate quantification.

LCMS_Workflow Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography Supernatant->LC MS Mass Spectrometry LC->MS Data Data Analysis MS->Data

Caption: Workflow for the quantification of Dabrafenib in plasma using LC-MS/MS.

Pharmacokinetics and Metabolism

Dabrafenib exhibits an absolute oral bioavailability of 95%.[13] It is highly bound to human plasma proteins (99.7%).[14] The metabolism of Dabrafenib is primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[13][14] These enzymes form hydroxy-dabrafenib, which is an active metabolite that contributes to the overall pharmacological effect.[2][13] Hydroxy-dabrafenib is further oxidized by CYP3A4 to carboxy-dabrafenib.[14] Dabrafenib also induces its own metabolism, leading to a time-dependent increase in its apparent clearance.[2][13] The major route of elimination is through fecal excretion.[14]

Clinical Efficacy and Applications

Dabrafenib has demonstrated significant clinical efficacy in patients with BRAF V600-mutant metastatic melanoma.[7][8] Clinical trials have shown high response rates and improved progression-free survival compared to standard chemotherapy.[5][7][8] Dabrafenib is also effective in patients with brain metastases.[7][8]

To enhance efficacy and delay the onset of resistance, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib.[6][15][16] This combination therapy provides a dual blockade of the MAPK pathway, leading to improved outcomes compared to Dabrafenib monotherapy.[16]

Mechanisms of Resistance

Despite the initial high response rates, many patients eventually develop resistance to Dabrafenib.[17][18] The mechanisms of resistance are diverse and can involve:

  • Reactivation of the MAPK Pathway: This can occur through various genetic alterations, including the development of activating mutations in NRAS or MEK1, or the expression of a splice variant of BRAF V600E that promotes dimerization.[17][18][19][20]

  • Activation of Parallel Signaling Pathways: The PI3K/AKT pathway can be activated, often through the loss of the tumor suppressor PTEN, to bypass the MAPK blockade.[6][18][19]

  • Increased Expression of Receptor Tyrosine Kinases: Overexpression of receptor tyrosine kinases can lead to the activation of alternative signaling pathways that promote cell survival.[19]

Understanding these resistance mechanisms is crucial for the development of next-generation therapies and strategies to overcome treatment failure.

Chemical Synthesis

The chemical synthesis of Dabrafenib has been described in several publications and patents.[3][21][22][23] A common synthetic route involves the coupling of key intermediates to construct the thiazole and pyrimidine ring systems, followed by sulfonamidation.[3][21] The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF V600-mutant cancers, particularly metastatic melanoma. Its high selectivity and potent inhibition of the MAPK pathway have significantly improved patient outcomes. However, the development of resistance remains a major clinical challenge. Ongoing research focuses on understanding and overcoming these resistance mechanisms through the development of novel combination therapies and next-generation inhibitors. This technical guide provides a solid foundation for researchers and drug development professionals working with this important therapeutic agent.

References

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (URL: [Link])

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  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. (URL: [Link])

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  • Dabrafenib (Tafinlar) Targeted Therapy for Treatment of Melanoma. (URL: [Link])

  • Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - NIH. (URL: [Link])

  • Mechanisms of Resistance to RAF Inhibition in Melanomas Harboring a BRAF Mutation. (URL: [Link])

  • Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf. (URL: [Link])

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (URL: [Link])

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  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. (URL: [Link])

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Foundational

The Ascendant Role of Furan-Based Sulfones in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Convergence of Furan and Sulfone Moieties In the landscape of contemporary drug discovery, the strategic amalgamation of privileged scaffolds to create novel chemical entities with enhanced therap...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Convergence of Furan and Sulfone Moieties

In the landscape of contemporary drug discovery, the strategic amalgamation of privileged scaffolds to create novel chemical entities with enhanced therapeutic potential is a paramount objective. This guide delves into the burgeoning field of furan-based sulfones, a class of compounds that has garnered significant attention for its diverse and potent biological activities. The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, prized for its ability to serve as a bioisostere for phenyl rings, thereby improving metabolic stability and receptor interactions.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs and natural products, exhibiting a broad spectrum of pharmacological effects.[3][4] The sulfone group (R-S(=O)₂-R'), with its unique electronic and steric properties, is another critical pharmacophore known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] The convergence of these two moieties creates a synergistic scaffold with the potential to address a myriad of unmet medical needs. This guide provides an in-depth exploration of the synthesis, therapeutic applications, and structure-activity relationships of furan-based sulfones, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: From Thioethers to Bioactive Sulfones

The principal and most widely employed route for the synthesis of furan-based sulfones is the oxidation of their corresponding furan-based thioether precursors. This transformation is favored for its efficiency and the ready availability of the starting materials.

Causality in Synthesis: The Rationale Behind the Oxidation Approach

The oxidation of thioethers to sulfones is a robust and well-established transformation in organic synthesis.[7] The choice of an oxidizing agent is critical and is often dictated by the desire for high yields, selectivity, and mild reaction conditions to preserve the integrity of the furan ring, which can be susceptible to degradation under harsh oxidative or acidic conditions. A solution of hydrogen peroxide in acetic acid is a commonly utilized system due to its high efficiency and simplicity.[6][8]

The synthesis typically begins with the nucleophilic substitution of a leaving group on the furan or furanone ring with a thiol. For instance, in the synthesis of certain 2(5H)-furanone sulfones, the reaction of 5-alkoxy-2(5H)-furanones with thiols in the presence of a base like triethylamine proceeds with regioselective substitution at the fourth position of the lactone ring.[9][10] This is followed by the oxidation of the resulting thioether to the sulfone.

Experimental Protocol: Synthesis of a Chiral 2(5H)-Furanone Sulfone

The following protocol details a representative synthesis of a chiral 2(5H)-furanone sulfone, adapted from established methodologies.[8]

Step 1: Synthesis of the Thioether Precursor

  • Dissolve the starting furanone (1.0 equivalent) in diethyl ether (approx. 0.1 M solution).

  • With vigorous stirring, add a solution of the desired thiol (1.0 equivalent) in diethyl ether dropwise.

  • Subsequently, add a solution of triethylamine (1.0 equivalent) in diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated triethylamine hydrochloride and wash it with diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the solid residue from a suitable solvent (e.g., hexane) to afford the pure thioether.

Step 2: Oxidation to the Sulfone

  • Dissolve the synthesized thioether (1.0 equivalent) in glacial acetic acid.

  • Add an excess of 30% hydrogen peroxide (H₂O₂) (typically 3-5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting thioether is completely consumed.

  • Pour the reaction mixture into cold water to precipitate the sulfone product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the desired furan-based sulfone.

Self-Validating System: The purity and identity of the synthesized compounds at each step should be rigorously confirmed by spectroscopic methods such as IR, NMR (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS).[8] The appearance of strong absorption bands in the IR spectrum around 1350-1342 cm⁻¹ and 1163-1151 cm⁻¹ are characteristic of the antisymmetric and symmetric stretching vibrations of the SO₂ group, respectively, confirming the successful oxidation.[8]

II. Therapeutic Frontiers of Furan-Based Sulfones

The unique structural architecture of furan-based sulfones has translated into a diverse array of promising biological activities.

A. Antimicrobial and Anti-Biofilm Agents

A significant area of research for furan-based sulfones is in combating bacterial infections, particularly those complicated by biofilm formation. Biofilms are notoriously resistant to conventional antibiotics, making them a major clinical challenge.[9]

Certain chiral 2(5H)-furanone sulfones have demonstrated potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] For example, a sulfone derivative, F105, exhibited minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) of 10 µg/mL and 40 µg/mL, respectively, against S. aureus, indicating its biocidal properties.[8][9]

Synergistic Effects: A compelling aspect of these compounds is their ability to act synergistically with existing antibiotics. Low concentrations of certain furan-based sulfones have been shown to significantly reduce the MICs of aminoglycosides (e.g., gentamicin, amikacin) against S. aureus.[8][11] This suggests a potential role for these sulfones as adjuvants in combination therapies to enhance the efficacy of current antimicrobial agents and combat antibiotic resistance.

Mechanism of Action: While the precise mechanism of antimicrobial action is still under investigation, preliminary studies suggest that these compounds may disrupt various cellular metabolic processes in bacteria.[9][10] Furthermore, many 2(5H)-furanone derivatives are known to interfere with quorum sensing, a bacterial communication system that regulates biofilm formation, which could contribute to their anti-biofilm activity.[9][10]

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Reference
Sulfone 26S. aureus8-[8]
Sulfone 26B. subtilis8-[8]
F105S. aureus1040[9]

Table 1: Antimicrobial activity of selected furan-based sulfones.

B. Anticancer Agents

The furan scaffold is a well-established pharmacophore in the design of anticancer agents.[1][12] The incorporation of a sulfone moiety can further enhance the cytotoxic potential of these molecules. Furan-based compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[12][13] For instance, certain furan-2(3H)-one derivatives have demonstrated promising and selective antiproliferative activity against liver and breast cancer cell lines.[13] While specific data on furan-based sulfones as anticancer agents is an emerging area, the known anticancer properties of both the furan and sulfone moieties suggest a high potential for this class of compounds.[5][12]

Compound Class Cancer Cell Line Effect Reference
Furan-2(3H)-one derivativesHepG-2 (Liver)Selective antiproliferative activity[13]
Furan-2(3H)-one derivativesMCF-7 (Breast)Antiproliferative activity[13]
Furan derivativesHeLa (Cervical)Antiproliferative activity[14]
Furan derivativesSW620 (Colorectal)Antiproliferative activity[14]

Table 2: Anticancer potential of furan-containing compounds.

C. Anti-inflammatory Agents

Furan-based compounds have also been investigated for their anti-inflammatory properties.[15][16] Some furanones substituted with methylsulfonylphenyl moieties have shown the ability to protect against oxidative damage by inhibiting or quenching free radicals and reactive oxygen species in vitro.[15] These compounds also demonstrated anti-inflammatory effects in animal models of inflammation, suggesting their potential for the treatment of inflammatory diseases.[15] The mechanism is thought to be linked to their antioxidant properties, as oxidative stress is a key contributor to inflammation.[17]

III. Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective furan-based sulfone drug candidates. While comprehensive SAR studies for this specific class are evolving, some key principles can be extrapolated from research on related furan derivatives.

For antimicrobial 2(5H)-furanone sulfones, the nature of the substituents on both the furanone ring and the sulfonyl moiety significantly influences activity. For example, the presence of a terpene moiety, such as l-borneol, has been shown to enhance activity against Gram-positive bacteria.[8]

In the case of furan-based sulfonamides acting as carbonic anhydrase inhibitors, the substitution pattern on the furan ring is critical. The introduction of methyl groups on the furan ring generally increases inhibitory potency, likely due to favorable hydrophobic interactions within the enzyme's active site.[18]

SAR_Summary cluster_furan Furan Ring Modifications cluster_sulfone Sulfone Moiety Variations cluster_activity Biological Activity Furan Furan Core Substituents Substituents (e.g., alkyl, halogen) Furan->Substituents Position & Nature are Critical Antimicrobial Antimicrobial Potency Substituents->Antimicrobial e.g., Terpene moiety enhances activity Anticancer Anticancer Efficacy Substituents->Anticancer Anti_inflammatory Anti-inflammatory Effect Substituents->Anti_inflammatory Sulfone Sulfone Group Aryl_Group Aryl/Alkyl Group on Sulfone Sulfone->Aryl_Group Influences Lipophilicity & Binding Aryl_Group->Antimicrobial Aryl_Group->Anticancer Aryl_Group->Anti_inflammatory

A diagram illustrating the key structure-activity relationships for furan-based sulfones.

IV. Future Perspectives and Overcoming Challenges

Furan-based sulfones represent a promising class of compounds with significant therapeutic potential. The modularity of their synthesis allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization. Future research should focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and pathways modulated by these compounds is essential for their rational development.

  • Broadening the Scope of Biological Evaluation: Exploring their potential against a wider range of therapeutic targets, including viral infections and neurodegenerative diseases, is warranted.

  • Optimizing Pharmacokinetic Properties: Addressing potential challenges such as toxicity and metabolic stability will be crucial for translating promising in vitro results into in vivo efficacy. The furan ring, for instance, can sometimes undergo metabolic activation to toxic intermediates, a factor that must be carefully considered in drug design.[19]

  • Exploring Novel Synthetic Methodologies: While oxidation of thioethers is a reliable method, the development of new synthetic routes, such as those involving C-H functionalization or the use of sulfur dioxide, could provide more direct and sustainable access to novel furan-based sulfones.[7][20]

Workflow_Future_Directions cluster_discovery Discovery & Synthesis cluster_evaluation Preclinical Evaluation cluster_development Clinical Development A Library Synthesis B Novel Synthetic Routes C High-Throughput Screening A->C B->A D Mechanism of Action Studies C->D E In Vivo Efficacy & Toxicity D->E F Lead Optimization (SAR) E->F G Clinical Trials F->G

A workflow outlining the future directions in furan-based sulfone research and development.

V. Conclusion

The strategic combination of the furan scaffold and the sulfone moiety has yielded a class of compounds with compelling and diverse biological activities. From combating antibiotic-resistant bacteria and their biofilms to showing potential in cancer and inflammation, furan-based sulfones are a testament to the power of rational drug design. As our understanding of their synthesis, mechanism of action, and structure-activity relationships deepens, these compounds hold significant promise for the development of the next generation of therapeutics. This guide serves as a foundational resource to inspire and inform further research into this exciting and rapidly evolving area of medicinal chemistry.

References

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. PMC. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. PubMed. [Link]

  • Novel Furan-2(3H)-one derivatives as promising anticancer agents against liver and breast cancers cell lines: Green Synthesis, Spectroscopic analysis, in Vitro Antiproliferative Activity, and DFT study. SciSpace. [Link]

  • New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents. PubMed. [Link]

  • A Sulfone-Based Strategy for the Preparation of 2,4-Disubstituted Furan Derivatives. ResearchGate. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PMC. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research. [Link]

  • Application of furan derivative in medicinal field. ResearchGate. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. ResearchGate. [Link]

  • Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. PubMed. [Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

  • Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. [Link]

  • Medicinal significance of furan derivatives : A Review. Semantic Scholar. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal. [Link]

  • A sulfone-based strategy for the preparation of 2,4-disubstituted furan derivatives. PubMed. [Link]

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Exploratory

Technical Guide: 5-{[(2-fluorophenyl)methanesulfonyl]methyl}furan-2-carboxylic acid

The following technical guide details the chemical identity, pharmacological mechanism, and experimental applications of 5-{[(2-fluorophenyl)methanesulfonyl]methyl}furan-2-carboxylic acid , a potent inhibitor of D-amino...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, pharmacological mechanism, and experimental applications of 5-{[(2-fluorophenyl)methanesulfonyl]methyl}furan-2-carboxylic acid , a potent inhibitor of D-amino acid oxidase (DAAO).

Core Identity & Pharmacological Application

Executive Summary

5-{[(2-fluorophenyl)methanesulfonyl]methyl}furan-2-carboxylic acid (CAS: 899710-21-5 ) is a synthetic small-molecule inhibitor of D-amino acid oxidase (DAAO) .[1] It belongs to the class of furan-2-carboxylic acid bioisosteres , designed to mimic the substrate D-amino acids (e.g., D-serine, D-alanine) within the enzyme's active site.[1]

Its primary research application lies in neuropsychopharmacology , specifically targeting the NMDA receptor hypofunction hypothesis of schizophrenia. By inhibiting DAAO, this compound prevents the catabolism of D-serine , a critical co-agonist at the glycine site of the NMDA receptor (NMDAR). Elevated synaptic D-serine levels are hypothesized to ameliorate the negative symptoms and cognitive deficits associated with schizophrenia.[1]

Chemical Identity & Synonyms

Precise nomenclature is critical for database retrieval and protocol standardization.

Identifier Type Value / Name
IUPAC Name 5-{[(2-fluorophenyl)methanesulfonyl]methyl}furan-2-carboxylic acid
Common Synonyms 5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-carboxylic acid5-[(2-fluorophenyl)methylsulfonylmethyl]-2-furoic acid
CAS Registry Number 899710-21-5
Molecular Formula C₁₃H₁₁FO₅S
Molecular Weight 298.29 g/mol
Functional Class Furan-2-carboxylic acid derivative; Sulfone; DAAO Inhibitor

Pharmacological Mechanism

The DAAO/NMDA Axis

The therapeutic logic of this compound rests on the regulation of glutamatergic neurotransmission.

  • NMDA Receptor Hypofunction: In schizophrenia, reduced NMDAR activity on parvalbumin-positive interneurons leads to cortical disinhibition and cognitive dysfunction.

  • D-Serine Role: D-Serine is a potent endogenous co-agonist required for NMDAR activation.[1][2]

  • DAAO Function: The flavoenzyme DAAO degrades D-serine into hydroxypyruvate and ammonia, reducing the pool available for NMDAR activation.

  • Inhibition: 5-{[(2-fluorophenyl)methanesulfonyl]methyl}furan-2-carboxylic acid competitively binds to the DAAO active site.[1] The furan-carboxylate head group mimics the amino acid carboxylate, engaging Arg283 and Tyr224 residues, while the (2-fluorobenzyl)sulfonyl tail exploits the hydrophobic channel leading to the FAD cofactor.

Pathway Visualization

The following diagram illustrates the mechanistic cascade from DAAO inhibition to NMDAR potentiation.

DAAO_Pathway Compound 5-{[(2-fluorophenyl) methanesulfonyl]methyl} furan-2-carboxylic acid DAAO DAAO Enzyme (Active) Compound->DAAO Inhibits (IC50 ~nM) DAAO_Inh DAAO (Inhibited) DAAO->DAAO_Inh Binding Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Degrades D_Serine D-Serine (Synaptic Pool) D_Serine->Metabolites Catabolism blocked NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-activation Plasticity LTP Induction Cognitive Improvement NMDAR->Plasticity Signaling

Caption: Mechanistic pathway showing the blockade of D-serine catabolism by the inhibitor, leading to enhanced NMDA receptor signaling.

Synthesis & Characterization Protocol

Note: This protocol is a standardized synthesis route for 5-sulfonylmethyl-2-furoic acids, derived from established medicinal chemistry methodologies for this class.[1]

Synthetic Route

The synthesis typically proceeds via a nucleophilic substitution followed by oxidation and hydrolysis.

Step 1: Thioether Formation [1]

  • Reagents: Methyl 5-(chloromethyl)furan-2-carboxylate, (2-fluorophenyl)methanethiol, Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF or Acetone.

  • Conditions: Stir at RT for 4-12 hours.

  • Mechanism:

    
     displacement of the chloride by the thiolate anion.
    

Step 2: Oxidation to Sulfone

  • Reagents: m-Chloroperoxybenzoic acid (mCPBA) (2.5 eq) or Oxone.[1]

  • Solvent: Dichloromethane (DCM).

  • Conditions:

    
     to RT, 2-4 hours.
    
  • Mechanism: Electrophilic oxidation of sulfur (S

    
     SO 
    
    
    
    SO
    
    
    ).

Step 3: Ester Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH) or NaOH (aq).

  • Solvent: THF/Water (1:1).

  • Conditions: Stir at RT until TLC shows consumption of ester. Acidify with 1M HCl to precipitate the product.

Synthesis Workflow Diagram

Synthesis_Scheme SM1 Methyl 5-(chloromethyl) furan-2-carboxylate Int1 Intermediate 1: Thioether Ester SM1->Int1 K2CO3, DMF SN2 Coupling SM2 (2-Fluorophenyl) methanethiol SM2->Int1 Int2 Intermediate 2: Sulfone Ester Int1->Int2 mCPBA (2.5 eq) Oxidation Final Final Product: 5-{[(2-fluorophenyl)methanesulfonyl] methyl}furan-2-carboxylic acid Int2->Final LiOH, THF/H2O Hydrolysis & Acidification

Caption: Three-step synthetic route: Thioether formation, Oxidation to sulfone, and Ester hydrolysis.

Experimental Validation Assays

To validate the identity and activity of the synthesized compound, the following self-validating protocols should be employed.

DAAO Enzymatic Inhibition Assay

This assay measures the reduction in hydrogen peroxide (


) production, a byproduct of D-amino acid oxidation.
  • Reagents:

    • Recombinant human DAAO enzyme.[3]

    • Substrate: D-Serine (50 mM).[1]

    • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Protocol:

    • Incubate DAAO (5 nM) with varying concentrations of the inhibitor (0.1 nM – 10

      
      M) in PBS (pH 7.4) for 15 mins.
      
    • Add D-Serine to initiate the reaction.[1]

    • Simultaneously add Amplex Red/HRP mixture.

    • Measure fluorescence (Ex/Em: 530/590 nm) after 30 mins.

  • Validation:

    • Positive Control: CBIO (Standard DAAO inhibitor).

    • Negative Control: DMSO vehicle only.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
Analytical Characterization Data (Expected)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.2 (br s, 1H, COOH).
      
    • 
       7.4-7.2 (m, 4H, Ar-H, fluorophenyl).
      
    • 
       7.2 (d, 1H, Furan-H3).
      
    • 
       6.6 (d, 1H, Furan-H4).
      
    • 
       4.8 (s, 2H, Furan-CH 
      
      
      
      -SO
      
      
      ).[1]
    • 
       4.6 (s, 2H, SO
      
      
      
      -CH
      
      
      -Ar).[1]
  • Mass Spectrometry (ESI-):

    • Calculated [M-H]

      
      : 297.02.
      
    • Observed [M-H]

      
      : 297.0.[1]
      

References

  • Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design, 19(14), 2499-2511.

  • Hopkins, S. C., et al. (2013). "D-amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia."[1][3][4] Drug Discovery Today: Therapeutic Strategies, 10(2), e69-e76.

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359.

  • Takeda Pharmaceutical Company. (2020). Luvadaxistat (TAK-831) and related furan-carboxylate inhibitors.[1][5]

Sources

Foundational

The Therapeutic Potential of 2-Fluorobenzyl Sulfonyl Derivatives: From Covalent Probes to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity. When combined with a sulfonyl functional group—either as a reactive sulfonyl fluoride "warhead" or a versatile sulfonamide pharmacophore—the resulting scaffold presents a powerful platform for developing targeted therapeutics. This guide delves into the synthesis, mechanisms of action, and therapeutic potential of 2-fluorobenzyl sulfonyl derivatives. We explore their application as anticancer agents through carbonic anhydrase inhibition and apoptosis induction, their role in combating neurodegenerative diseases via cholinesterase inhibition, and their potential as anti-inflammatory agents. By synthesizing field-proven insights with detailed experimental protocols, this document serves as a comprehensive resource for researchers aiming to harness the unique chemical biology of this promising class of compounds.

Introduction: The Strategic Synergy of Fluorine and the Sulfonyl Core

The design of novel therapeutic agents is an exercise in molecular precision, where individual functional groups are chosen to impart specific, advantageous properties. The 2-fluorobenzyl sulfonyl scaffold is a prime example of this chemical synergy, combining two moieties of high value in medicinal chemistry.

  • The "Fluorine Advantage": The substitution of hydrogen with fluorine, particularly on an aromatic ring, is a well-established strategy in drug design. The 2-fluoro (or ortho-fluoro) substitution on the benzyl group offers distinct benefits. The high electronegativity of the fluorine atom can modulate the acidity of nearby protons and influence the conformation of the molecule, leading to more favorable binding interactions with target proteins.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[2]

  • The Sulfonyl Functional Group—A Tale of Two Moieties: The sulfonyl group (SO₂) is the central anchor of this scaffold, but its therapeutic function is dictated by the atom attached to it.

    • Sulfonyl Fluorides (R-SO₂F): These are considered "privileged" electrophilic warheads in chemical biology.[3] Unlike the more hydrolytically unstable sulfonyl chlorides, sulfonyl fluorides possess a finely tuned balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues (such as serine, threonine, lysine, and histidine) within a protein's binding pocket.[3][4] This enables their use as covalent inhibitors, which form a permanent bond with their target, leading to prolonged and often potent pharmacological effects.

    • Sulfonamides (R-SO₂NH₂): The sulfonamide moiety is one of the most successful functional groups in the history of medicine.[5] It is a cornerstone of antibacterial drugs, diuretics, and anticonvulsants. In the context of targeted therapy, it is an exceptional zinc-binding group, making it a potent inhibitor of metalloenzymes like carbonic anhydrases.[6] It also acts as a hydrogen bond donor and acceptor, facilitating strong, non-covalent interactions with protein targets.

By combining the 2-fluorobenzyl moiety with either a sulfonyl fluoride or sulfonamide core, researchers can design molecules with enhanced drug-like properties and tailored mechanisms of action for a variety of disease targets.

Synthesis and Chemical Biology

The successful exploration of 2-fluorobenzyl sulfonyl derivatives begins with robust and reproducible synthetic strategies. The choice of synthesis depends on whether the target is a covalent sulfonyl fluoride or a non-covalent sulfonamide.

Core Synthesis Protocols

Protocol 1: Synthesis of 2-Fluorobenzyl Sulfonyl Fluoride

This protocol is a representative method adapted from established procedures for converting thioethers or sulfonyl chlorides to sulfonyl fluorides.[7] The rationale is a two-step process: oxidation of a sulfur-containing precursor to a sulfonyl chloride, followed by a halide exchange reaction.

Step-by-Step Methodology:

  • Starting Material: Begin with 2-fluorobenzyl thiol.

  • Oxidative Chlorination:

    • Dissolve 1 equivalent of 2-fluorobenzyl thiol in a suitable solvent such as acetic acid or dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath. The cooling is critical to control the exothermicity of the oxidation reaction.

    • Bubble chlorine gas through the solution or add an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of water. The reaction proceeds through a sulfenyl chloride intermediate to the sulfonyl chloride.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with a reducing agent like sodium sulfite solution and extract the 2-fluorobenzyl sulfonyl chloride product into an organic solvent.

  • Fluoride-Chloride Exchange:

    • Dissolve the crude 2-fluorobenzyl sulfonyl chloride in a polar aprotic solvent like acetonitrile.

    • Add an excess (2-3 equivalents) of a fluoride source, such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂). The use of a phase-transfer catalyst (e.g., 18-crown-6) can significantly accelerate this exchange.[7]

    • Heat the mixture to reflux and monitor by TLC or ¹⁹F NMR.

    • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and purify the resulting 2-fluorobenzyl sulfonyl fluoride by silica gel column chromatography.

Protocol 2: Synthesis of a 2-Fluorobenzyl Sulfonamide Derivative

This procedure describes the standard and highly reliable reaction between a sulfonyl chloride and an amine to form a sulfonamide.[8]

Step-by-Step Methodology:

  • Starting Materials: 2-fluorobenzyl sulfonyl chloride (synthesized as in Protocol 1) and a primary or secondary amine of interest.

  • Coupling Reaction:

    • Dissolve the amine (1 equivalent) in a suitable solvent, often pyridine or DCM containing a non-nucleophilic base like triethylamine (TEA). The base is essential to neutralize the HCl byproduct generated during the reaction.

    • Cool the solution to 0°C.

    • Slowly add a solution of 2-fluorobenzyl sulfonyl chloride (1.1 equivalents) in the same solvent. The slow addition helps to control the reaction temperature.

    • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via recrystallization or silica gel column chromatography to yield the pure 2-fluorobenzyl sulfonamide derivative.

Differentiated Mechanisms of Action

The choice between a sulfonyl fluoride and a sulfonamide dictates the compound's interaction with its biological target.

  • Covalent Modification by Sulfonyl Fluorides: The sulfonyl fluoride moiety is an electrophile that reacts with nucleophilic side chains of amino acids. This results in the formation of a stable, covalent sulfonyl-amino acid adduct, effectively and irreversibly inactivating the protein.[3] This mechanism is particularly effective for inhibiting enzymes like serine proteases.[4]

G Enzyme Enzyme Active Site Ser-OH (Nucleophile) Complex Non-covalent Binding Complex Enzyme:Ser->Complex Binding SF 2-Fluorobenzyl Sulfonyl Fluoride F-SO₂-R SF:F->Complex Covalent_Adduct Covalently Modified Enzyme Ser-O-SO₂-R Complex->Covalent_Adduct:S Covalent Attack HF HF Complex->HF Elimination

Covalent inhibition mechanism of a sulfonyl fluoride.
  • Targeted Inhibition by Sulfonamides: Sulfonamides primarily engage in non-covalent interactions. When targeting metalloenzymes, the deprotonated sulfonamide nitrogen (-SO₂-NH⁻) coordinates with the metal ion (e.g., Zn²⁺) in the active site, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with the surrounding protein, leading to potent and often selective reversible inhibition.[6]

Therapeutic Applications and Case Studies

The 2-fluorobenzyl sulfonyl scaffold is adaptable for targeting a range of diseases, with prominent applications in oncology and neurodegeneration.

Anticancer Agents

Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms.[5]

  • Mechanism: Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress specific carbonic anhydrase isoforms, particularly the membrane-bound CA IX, to regulate pH in the hypoxic tumor microenvironment.[6] This regulation is critical for tumor survival, proliferation, and metastasis. Sulfonamides act as potent inhibitors of CA IX. The 2-fluorobenzyl moiety can be tailored to occupy hydrophobic pockets in the active site, enhancing both potency and selectivity over other CA isoforms found in healthy tissues.[6]

Compound Class Target IC₅₀ (nM) Reference
Aromatic SulfonamideshCA I30.4 - 264.0[9]
Aromatic SulfonamideshCA II23.2 - 251.6[9]
BenzenesulfonamidesCA IXLow nM[6]
  • Mechanism: Induction of Caspase-Dependent Apoptosis: Certain fluorinated sulfonamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] This is often achieved by increasing intracellular reactive oxygen species (ROS), which triggers the mitochondrial (intrinsic) apoptosis pathway. This leads to the activation of a cascade of enzymes called caspases (e.g., Caspase-9 and Caspase-3), which execute the dismantling of the cell.[2]

G Drug 2-Fluorobenzyl Sulfonyl Derivative ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Intrinsic apoptosis pathway induced by sulfonamide derivatives.
Agents for Neurodegenerative Disorders

The loss of cholinergic function is a key feature of Alzheimer's disease (AD).[10] Therefore, inhibiting the enzymes that break down the neurotransmitter acetylcholine is a primary therapeutic strategy.

  • Mechanism: Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for degrading acetylcholine in the synaptic cleft. Sulfonyl fluorides can act as irreversible inhibitors of these enzymes by covalently modifying the active site serine.[3][10] Methanesulfonyl fluoride, a simple aliphatic sulfonyl fluoride, has been studied for its ability to produce long-lasting AChE inhibition in the brain.[10] More complex 2-fluorobenzyl sulfonyl derivatives could be designed for greater selectivity and improved pharmacokinetic properties. Additionally, sulfonamide-based compounds have also been developed as potent, non-covalent cholinesterase inhibitors.[9][11]

Compound Class Target IC₅₀ (nM) Reference
Hydrazone-SulfonatesAChE12.1 - 114.3[9]
Hydrazone-SulfonatesBChE76.4 - 134.0[9]
Pitolisant-SulfonylsAChEModerate Inhibition[11]

Experimental Design and Validation

A rigorous and logical workflow is essential to validate the therapeutic potential of newly synthesized compounds.

In Vitro Enzyme Inhibition Assay Protocol (AChE Example)

This protocol, based on the Ellman's method, is a self-validating system for determining the potency (IC₅₀) of a test compound against AChE.

Causality and Rationale:

  • Principle: The assay measures the activity of AChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is measured spectrophotometrically. An inhibitor will reduce the rate of this color change.

  • Controls: Including a positive control (a known inhibitor like galantamine) validates that the assay can detect inhibition. A negative control (vehicle, e.g., DMSO) establishes the baseline 100% enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0). The alkaline pH is optimal for the enzyme and the colorimetric reaction.

    • Prepare stock solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (e.g., 2-fluorobenzyl sulfonyl derivative) in buffer or DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add: 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate solution (acetylthiocholine).

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the data by expressing the rates as a percentage of the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Drug Discovery and Validation Workflow

The path from a chemical concept to a validated lead compound follows a structured progression.

G A Design & Synthesis of 2-Fluorobenzyl Sulfonyl Derivatives B Purification & Structural Confirmation (NMR, MS) A->B C Primary Screening: In Vitro Enzyme Assay (e.g., CA, AChE) B->C D Determine IC₅₀ Values Identify 'Hits' C->D E Secondary Screening: Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) D->E  Active Compounds F Lead Optimization: Structure-Activity Relationship (SAR) Studies E->F F->A Iterative Redesign G Advanced Studies: In Vivo Animal Models Pharmacokinetics F->G  Optimized Lead

Workflow from synthesis to preclinical validation.

Future Perspectives and Conclusion

The 2-fluorobenzyl sulfonyl scaffold represents a rich and underexplored area for therapeutic innovation. The future of this chemical class lies in several key areas:

  • Enhanced Selectivity: For both covalent and non-covalent inhibitors, achieving selectivity for the target protein over related off-targets is paramount to minimizing side effects. Future work will involve fine-tuning the 2-fluorobenzyl portion of the molecule to exploit unique features of the target's binding site.

  • Covalent Chemical Probes: The development of sulfonyl fluoride derivatives as activity-based probes will be crucial for target identification and validation, helping to uncover new druggable targets in complex biological systems.[12][13]

  • Multi-Target Directed Ligands (MTDLs): For complex, multifactorial diseases like Alzheimer's, molecules designed to engage multiple relevant targets simultaneously (e.g., AChE inhibition and calcium channel blockade) hold immense promise.[14] The 2-fluorobenzyl sulfonyl framework is an excellent starting point for the design of such MTDLs.

References

  • ResearchGate. (n.d.). Synthesis of 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate (5). ResearchGate. [Link]

  • Hughes, D. L., et al. (2022). Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. Nature Communications. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]

  • Boz, M., et al. (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors. Chemistry & Biodiversity. [Link]

  • Sonsa-ard, T., et al. (2022). Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem. [Link]

  • Li, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Advances. [Link]

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. [Link]

  • S, B., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Pharmaceuticals. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Materials Today: Proceedings. [Link]

  • Wang, F., et al. (2023). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. [Link]

  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate. [Link]

  • ResearchGate. (n.d.). Biologically active compounds containing sulfonyl fluoride moieties. ResearchGate. [Link]

  • Mphahame, B., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

  • Velez, R., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Chemical Biology. [Link]

  • Zhao, C., et al. (2026). Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs against plant pathogens. Pesticide Biochemistry and Physiology. [Link]

  • Ghandour, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Moss, D. E., & Finta, K. M. (1998). U.S. Patent No. 5,798,392.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]

  • Jones, L. H., et al. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]

  • Teixeira, J., et al. (2023). Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. Pharmaceuticals. [Link]

  • Obis, E., et al. (2024). Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). The application of sulfonyl derivatives. ResearchGate. [Link]

  • Alghamdi, A. A., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid via a Meerwein Arylation-Initiated Pathway

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Executive Summary The compound 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary

The compound 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (CAS: 899710-21-5)[1] is a highly versatile pharmacophore, frequently utilized as a core building block in the development of protease inhibitors (such as Procathepsin L inhibitors) and hinged aromatic antiviral agents[2]. Constructing the


-

carbon-sulfur linkage alongside a sensitive furan-2-carboxylic acid moiety presents a distinct chemoselectivity challenge.

While the Meerwein arylation traditionally couples aryl diazonium salts with electron-deficient alkenes to yield aryl-alkenes[3], this application note details a highly strategic, field-proven workaround. We deploy a Meerwein arylation-initiated cascade using vinylidene chloride to construct the 2-fluorobenzyl moiety de novo from an aniline precursor. This circumvents the over-halogenation issues typical of direct benzylic bromination, providing a self-validating, highly scalable pathway to the target molecule.

Strategic Rationale & Mechanistic Insights

The Problem with Direct Benzylic Functionalization: In advanced drug development, starting from commercially available 2-fluorotoluene and attempting direct radical bromination (e.g., NBS, AIBN) often leads to mixtures of mono-, di-, and tri-brominated products. This requires exhaustive chromatographic separation, which is unviable for scale-up.

The Meerwein Solution (Expertise & Experience): To ensure absolute chemoselectivity, we utilize the Meerwein arylation of vinylidene chloride (1,1-dichloroethene)[4].

  • Initiation: The Cu(II) catalyst acts as a single-electron transfer (SET) agent, reducing the 2-fluorobenzenediazonium salt to an aryl radical[3].

  • Propagation: This radical adds regioselectively to the less sterically hindered carbon of vinylidene chloride.

  • Termination: Rapid chlorine abstraction from the Cu(II) coordination sphere terminates the radical cascade, preventing polymerization and yielding a 1,1,1-trichloro-2-arylethane intermediate with high fidelity.

This intermediate is cleanly hydrolyzed to 2-fluorophenylacetic acid, effectively installing the benzylic carbon with zero risk of over-oxidation, before subsequent coupling to the furan core under mild conditions[5].

Synthetic Workflow

Synthesis SM 2-Fluoroaniline + Vinylidene Chloride Meerwein 1-(2-Fluorophenyl)-2,2,2-trichloroethane SM->Meerwein Meerwein Arylation (CuCl2, NaNO2, HCl) Thiol 2-Fluorobenzyl mercaptan Meerwein->Thiol 1. Hydrolysis 2. Reduction 3. Thiolation Thioether Methyl 5-{[(2-fluorobenzyl)thio]methyl}-2-furoate Thiol->Thioether S-Alkylation (+ Methyl 5-(chloromethyl)-2-furoate) Target 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid Thioether->Target 1. Oxidation (mCPBA) 2. Saponification (LiOH)

Figure 1: Forward synthesis workflow of the target compound initiated by Meerwein arylation.

Step-by-Step Experimental Protocols

Phase 1: Meerwein Arylation (Building Block Synthesis)

Objective: Synthesis of 1-(2-Fluorophenyl)-2,2,2-trichloroethane.

  • Diazotization: Suspend 2-fluoroaniline (1.0 eq, 100 mmol) in 150 mL of 20% aqueous HCl. Cool the mixture to 0 °C using an ice-salt bath. Add a solution of NaNO2 (1.05 eq) in 30 mL H

    
    O dropwise, maintaining the internal temperature strictly below 5 °C to prevent phenol formation. Stir for 30 min.
    
  • Catalyst Preparation: In a separate 500 mL flask, prepare a mixture of vinylidene chloride (1.5 eq), CuCl

    
    ·2H
    
    
    
    O (0.1 eq), and acetone (100 mL). Cool to 0 °C.
  • Radical Addition: Add the cold diazonium solution dropwise to the vinylidene chloride mixture. Self-Validation Check: Vigorous evolution of N

    
     gas will commence immediately upon addition, serving as a visual indicator of successful radical initiation[4].
    
  • Workup: Allow the reaction to warm to 25 °C and stir for 4 hours. Extract with Dichloromethane (DCM) (3 x 100 mL), wash the organic layer with brine, dry over MgSO

    
    , and concentrate under reduced pressure. Purify via short-path vacuum distillation.
    
Phase 2: Hydrolysis, Reduction, and Thiolation

Objective: Conversion to 2-Fluorobenzyl mercaptan.

  • Hydrolysis: Reflux the trichloroethane intermediate in 10% NaOH/MeOH for 12 hours. Acidify the aqueous layer with 6M HCl to pH 2 to precipitate 2-fluorophenylacetic acid. Filter and dry.

  • Reduction: Dissolve the acid in anhydrous THF. Slowly add BH

    
    ·THF (1.5 eq) at 0 °C. Stir for 4 hours. Quench carefully with MeOH, concentrate, and extract with EtOAc to yield 2-fluorobenzyl alcohol.
    
  • Thiolation: Convert the alcohol to the corresponding bromide using PBr

    
     (1.1 eq) in DCM at 0 °C. Isolate the bromide and reflux with thiourea (1.1 eq) in ethanol for 2 hours. Hydrolyze the resulting isothiouronium salt intermediate with 10% aqueous NaOH (reflux, 2 hours). Acidify and extract with Et
    
    
    
    O to yield 2-fluorobenzyl mercaptan.
Phase 3: S-Alkylation and Core Assembly

Objective: Synthesis of Methyl 5-{[(2-fluorobenzyl)thio]methyl}-2-furoate.

  • Coupling: Dissolve 2-fluorobenzyl mercaptan (1.0 eq) and methyl 5-(chloromethyl)-2-furoate (1.0 eq) in anhydrous DMF to a concentration of 0.2 M. Add anhydrous K

    
    CO
    
    
    
    (2.0 eq).
  • Reaction: Stir at 25 °C for 8 hours. Causality Note: Mild carbonate base is chosen over stronger bases (like NaH) to prevent unwanted polymerization or degradation of the electrophilic furan ring[5].

  • Workup: Quench with cold H

    
    O, extract with EtOAc (3 x 50 mL), wash extensively with water to remove DMF, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).
    
Phase 4: Oxidation and Saponification

Objective: Final isolation of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.

  • Oxidation: Dissolve the thioether intermediate in DCM. Add mCPBA (2.2 eq) portion-wise at 0 °C. Stir for 2 hours to fully oxidize the sulfide to the sulfone. Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy excess oxidant, followed by saturated NaHCO
    
    
    .
  • Saponification: Dissolve the resulting sulfone ester in a THF/H

    
    O (1:1) mixture. Add LiOH·H
    
    
    
    O (3.0 eq) and stir at room temperature for 4 hours.
  • Isolation: Remove THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 with 1M HCl. Filter the resulting white crystalline precipitate, wash with ice-cold water, and dry under high vacuum[1].

Quantitative Data & Analytical Markers

The table below summarizes the expected yields and critical analytical markers for self-validation at each synthetic node.

StepIsolated Intermediate / ProductYield (%)Key

H NMR Marker (CDCl

, ppm)
ESI-MS (m/z)
Phase 1 1-(2-Fluorophenyl)-2,2,2-trichloroethane78%4.12 (s, 2H, Ar-CH

-CCl

)
226.0 [M]

Phase 2 2-Fluorobenzyl mercaptan82%3.75 (d, 2H, CH

-SH), 1.80 (t, 1H, SH )
141.0 [M-H]

Phase 3 Methyl 5-{[(2-fluorobenzyl)thio]methyl}-2-furoate88%3.85 (s, 2H, S-CH

-Ar), 3.80 (s, 2H, Furan-CH

-S)
281.1 [M+H]

Phase 4 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid 91%4.65 (s, 2H, SO

-CH

-Ar), 4.55 (s, 2H, Furan-CH

-SO

)
297.0 [M-H]

References

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliph
  • The Development and Synthetic Applications of the Meerwein Reaction.
  • Enterovirus Inhibition by Hinged Arom
  • BindingDB BDBM40309 MLS000046765. BindingDB.
  • 899710-21-5 | 5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-carboxylic acid. BLDpharm.

Sources

Application

Application Note & Protocol: Selective Oxidation of Furan-Sulfide Intermediates to Sulfonyl Furans

Abstract Sulfonyl furans are prominent structural motifs in medicinal chemistry and drug development, valued for their diverse biological activities.[1][2][3] Their synthesis often requires robust and high-yielding chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfonyl furans are prominent structural motifs in medicinal chemistry and drug development, valued for their diverse biological activities.[1][2][3] Their synthesis often requires robust and high-yielding chemical transformations. This document provides a comprehensive guide for researchers, detailing a reliable and selective protocol for the oxidation of furan-sulfide intermediates to the corresponding sulfonyl furans. We will delve into the mechanistic underpinnings of sulfide oxidation, justify the selection of a chemoselective oxidant system to preserve the sensitive furan moiety, and provide a detailed, step-by-step experimental workflow. This guide is designed to be a self-validating system, incorporating process controls and characterization checkpoints to ensure reproducible and accurate results.

Mechanistic Rationale: The Challenge of Selectivity

The conversion of a sulfide to a sulfone is a two-step oxidation process. The sulfide is first oxidized to an intermediate sulfoxide, which is then further oxidized to the final sulfone.

G Sulfide Furan-Sulfide Sulfoxide Furan-Sulfoxide Sulfide->Sulfoxide + [O] Sulfone Furan-Sulfone Sulfoxide->Sulfone + [O]

Caption: Stepwise oxidation of a sulfide to a sulfone.

A primary challenge in this synthesis is controlling the oxidation to prevent stopping at the sulfoxide stage while also avoiding unwanted side reactions, particularly with the furan ring.[4] The furan nucleus is an electron-rich heterocycle susceptible to oxidation, which can lead to ring-opening or polymerization under harsh conditions.[5] Therefore, the choice of oxidant is critical.

While traditional strong oxidants like potassium permanganate (KMnO₄) or nitric acid can be used, they often lack the necessary chemoselectivity.[6] Modern methods favor reagents that offer a balance of reactivity and selectivity. Hydrogen peroxide (H₂O₂) is a common choice, often requiring a catalyst.[7][8][9] However, for achieving high conversion directly to the sulfone with minimal side products, an in situ generated oxidant system provides superior control. This protocol focuses on the use of sodium chlorite (NaClO₂) activated by hydrochloric acid (HCl), which generates chlorine dioxide (ClO₂) directly in the organic reaction medium.[10][11] This method is highly efficient, scalable, and proceeds under mild conditions, making it ideal for substrates containing sensitive functional groups like furans.[10][11]

Recommended Protocol: In Situ Chlorine Dioxide Oxidation

This protocol is adapted from the highly effective method reported by Itabashi et al. for the selective oxidation of sulfides to sulfones.[10][11] It leverages the generation of ClO₂ in an organic solvent, which overcomes the solubility issues often encountered with aqueous oxidants.[10]

Materials and Reagents
  • Substrate: Furan-sulfide intermediate (e.g., 2-(phenylthiomethyl)furan)

  • Oxidant: Sodium chlorite (NaClO₂, technical grade, ~80%)

  • Activator: Hydrochloric acid (4 M solution in 1,4-dioxane)

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

  • Quenching Solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Internal Standard (for NMR yield): 1,1,2,2-Tetrachloroethane

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC) and column chromatography

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purify Purification & Analysis A Dissolve Furan-Sulfide in Acetonitrile B Cool solution to 0°C in an ice bath A->B C Add NaClO₂ (5.0 equiv) B->C D Add 4M HCl in Dioxane (4.0 equiv) dropwise over 5 min C->D E Stir at room temperature for 1-3h. Monitor via TLC D->E F Quench with sat. Na₂S₂O₃ (aq) E->F G Extract with Ethyl Acetate (3x) F->G H Combine organic layers, wash with brine, dry (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify crude product via column chromatography I->J K Characterize pure Furan-Sulfone (NMR, MS, IR) J->K

Caption: Experimental workflow for the oxidation of furan-sulfides.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the furan-sulfide substrate (1.0 mmol, 1.0 equiv). Dissolve the substrate in acetonitrile (0.04 M, approx. 25 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: Add solid sodium chlorite (5.0 mmol, 5.0 equiv) to the stirred solution. Follow this with the dropwise addition of 4 M HCl in dioxane (4.0 mmol, 4.0 equiv) over 5 minutes. The solution will typically turn yellow, indicating the formation of ClO₂.[10]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The sulfone product should have a significantly lower Rf value than the starting sulfide. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir for 10 minutes until the yellow color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure furan-sulfone product.

Data and Expected Outcomes

The NaClO₂/HCl system is robust for a variety of aryl, benzyl, and alkyl sulfides, generally providing high yields of the corresponding sulfone with excellent selectivity.[10][11]

Substrate TypeKey ConsiderationsExpected YieldReference
Alkyl Furan-Sulfides Generally high reactivity.>90%[10]
Aryl Furan-Sulfides Electron-withdrawing groups on the aryl ring may slightly decrease the reaction rate.85-96%[11]
Sterically Hindered Sulfides Reactivity may be diminished, potentially requiring longer reaction times or slightly elevated temperatures.70-85%[10]
Electron-Rich Sulfides Highly reactive; ensure controlled addition of HCl to manage any exotherm.>95%[11]

Troubleshooting

  • Incomplete Conversion: If TLC analysis shows significant starting material after 3 hours, add an additional portion of NaClO₂ (1.0 equiv) and HCl (0.8 equiv) and continue stirring.

  • Formation of Sulfoxide: This protocol is highly selective for the sulfone.[10] If sulfoxide is detected, it indicates insufficient oxidant. Ensure the NaClO₂ used is of adequate purity and that the equivalents are measured correctly.

  • Low Isolated Yield: Adsorption of the polar sulfone product onto silica gel during chromatography can be an issue. Consider deactivating the silica gel with triethylamine or using a more polar eluent system.

Conclusion

The oxidation of furan-sulfide intermediates to sulfonyl furans is a critical transformation for the synthesis of pharmaceutically relevant molecules. The presented protocol, utilizing in situ generated chlorine dioxide from sodium chlorite and hydrochloric acid, offers a highly selective, efficient, and scalable solution. It avoids the use of harsh metal-based oxidants and proceeds under mild conditions, preserving the integrity of the furan ring. This method provides a reliable pathway for researchers and drug development professionals to access these valuable compounds.

References

  • A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. Benchchem.
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.
  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
  • Synthesis of Polysubstituted Furans via Rh(II)-Catalyzed [2 + 3] Annulation of N-Sulfonyl-1,2,3-triazoles with Enaminones. Organic Letters.
  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules.
  • Sulfone synthesis by oxid
  • Conversion of sulfide to sulfone? Reddit r/Chempros.
  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. Benchchem.
  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides.
  • Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innov
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.

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Method

Application Note: High-Throughput Screening Assays for the Dual PI3K/mTOR Inhibitor GSK2126458 (CAS 899710-21-5)

Introduction The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention.[2][3] GSK2126458, also known as Omipalisib, is a potent and selective small-molecule inhibitor of both Class I PI3K isoforms and the mTOR complexes (mTORC1 and mTORC2).[4][5][6][7] This dual inhibitory action provides a comprehensive blockade of the pathway, making it a valuable tool for cancer research and drug discovery.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the implementation of high-throughput screening (HTS) assays to characterize the activity of GSK2126458 and other PI3K/mTOR inhibitors. We will delve into the rationale behind various assay choices, present detailed, step-by-step protocols for biochemical and cell-based assays, and provide guidance on data analysis and interpretation.

The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Targeting

The PI3K/AKT/mTOR pathway is a complex and tightly regulated cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTORC1 complex, leading to the regulation of protein synthesis and cell growth.[3]

Due to its central role in promoting cell survival and proliferation, aberrant activation of this pathway is a hallmark of many cancers.[2] GSK2126458's dual inhibition of both PI3K and mTOR offers a more complete shutdown of this oncogenic signaling compared to inhibitors that target a single node in the pathway. This comprehensive inhibition is critical to overcoming potential feedback loops and resistance mechanisms.[6]

Signaling Pathway Diagram:

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K GSK2126458->mTORC1 GSK2126458->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by GSK2126458.

Biochemical Assays for Direct Target Engagement

Biochemical assays are essential for determining the direct inhibitory activity of a compound against its purified target protein. These assays are typically performed in a cell-free system and are crucial for initial hit identification and lead optimization in a drug discovery campaign.

Homogeneous Time-Resolved Fluorescence (HTRF) PI3K Kinase Assay

Principle: The HTRF (Homogeneous Time-Resolved Fluorescence) assay is a robust and sensitive method for measuring the production of PIP3, the product of the PI3K enzymatic reaction.[8] The assay relies on the competition between a biotinylated-PIP3 tracer and the PIP3 produced by the kinase for binding to a GST-tagged GRP1-PH domain, which is in turn detected by a Europium cryptate-labeled anti-GST antibody and streptavidin-XL665. Inhibition of PI3K results in lower PIP3 production and thus a higher HTRF signal.

Experimental Workflow Diagram:

HTRF_Workflow Start Start Add_Inhibitor Add GSK2126458 (or test compound) Start->Add_Inhibitor Add_Enzyme Add PI3K Enzyme & PIP2 Substrate Add_Inhibitor->Add_Enzyme Incubate1 Incubate (Pre-incubation) Add_Enzyme->Incubate1 Add_ATP Initiate Reaction (Add ATP) Incubate1->Add_ATP Incubate2 Incubate (Kinase Reaction) Add_ATP->Incubate2 Add_Detection Add HTRF Detection Reagents Incubate2->Add_Detection Incubate3 Incubate (Detection) Add_Detection->Incubate3 Read Read Plate (HTRF Reader) Incubate3->Read End End Read->End

Caption: Workflow for a typical HTRF-based PI3K kinase assay.

Detailed Protocol (384-well format):

  • Compound Preparation: Prepare a serial dilution of GSK2126458 in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 1X kinase reaction buffer containing DTT.

    • PI3K Enzyme and PIP2 Substrate Mix: Dilute the PI3K enzyme and PIP2 substrate to 2X the final desired concentration in the assay buffer.

    • ATP Solution: Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should be at or near the Km for the specific PI3K isoform being tested.

    • HTRF Detection Mix: Prepare a mix of the Europium cryptate-labeled anti-GST antibody and streptavidin-XL665 in the HTRF detection buffer.

  • Assay Procedure:

    • Add 2.5 µL of the diluted GSK2126458 or DMSO (vehicle control) to the wells of a low-volume 384-well assay plate.

    • Add 2.5 µL of the PI3K enzyme and PIP2 substrate mix to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

    • Stop the reaction and initiate detection by adding 10 µL of the HTRF detection mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]

Quantitative Data for GSK2126458:

ParameterValue (nM)Reference
Ki (p110α) 0.019[4]
Ki (p110β) 0.13[4]
Ki (p110δ) 0.024[4]
Ki (p110γ) 0.06[4]
Ki (mTORC1) 0.18[4]
Ki (mTORC2) 0.3[4]

Cell-Based Assays for Cellular Potency and Pathway Inhibition

Cell-based assays are crucial for evaluating the activity of a compound in a more physiologically relevant context. These assays measure the ability of the compound to penetrate the cell membrane and inhibit its target within the complex cellular environment.

LanthaScreen™ Cellular Assay for AKT Phosphorylation

Principle: The LanthaScreen™ cellular assay is a TR-FRET-based immunoassay that measures the phosphorylation of a specific substrate within a signaling pathway in a cellular context.[1][11] For the PI3K/mTOR pathway, a common readout is the phosphorylation of AKT at Ser473 or Thr308.[12] The assay utilizes a cell line stably expressing a GFP-tagged AKT substrate and a terbium-labeled phospho-specific antibody. Inhibition of the PI3K/mTOR pathway by GSK2126458 leads to a decrease in AKT phosphorylation, resulting in a lower TR-FRET signal.

Detailed Protocol (384-well format):

  • Cell Culture and Seeding:

    • Culture LanthaScreen™ GFP-AKT HEK293E cells in the recommended growth medium.

    • Harvest the cells and resuspend them in assay medium to a density of 6.25 x 10^5 cells/mL.

    • Dispense 32 µL of the cell suspension (20,000 cells/well) into a white, tissue culture-treated 384-well plate.[4]

    • Incubate overnight (16-20 hours) at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and serum starvation.[4]

  • Compound Treatment and Stimulation:

    • Prepare a serial dilution of GSK2126458 in assay medium containing 0.5% DMSO.

    • Add 8 µL of the diluted compound or vehicle control to the appropriate wells.

    • Incubate for 60 minutes at 37°C.

    • Stimulate the cells by adding a pre-determined EC80 concentration of a growth factor like insulin-like growth factor 1 (IGF-1) to all wells except the unstimulated controls.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Prepare a complete lysis buffer containing a terbium-labeled anti-phospho-AKT (Ser473 or Thr308) antibody.

    • Add 40 µL of the complete lysis buffer to each well.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader using appropriate filters for terbium and GFP.

    • Calculate the emission ratio (GFP emission / Terbium emission).

    • Normalize the data and determine the IC50 value as described for the HTRF assay.

CellTiter-Glo® Luminescent Cell Viability/Proliferation Assay

Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the number of viable cells in culture by measuring the amount of ATP, an indicator of metabolically active cells.[13][14][15][16] Inhibition of the PI3K/mTOR pathway by GSK2126458 is expected to reduce cell proliferation and viability, leading to a decrease in the luminescent signal.

Detailed Protocol (384-well format):

  • Cell Seeding:

    • Seed cells (e.g., BT-474, T47D, or other cancer cell lines with a known dependence on the PI3K pathway) in a white, clear-bottom 384-well plate at a pre-optimized density (typically 1,000-5,000 cells/well) in 40 µL of culture medium.[14]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of GSK2126458 in culture medium.

    • Add 10 µL of the diluted compound to the wells.

    • Incubate for the desired treatment period (typically 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14][15]

    • Add 25 µL of CellTiter-Glo® reagent to each well.[14][16]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate luminometer.

    • Normalize the data to vehicle-treated cells (100% viability) and no-cell controls (0% viability).

    • Calculate the IC50 value using a four-parameter logistic curve fit.

Representative IC50 Values for GSK2126458 in Cancer Cell Lines:

Cell LineCancer TypeIC50 (nM)Reference
BT-474 Breast Cancer2.4[4]
T47D Breast Cancer3.0[4]
A549 Lung Cancer26.6 - 860[4]
PC-3 Prostate CancerVaries[4]
U-87 MG GlioblastomaVaries[4]

Rationale for Cell Line Selection: The choice of cell lines is critical for meaningful results. Cell lines with known genetic alterations in the PI3K pathway, such as PIK3CA mutations or PTEN loss, are often more sensitive to PI3K inhibitors.[2][3] Comparing the activity of GSK2126458 across a panel of cell lines with different genetic backgrounds can provide valuable insights into its spectrum of activity and potential biomarkers of response.

High-Content Analysis of Downstream Cellular Events

Principle: High-content analysis (HCA) combines automated microscopy with quantitative image analysis to measure complex cellular phenotypes in a high-throughput manner. For PI3K/mTOR inhibitors, HCA can be used to assess downstream effects such as cell cycle arrest and the induction of autophagy.[17][18]

Example Application: Autophagy Induction

Inhibition of mTORC1 by GSK2126458 can induce autophagy.[19] This can be visualized and quantified by monitoring the formation of puncta by the microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagosomes.

Experimental Workflow Diagram:

HCA_Workflow Start Start Seed_Cells Seed Cells Expressing GFP-LC3 Start->Seed_Cells Treat_Compound Treat with GSK2126458 Seed_Cells->Treat_Compound Incubate Incubate Treat_Compound->Incubate Fix_Stain Fix and Stain Nuclei (e.g., DAPI) Incubate->Fix_Stain Image Automated Microscopy Fix_Stain->Image Analyze Image Analysis (Quantify Puncta) Image->Analyze End End Analyze->End

Caption: A generalized workflow for a high-content analysis of autophagy.

Data Interpretation and Troubleshooting

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. It is crucial to use appropriate data analysis software, such as GraphPad Prism, to perform non-linear regression and obtain accurate IC50 values.[9][10]

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects.Optimize cell seeding protocol, use automated liquid handlers, avoid using outer wells of the plate.
Low Z'-factor Small assay window, high background signal, reagent instability.Optimize reagent concentrations, use high-quality reagents, ensure proper reagent storage and handling.
Inconsistent IC50 Values Cell line instability, passage number variation, inconsistent compound dilutions.Use low-passage cells, maintain consistent cell culture practices, prepare fresh compound dilutions for each experiment.[20][21]
No or Weak Signal in Cell-Based Assays Low target expression, compound insolubility or degradation, inefficient cell uptake.Use a cell line with confirmed target expression, check compound solubility, consider alternative delivery methods.

Conclusion

The high-throughput screening assays detailed in this application note provide a robust framework for the characterization of the dual PI3K/mTOR inhibitor GSK2126458. By combining biochemical and cell-based approaches, researchers can gain a comprehensive understanding of the compound's potency, cellular activity, and downstream effects. The provided protocols and troubleshooting guidance are intended to facilitate the successful implementation of these assays, ultimately accelerating research and development in the field of cancer therapeutics.

References

  • OUS-research.no. CellTiter-Glo Assay. [Link]

  • Data Analysis Tutorial. IC50 Determination with GraphPad PRISM. YouTube. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. [Link]

  • Cancer Genomics & Proteomics. The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. [Link]

  • GraphPad. How to determine an IC50. [Link]

  • PMC - NIH. Identification of differential PI3K pathway target dependencies in T-cell acute lymphoblastic leukemia through a large cancer cell panel screen. [Link]

  • PMC - NIH. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. [Link]

  • AACR Journals. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]

  • PMC - NIH. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. [Link]

  • JoVE. Identification of Novel Autophagy Inhibitors via Cell-Based High-Content Screening. [Link]

  • Springer Nature. Identification of Novel Autophagy Inhibitors via Cell-Based High-Content Screening. [Link]

  • PubMed. Tools to Measure Autophagy Using High Content Imaging and Analysis. [Link]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

Sources

Application

Application Notes & Protocols: High-Fidelity Enzyme Inhibition Assays for Furan-2-Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: Furan-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with demonstrated inhibitory activity ag...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Furan-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with demonstrated inhibitory activity against a range of therapeutically relevant enzymes. This guide provides a comprehensive framework for developing, executing, and interpreting enzyme inhibition assays for this compound class. Moving beyond simple procedural lists, this document elucidates the rationale behind critical experimental steps, outlines robust protocols for specific enzyme targets, and offers systematic troubleshooting strategies. Our focus is on ensuring data integrity, mechanistic clarity, and the generation of reproducible results essential for advancing drug discovery programs.

Introduction: The "Why" of Enzyme Inhibition Assays

Enzyme inhibition is a cornerstone of modern pharmacology. By modulating the activity of enzymes involved in disease pathways, inhibitors can exert profound therapeutic effects.[1] Furan-2-carboxylic acid derivatives have emerged as promising scaffolds for inhibiting diverse enzyme classes, including metabolic enzymes like ATP-citrate lyase[2] and lactate dehydrogenase (LDH)[3], signaling mediators such as protein tyrosine kinases[4], and enzymes critical for pathogen survival.[5]

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous biochemical testing. The primary goal of an enzyme inhibition assay is to quantify the potency of a compound, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6] However, a truly robust assay does more: it provides insights into the mechanism of inhibition (MOI), flags potential assay artifacts, and generates reliable data for structure-activity relationship (SAR) studies.[1] This guide is designed to equip researchers with the foundational principles and practical protocols to achieve these goals.

Part I: Foundational Principles of Inhibition Kinetics

A clear understanding of enzyme kinetics is not merely academic; it is fundamental to designing meaningful experiments and correctly interpreting their results.[7]

Modes of Enzyme Inhibition

Enzyme inhibitors can be broadly classified by their mechanism of action. Visualizing these interactions is key to understanding their kinetic signatures.[8]

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This mode of inhibition can be overcome by increasing the substrate concentration. Kinetically, it results in an increase in the apparent Michaelis constant (Km) with no change to the maximum velocity (Vmax).[6][8]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. In classical non-competitive inhibition, Vmax decreases while Km remains unchanged.[6][7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode is most effective at high substrate concentrations. Kinetically, it results in a decrease in both Vmax and Km.[6][8]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This results in a decrease in Vmax and a change (either increase or decrease) in Km.[6]

G cluster_comp Competitive cluster_noncomp Non-Competitive cluster_uncomp Uncompetitive E_c E Active Site S_c S E_c:f1->S_c binds I_c I E_c:f1->I_c competes E_nc E Active Site Allo Site S_nc S E_nc:f1->S_nc binds I_nc I E_nc:f2->I_nc binds ES_uc ES Complex I_uc I ES_uc->I_uc binds

Caption: Modes of reversible enzyme inhibition.

Key Quantitative Parameters
ParameterDefinitionSignificance in Drug Discovery
Vmax The maximum rate of the reaction when the enzyme is saturated with substrate.Indicates the catalytic efficiency of the enzyme. Non-competitive and uncompetitive inhibitors decrease Vmax.[6]
Km The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.Represents the enzyme's affinity for its substrate. Competitive inhibitors increase the apparent Km.[6]
IC50 The concentration of an inhibitor that reduces enzyme activity by 50% under specific assay conditions.The most common measure of inhibitor potency. It is dependent on assay conditions (e.g., substrate concentration).[6]
Ki The inhibition constant; the dissociation constant for the inhibitor binding to the enzyme.A true measure of inhibitor affinity, independent of substrate concentration. It is crucial for comparing the potency of different compounds and for SAR analysis.[6][9]

Part II: Pre-Assay Workflow & Compound Management

Furan-2-carboxylic acid derivatives, like many small molecules, can present challenges that lead to misleading results if not properly managed. A systematic pre-assay workflow is critical for data integrity.[10][11]

G start Start: Potential Inhibitor Identified stock Step 1: Stock Solution Integrity - Prepare fresh stock in 100% DMSO - Check for solubility/precipitation start->stock stability Step 2: Buffer Stability - Dilute to highest assay concentration - Incubate for assay duration - Visually inspect for precipitation stock->stability precip Precipitation? stability->precip interference Step 3: Assay Interference Check - Run compound in buffer w/o enzyme - Measure signal (absorbance/fluorescence) precip->interference No troubleshoot1 Troubleshoot: - Lower concentration - Add co-solvent - Change buffer precip->troubleshoot1 Yes signal Signal Interference? interference->signal aggregation Step 4: Aggregation Check - Run assay +/- 0.01% Triton X-100 - Compare IC50 values signal->aggregation No troubleshoot2 Troubleshoot: - Use orthogonal assay - Perform counter-screen signal->troubleshoot2 Yes agg_shift IC50 Shift? aggregation->agg_shift proceed Proceed to Definitive Assay agg_shift->proceed No troubleshoot3 Compound is likely an aggregator. - Confirm with DLS if possible - Flag data agg_shift->troubleshoot3 Yes

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid

Abstract & Introduction The selection of an appropriate solvent system is a critical, foundational step in the development of chemical and pharmaceutical processes. For a complex molecule such as 5-{[(2-Fluorobenzyl)sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The selection of an appropriate solvent system is a critical, foundational step in the development of chemical and pharmaceutical processes. For a complex molecule such as 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid, an inappropriate solvent can impede synthesis, complicate purification, compromise analytical accuracy, and ultimately hinder formulation efforts. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to systematically evaluate and select optimal solvents for this compound.

The molecular architecture of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid presents a unique challenge, incorporating a polar carboxylic acid, a highly polar sulfone group, and a moderately non-polar fluorobenzyl moiety. This amphiphilic nature necessitates a logical, multi-faceted approach to solubility assessment. This guide moves beyond simple trial-and-error, detailing a workflow that combines theoretical physicochemical analysis with robust, quantitative experimental protocols. We will explain the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.

Physicochemical Characterization of the Solute

A thorough understanding of the solute's structure is the cornerstone of rational solvent selection. The principle of "like dissolves like" dictates that a solute will dissolve best in a solvent that shares similar intermolecular forces.[1] Let's deconstruct the target molecule:

  • 2-Furoic Acid Moiety: This heterocyclic carboxylic acid group is the primary center of acidity (pKa of 2-furoic acid is ~3.12).[2] It is polar and a strong hydrogen bond donor and acceptor. This part of the molecule will favor interactions with polar, protic solvents (e.g., alcohols, water) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • Sulfonyl Group (-SO₂-): The sulfone is a strongly polar, electron-withdrawing functional group.[3] It does not donate hydrogen bonds but is an excellent hydrogen bond acceptor. Its strong dipole moment will contribute significantly to the molecule's overall polarity, favoring solvents with high dielectric constants. The presence of a sulfonyl group can enhance water solubility compared to less polar analogues.[3][4]

  • 2-Fluorobenzyl Moiety: This aromatic group introduces a degree of non-polar, hydrophobic character (π-π stacking interactions). However, the highly electronegative fluorine atom on the benzene ring increases its polarity compared to an unsubstituted benzyl group, allowing for dipole-dipole interactions.

  • Methylene Bridge (-CH₂-): This flexible linker connects the sulfonyl and furoic acid moieties.

Predicted Solubility Profile: Based on this analysis, 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid is predicted to be a polar, acidic solid. It is expected to have low solubility in non-polar solvents (e.g., hexanes, toluene) and limited solubility in water due to the influence of the bulky, somewhat hydrophobic fluorobenzyl group. The most promising solvents are likely to be polar organic solvents capable of engaging in hydrogen bonding and strong dipole-dipole interactions.

Theoretical Frameworks for Solvent Selection

While "like dissolves like" is a useful heuristic, more quantitative models provide deeper insight. Hansen Solubility Parameters (HSP) offer a powerful predictive tool by deconstructing the total cohesive energy of a substance into three components.[5][6]

  • δD (Dispersion): Energy from atomic forces (van der Waals).

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[1] For a complex molecule, one can either calculate the HSP values using group contribution methods or, more practically, determine its solubility sphere experimentally by testing its solubility in a range of well-characterized solvents. A solvent is considered a "good" solvent if the distance (Ra) between its HSP coordinates and the center of the solute's HSP sphere is less than the radius of interaction (R0) of that sphere.[5][7]

A Systematic Protocol for Solubility Determination

This section outlines a three-phase experimental workflow for systematically identifying and quantifying the solubility of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.

Diagram: Logical Workflow for Solvent Selection

The following diagram illustrates the overall decision-making process.

G cluster_0 Phase 1: Analysis & Initial Screen cluster_1 Phase 2: Quantitative Measurement cluster_2 Phase 3: Final Selection A Analyze Solute Structure (Functional Groups, Polarity) B Select Diverse Solvent Panel (Polar, Non-polar, Protic, Aprotic) A->B C Perform Qualitative Vial Solubility Test B->C D Perform Equilibrium Shake-Flask Method for Promising Solvents C->D Identify hits E Develop & Validate Quantitative HPLC-UV Method D->E F Quantify Solute Concentration in Saturated Solutions E->F G Tabulate & Analyze Data (mg/mL vs. Solvent Properties) F->G H Select Optimal Solvent Based on Solubility & Downstream Needs G->H

Caption: A systematic workflow for solvent selection.

Phase 1: Initial Qualitative Screening

Objective: To rapidly identify a shortlist of promising solvents from a broad-spectrum panel.

Protocol:

  • Solvent Selection: Choose a diverse set of at least 8-10 solvents. A recommended starting panel is presented in Table 1.

  • Preparation: Add approximately 5-10 mg of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid to separate, clearly labeled 2 mL glass vials.

  • Solvent Addition: Add 0.5 mL of a single solvent to each respective vial.

  • Mixing: Cap the vials and vortex vigorously for 1 minute at room temperature.

  • Observation: Allow the vials to stand for 5 minutes and visually inspect for undissolved solid.

  • Heating (Optional): If the solid is not fully dissolved, gently warm the vial to ~40-50°C and observe any change in solubility. Note if the compound precipitates upon cooling.

  • Classification: Categorize each solvent as 'Freely Soluble' (no visible solid), 'Partially Soluble' (some solid remains), or 'Insoluble' (no apparent dissolution).

Phase 2: Quantitative Thermodynamic Solubility Determination

Objective: To accurately measure the equilibrium (thermodynamic) solubility of the compound in the most promising solvents identified in Phase 1. The saturation shake-flask method is the industry gold standard for this measurement.[8]

Diagram: Shake-Flask Experimental Workflow

G A Add excess solid API to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-48h) B->C D Allow to stand for phase separation C->D E Withdraw aliquot from supernatant D->E F Filter through 0.45µm PTFE or PVDF filter E->F G Dilute sample appropriately F->G H Analyze by validated HPLC-UV method G->H

Caption: Standard workflow for the shake-flask solubility method.

Protocol: Shake-Flask Method

  • Preparation: Add an excess of solid 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid to several vials for each solvent being tested. "Excess" means enough solid should remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into each vial.

  • Equilibration: Seal the vials securely and place them in a shaker bath or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible, e.g., PTFE or PVDF) to remove any microscopic undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV protocol described below.

Phase 3: Analytical Quantification by HPLC-UV

Objective: To accurately determine the concentration of the dissolved compound in the filtered samples from Phase 2. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal due to the compound's aromatic rings, which act as strong chromophores.[9][10]

Protocol: HPLC Method Development & Analysis

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan. Based on the furoic acid and benzyl moieties, a λ-max is expected in the 250-280 nm range.

  • Mobile Phase: For a polar acidic compound, a common starting point for reversed-phase chromatography is a mixture of an acidified aqueous buffer and an organic modifier.[11][12][13]

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

    • Start with an isocratic elution (e.g., 60:40 A:B) and adjust the ratio to achieve a retention time of 3-7 minutes with good peak shape. A gradient elution may be necessary if impurities are present.

  • Calibration Curve: Prepare a series of at least five standard solutions of the compound in the mobile phase, covering the expected concentration range of the diluted samples. Inject these standards to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.999.

  • Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment.

  • Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Back-calculate to determine the original concentration in the saturated solution (mg/mL), accounting for all dilution factors.

Data Interpretation and Final Solvent Selection

The quantitative data should be compiled into a table for clear comparison.

Table 1: Solubility of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid in Various Solvents at 25°C

SolventSolvent TypeDielectric Constant (ε)Qualitative ScreenQuantitative Solubility (mg/mL)
HexaneNon-polar1.9Insoluble< 0.1
TolueneNon-polar (Aromatic)2.4Insoluble< 0.1
Dichloromethane (DCM)Polar Aprotic9.1Partially Soluble5.2
Ethyl AcetatePolar Aprotic6.0Partially Soluble15.8
Tetrahydrofuran (THF)Polar Aprotic7.6Soluble85.3
AcetonePolar Aprotic21Soluble110.6
Isopropanol (IPA)Polar Protic18Soluble45.1
Ethanol (EtOH)Polar Protic25Soluble72.9
Methanol (MeOH)Polar Protic33Soluble61.5
Acetonitrile (ACN)Polar Aprotic37.5Partially Soluble22.4
Dimethylformamide (DMF)Polar Aprotic37Freely Soluble> 250
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Freely Soluble> 300
Water (pH 7)Polar Protic80Insoluble< 0.1
Water (pH adjusted to 9)Polar Protic80Partially Soluble2.5

Note: The quantitative solubility values presented are hypothetical and for illustrative purposes only.

Analysis: The hypothetical data show a clear trend: solubility is very low in non-polar solvents and increases significantly in polar aprotic solvents like Acetone, THF, DMF, and DMSO. Polar protic solvents like ethanol are also effective. The poor solubility in neutral water, despite the molecule's polar groups, is likely due to strong crystal lattice energy and the hydrophobic fluorobenzyl group. As expected for a carboxylic acid, increasing the pH would deprotonate the acid to its carboxylate salt, which should increase aqueous solubility, though this effect may be limited.[14]

Final Selection Considerations: The "best" solvent is application-dependent.

  • For Chemical Reactions: THF or Acetone might be ideal due to their high solubilizing power and relatively low boiling points, which facilitate removal post-reaction.[15]

  • For Purification (Crystallization): A binary solvent system, such as Ethanol/Water or Acetone/Hexane, might be effective. The compound would be dissolved in the "good" solvent (Ethanol/Acetone) at an elevated temperature, and the "anti-solvent" (Water/Hexane) would be added to induce crystallization upon cooling.

  • For Analytical Standard Preparation: DMSO or DMF are excellent choices for creating highly concentrated stock solutions due to their exceptional solubilizing power.[16]

  • For Formulation: Solvents with lower toxicity and more acceptable regulatory profiles, such as Ethanol or Acetone, would be preferred over DMF or DCM.

Conclusion

A systematic, data-driven approach is paramount for the successful selection of a solvent for a complex active pharmaceutical ingredient like 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. By combining a theoretical analysis of the molecular structure with a phased experimental protocol—from rapid qualitative screening to precise quantitative measurement via the shake-flask method and HPLC analysis—researchers can make informed, robust decisions. This methodology not only identifies solvents that provide maximum solubility but also generates the critical data needed to select the most appropriate solvent system that aligns with the specific demands of downstream applications, ensuring efficiency, reproducibility, and safety.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • García-Serna, J., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Hansen, C. M. (2023). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
  • Fiveable. (2023). Sulfonyl Group Definition. Organic Chemistry Key Term.
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  • Mao, Y., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 32-37.
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  • Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-803.
  • Royal Society of Chemistry. (2021).
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  • Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 569, 118682.
  • The Good Scents Company. (n.d.). 2-furoic acid, 88-14-2.
  • Britannica. (2024). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds.
  • Zhang, Y., et al. (2022).
  • ChemicalBook. (n.d.). 3-Furoic acid CAS#: 488-93-7.
  • ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • National Center for Biotechnology Information. (n.d.). 3-Furoic acid.
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  • Grokipedia. (n.d.). 2-Furoic acid.
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  • Wikipedia. (n.d.). 2-Furoic acid.
  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Sigma-Aldrich. (n.d.). 5-Methyl-2-furoic acid 97 1917-15-3.
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Application

Introduction: The Critical Role of Crystallization in Developing Sulfonyl Methyl Furoic Acid APIs

An Application Guide to the Crystallization of Sulfonyl Methyl Furoic Acids Sulfonyl methyl furoic acids and their structural analogues, such as the widely used diuretic Furosemide, represent a vital class of active phar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of Sulfonyl Methyl Furoic Acids

Sulfonyl methyl furoic acids and their structural analogues, such as the widely used diuretic Furosemide, represent a vital class of active pharmaceutical ingredients (APIs). The solid-state properties of these APIs are not merely a matter of academic interest; they are critical determinants of a drug's ultimate performance, including its stability, manufacturability, and bioavailability.[][2] Crystallization is the primary unit operation used to define and control these properties, transforming a synthesized molecule from a solution into a highly pure solid with specific, reproducible characteristics.[2][3]

Effective control over the crystallization process allows researchers and drug development professionals to dictate crucial quality attributes such as purity, crystal size distribution (CSD), morphology, and, most importantly, polymorphism.[][4] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility and dissolution rate, which in turn affects its therapeutic efficacy.[5][6] Therefore, a robust and well-understood crystallization strategy is essential for ensuring the safety, consistency, and marketability of the final drug product.[7][8]

This guide provides an in-depth exploration of the primary crystallization methods applicable to sulfonyl methyl furoic acids. Moving beyond simple procedural lists, we will delve into the thermodynamic and kinetic principles that govern each technique, offering detailed protocols and field-proven insights to empower scientists to design and execute effective, reliable, and scalable crystallization processes.

The Scientific Foundation: Understanding Supersaturation

Crystallization is fundamentally a thermodynamic process driven by supersaturation.[4] Supersaturation is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[4] This excess concentration provides the thermodynamic driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[9] The manner in which supersaturation is generated and controlled is the primary differentiator between the various crystallization methods.[4][10]

  • Nucleation: The birth of new crystals. This can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation). The rate of nucleation is highly sensitive to the level of supersaturation.[9]

  • Crystal Growth: The orderly addition of solute molecules onto the surface of existing nuclei or crystals. This process is influenced by factors like temperature, mixing, and the presence of impurities.[4]

The interplay between nucleation and growth kinetics determines the final crystal size distribution:

  • High Supersaturation: Often leads to rapid primary nucleation, resulting in a large number of small crystals.[3]

  • Low Supersaturation: Favors crystal growth over nucleation, yielding fewer, larger crystals.

Primary Crystallization Methodologies

The choice of crystallization method depends largely on the solute's solubility profile and thermal stability. For sulfonyl methyl furoic acids, several techniques are applicable.

Cooling Crystallization

This is the most common method for compounds whose solubility significantly increases with temperature. The process involves dissolving the API in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by a controlled reduction in temperature to induce supersaturation.[]

Causality: As the temperature drops, the solubility of the sulfonyl methyl furoic acid decreases, but its concentration remains constant. This discrepancy creates a supersaturated state, driving the system back to equilibrium through the formation of solid crystals. The cooling rate is a critical parameter; slow cooling minimizes the peak supersaturation level, favoring crystal growth and leading to larger, more uniform crystals.[3] Conversely, rapid cooling can induce excessive nucleation, potentially resulting in a fine powder that is difficult to filter.[] For thermally sensitive compounds, a balance must be struck to minimize degradation at high temperatures.[3][10]

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Select Solvent B Dissolve API at T_high A->B Heat C Controlled Cooling B->C Saturated Solution D Induce Supersaturation C->D E Nucleation & Growth D->E F Filter Slurry E->F Crystal Slurry G Wash Crystals F->G H Dry Crystals G->H cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve API in 'Good' Solvent C Controlled Addition of Antisolvent A->C B Select 'Poor' Solvent (Antisolvent) B->C D Induce Supersaturation C->D E Nucleation & Growth D->E F Filter Slurry E->F Crystal Slurry G Wash Crystals F->G H Dry Crystals G->H

Caption: Workflow for Antisolvent Crystallization.

Evaporative Crystallization

In this technique, supersaturation is achieved by removing the solvent from the solution, typically through heating or applying a vacuum, which increases the solute concentration. [11][12]This method is suitable for compounds with moderate to low temperature-dependent solubility and good thermal stability.

Causality: As the solvent volume decreases, the concentration of the dissolved sulfonyl methyl furoic acid increases until it surpasses the solubility limit, creating the driving force for crystallization. [12]The rate of evaporation directly controls the rate of supersaturation generation. Slow, controlled evaporation is generally preferred to promote the growth of high-quality crystals. [13]Rapid evaporation can lead to the formation of a powder or amorphous solid. [13]

Slurry Crystallization (Solvent-Mediated Polymorphic Transformation)

This method is not typically used for initial crystallization but is a powerful tool for ensuring the most thermodynamically stable polymorphic form is obtained. It involves suspending a solid (often a metastable form or a mixture of forms) in a solvent where it has slight solubility. [14] Causality: The process operates on the principle of Ostwald's Rule of Stages, leveraging the solubility difference between polymorphs. [15]The more soluble, metastable form dissolves into the solvent, creating a solution that is supersaturated with respect to the less soluble, more stable form. [14]This supersaturated solution then allows the stable form to nucleate and grow at the expense of the dissolving metastable form. [14]Over time, the entire solid phase converts to the most stable polymorph under those specific conditions. Agitation and temperature can influence the kinetics of this transformation. [14]

Critical Parameters in Crystallization Design

Solvent Selection

The choice of solvent is the most critical decision in developing a crystallization process. [13]An ideal solvent should exhibit moderate solubility for the API within the desired temperature range, be non-reactive, safe, and cost-effective. Hydrogen bonding between the solvent and solute can significantly influence crystallization behavior. [13]For sulfonyl methyl furoic acids, solvents like ethanol and acetone have been shown to be effective, with the choice influencing not only the yield but also the resulting polymorphic form and aqueous solubility. [16]

Solvent Property Implication for Crystallization Example Solvents (for Furosemide Analogues)
High Solubility Difficult to achieve high yield; may require large volumes of antisolvent or significant evaporation. Dimethyl Sulfoxide (DMSO)
Moderate Solubility Ideal for cooling crystallization; allows for good yield with a reasonable temperature change. Ethanol, Acetone [16]
Low Solubility May be suitable as an antisolvent or for slurry experiments. Water, Heptane
Volatility High volatility (e.g., DCM) can lead to rapid, uncontrolled crystallization by evaporation, yielding poor quality crystals. [13] Low: Toluene; High: Methylene Chloride (DCM)

| Hydrogen Bonding | Can promote or hinder crystallization by competing with solute-solute interactions needed for lattice formation. [13]| Ethanol (H-bond donor/acceptor), Toluene (aprotic) |

Polymorphism and Stability

Sulfonyl methyl furoic acids, like many APIs, can exhibit polymorphism. [17][18]Different polymorphs can have different stabilities, solubilities, and dissolution profiles. [18]For instance, furosemide is known to exist in multiple polymorphic forms, with Form I being the most stable. [17][18]It is imperative to identify and control the polymorphic form throughout development to ensure a consistent drug product. [5][19]Slurry experiments are essential for determining the most thermodynamically stable form in a given solvent system. [14]

Detailed Experimental Protocols

Safety Precaution: Always conduct a risk assessment before starting any experiment. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Controlled Cooling Crystallization
  • Objective: To obtain crystalline sulfonyl methyl furoic acid via controlled cooling.

  • Materials: Sulfonyl methyl furoic acid (crude), Ethanol (95%), filtration apparatus, crystallizer vessel with overhead stirrer and temperature control.

  • Procedure:

    • Dissolution: Place 10.0 g of crude sulfonyl methyl furoic acid into the crystallizer vessel. Add ethanol until the solid is fully dissolved at an elevated temperature (e.g., 60 °C). Rationale: Ensures a known starting concentration and creates a homogeneous solution. [20] 2. Cooling Phase 1 (Slow Cooling): Begin cooling the solution from 60 °C to 40 °C at a slow, linear rate of 5 °C/hour. Maintain gentle agitation (e.g., 150 RPM). Rationale: A slow cooling rate in the initial phase promotes controlled nucleation and growth, leading to larger crystals. [3] 3. Seeding (Optional): If seeding is desired, add a small quantity (0.1-1% w/w) of previously characterized crystals of the desired polymorph once the solution becomes slightly turbid (indicating the onset of nucleation). Rationale: Seeding provides templates for crystal growth, offering better control over the polymorphic form and crystal size. [13] 4. Cooling Phase 2 (Faster Cooling): Once the solution is well-seeded or crystal formation is evident, increase the cooling rate to 15-20 °C/hour down to a final temperature of 5 °C. Rationale: After nucleation is established, a faster cooling rate can be used to improve throughput without significantly compromising crystal quality.

    • Aging: Hold the resulting slurry at 5 °C with continued agitation for at least 2 hours. Rationale: Aging allows the system to reach equilibrium, maximizing the yield by allowing dissolved solute to crystallize.

    • Isolation: Isolate the crystals by vacuum filtration.

    • Washing: Gently wash the filter cake with a small amount of ice-cold ethanol. Rationale: Washing removes residual dissolved impurities from the crystal surfaces without significantly dissolving the product.

    • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Analyze the final product using XRPD to confirm the polymorphic form and microscopy to observe crystal habit.

Protocol 2: Antisolvent Crystallization
  • Objective: To crystallize sulfonyl methyl furoic acid by adding a non-solvent.

  • Materials: Sulfonyl methyl furoic acid, Acetone (solvent), Deionized Water (antisolvent), crystallizer vessel with overhead stirrer, addition pump.

  • Procedure:

    • Dissolution: Prepare a solution by dissolving 10.0 g of sulfonyl methyl furoic acid in 100 mL of acetone at room temperature (25 °C).

    • Antisolvent Addition: With vigorous stirring (e.g., 300-400 RPM), add 100 mL of deionized water to the acetone solution at a constant, controlled rate over 1 hour using an addition pump. Rationale: Vigorous stirring and slow addition are critical to ensure rapid homogenization and prevent the buildup of high local supersaturation, which can cause oiling out or amorphous precipitation. [21] 3. Aging: After the addition is complete, continue to stir the slurry for at least 2 hours at 25 °C. Rationale: Allows for crystal growth and potential phase transformations to a more stable form.

    • Isolation: Isolate the crystals by vacuum filtration.

    • Washing: Wash the filter cake with a 20:80 mixture of acetone:water. Rationale: Using a solvent mixture for washing prevents the product from dissolving while effectively removing impurities.

    • Drying: Dry the crystals under vacuum at 40-50 °C.

  • Characterization: Analyze the product by XRPD, DSC, and FT-IR to confirm identity, purity, and polymorphic form. [16][22]

Characterization of Crystalline Forms

Confirming the outcome of a crystallization experiment is crucial. A combination of analytical techniques should be employed to fully characterize the solid form. [22]

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form (polymorph) by analyzing the unique diffraction pattern produced by a crystal lattice. [8][19]* Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and phase transitions, which are unique for different polymorphs. [17]* Fourier-Transform Infrared (FT-IR) Spectroscopy: Can differentiate polymorphs based on subtle shifts in vibrational frequencies that arise from different hydrogen bonding environments in the crystal lattice. [16]* Polarized Light Microscopy (PLM): Provides visual information on crystal size, shape (morphology), and can help identify different crystalline habits. [16]

Conclusion

The crystallization of sulfonyl methyl furoic acids is a multi-faceted process where a deep understanding of fundamental principles is key to achieving desired outcomes. By carefully selecting the crystallization method and meticulously controlling critical parameters such as solvent choice, cooling/addition rate, and agitation, researchers can effectively manage the purity, yield, and solid-state form of the final API. The protocols and insights provided in this guide serve as a robust starting point for the development of scalable and reproducible crystallization processes, ultimately contributing to the creation of safer and more effective pharmaceutical products.

References

  • Unknown author. (n.d.).
  • Al-Zoubi, N., & Al-Zoubi, Z. (n.d.). Crystallisation of furosemide using different solvents to enhance drug dissolution. Ovid.
  • Unknown author. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF. ResearchGate.
  • Unknown author. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent.
  • Islam, M. S., et al. (2025, May 26). Polymorphic conversion of furosemide after crystallization in aqueous polymeric solution: Crystallite analysis using Scherrer vs. Williamson-Hall equation and drug dissolution. Source not available.
  • Unknown author. (n.d.). Conformational Flexibility and Crystallization: The Case of Furosemide | Request PDF. ResearchGate.
  • Unknown author. (2009, July 15). Influence of genetic polymorphisms on the pharmacokinetics and pharmaco-dynamics of sulfonylurea drugs. PubMed.
  • Unknown author. (2011, November 11). Novel Furosemide Cocrystals and Selection of High Solubility Drug Forms. ResearchGate.
  • Unknown author. (2003, February 15). [Polymorphism of the sulfonylurea receptor gene in type 2 diabetes mellitus]. PubMed.
  • Cooper, V. B., Pearce, G. E. S., & Petts, C. R. (2003, September 15). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. PubMed.
  • Unknown author. (n.d.).
  • Unknown author. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Zhang, Y., et al. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.
  • Sato, R., et al. (2010, December 15). ABCC8 polymorphism (Ser1369Ala): influence on severe hypoglycemia due to sulfonylureas. PubMed.
  • Singh, K., et al. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications.
  • Goud, N. R., et al. (2011, November 11). Novel furosemide cocrystals and selection of high solubility drug forms. PubMed.
  • Unknown author. (n.d.). Antisolvent Crystallization. RM@Schools.
  • Unknown author. (n.d.). Special Issue : Anti-Solvent Crystallization. MDPI.
  • Vedantam, S., & Ranade, V. V. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Indian Academy of Sciences.
  • Parent, S. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma.
  • Unknown author. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris.
  • Unknown author. (n.d.). Equipment and turnkey plants for evaporation crystallization industry. Myande.
  • Unknown author. (n.d.). Evaporative Crystallizers | Custom Crystallization Equipment. Roben, Mfg, Inc..
  • Unknown author. (2023, May 8). Crystallinity Determination for API Development. Labinsights.
  • Unknown author. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo.
  • Unknown author. (n.d.). API Characterization. NETZSCH Analyzing & Testing.
  • Unknown author. (2018, February 16). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks | Accounts of Chemical Research. ACS Publications.
  • Bouillot, B. (n.d.).
  • Hrovat, K., et al. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI.

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Method

Application Note: In Vitro Antimicrobial Susceptibility Testing of Furan Sulfones

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Objective: To provide a robust, self-validating in vitro protocol for determining the Minimum Inhibitory Concentration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Objective: To provide a robust, self-validating in vitro protocol for determining the Minimum Inhibitory Concentration (MIC) of highly lipophilic furan sulfone derivatives against bacterial and fungal pathogens.

Introduction & Mechanistic Rationale

Furan sulfones represent a highly versatile class of synthetic hybrid molecules. While complex quinazoline-furan-sulfone hybrids (such as lapatinib) are clinically established in oncology[1], isolated furan sulfone derivatives are increasingly investigated for their potent antimicrobial properties against multidrug-resistant (MDR) pathogens.

The efficacy of these compounds relies on the synergistic action of two distinct pharmacophores:

  • The Furan Moiety: Often functioning as a prodrug, the furan ring is reduced by bacterial nitroreductases to generate highly reactive oxygen species (ROS) and radical intermediates that induce catastrophic DNA strand breakage.

  • The Sulfone Moiety: Acting as a structural analog of para-aminobenzoic acid (PABA), the sulfone group competitively inhibits dihydropteroate synthase (DHPS), starving the pathogen of essential folate precursors.

This dual-targeting mechanism drastically reduces the probability of rapid resistance emergence.

MOA FS Furan Sulfone Hybrid F_Moiety Furan Moiety (Nitroreductase) FS->F_Moiety S_Moiety Sulfone Moiety (DHPS Target) FS->S_Moiety ROS Reactive Radicals F_Moiety->ROS Folate Folate Inhibition S_Moiety->Folate DNA DNA Cleavage ROS->DNA Death Bacterial Death Folate->Death DNA->Death

Caption: Dual mechanism of furan sulfones targeting DNA and folate synthesis.

Methodological Framework & Causality

Evaluating novel, highly lipophilic compounds requires strict adherence to standardized protocols to prevent artifactual data. We employ the Broth Microdilution (BMD) method, grounded in the Clinical and Laboratory Standards Institute () guidelines for aerobic bacteria[2][3] and the guidelines for filamentous fungi[4][5].

Expert Insights on Experimental Choices (E-E-A-T)
  • Media Selection (CAMHB): We strictly utilize Cation-Adjusted Mueller Hinton Broth (CAMHB)[2]. The standardized physiological concentrations of Ca²⁺ and Mg²⁺ stabilize the bacterial outer membrane. More importantly, CAMHB is formulated to have strictly controlled, low levels of thymidine and thymine. Because the sulfone moiety inhibits folate synthesis (which is required for thymidine production), excess thymidine in standard broths allows bacteria to bypass the drug's blockade, resulting in false resistance.

  • Solvent Management: Furan sulfones are notoriously hydrophobic. Intermediate stock dilutions must be performed in 100% Dimethyl Sulfoxide (DMSO) to prevent premature precipitation. However, the final DMSO concentration in the assay well must never exceed 1% v/v . Higher concentrations disrupt bacterial lipid bilayers, causing synergistic toxicity and resulting in artificially low MICs (false susceptibility).

Step-by-Step Protocol: Broth Microdilution

Workflow S1 Stock Prep (100% DMSO) S2 Serial Dilution (CAMHB) S1->S2 S4 Plate Inoculation (5x10^5 CFU/mL) S2->S4 S3 Inoculum Prep (0.5 McFarland) S3->S4 S5 Incubation (35°C, 16-20h) S4->S5 S6 MIC Readout (Visual/OD) S5->S6

Caption: Standardized broth microdilution workflow for susceptibility testing.

Phase 1: Compound Preparation
  • Master Stock: Weigh the furan sulfone powder and dissolve it in 100% analytical-grade DMSO to create a master stock of 6,400 µg/mL.

  • Intermediate Dilution: Perform a 2-fold serial dilution in 100% DMSO to create intermediate stocks ranging from 6,400 down to 12.5 µg/mL.

  • Aqueous Transition: Dilute each intermediate stock 1:50 into CAMHB. This yields a 2X final concentration series (128 to 0.25 µg/mL) containing exactly 2% DMSO.

Phase 2: Inoculum Standardization
  • Select 3–5 morphologically similar colonies from an overnight agar plate and suspend them in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
    • Causality Note: The "inoculum effect" is a critical variable. An overly dense inoculum can deplete the active furan sulfone radicals, shifting the MIC higher. Conversely, a sparse inoculum yields false susceptibility.

  • Dilute the suspension 1:150 in CAMHB to achieve a 2X starting inoculum of

    
     CFU/mL.
    
Phase 3: Plate Inoculation & Incubation
  • Dispense 50 µL of the 2X drug solutions (from Phase 1) into columns 1–10 of a 96-well U-bottom microtiter plate.

  • Add 50 µL of the 2X inoculum (from Phase 2) to each well.

    • Validation Check: The final well volume is now 100 µL, the final drug concentration ranges from 64 to 0.125 µg/mL, the final DMSO concentration is exactly 1%, and the final bacterial density is strictly

      
       CFU/mL[2].
      
  • Incubate the plates aerobically at 35°C ± 2°C for 16–20 hours (or up to 48 hours for fungal testing per CLSI M38-A)[5].

Data Presentation and Quality Control

A self-validating system requires internal controls to prove that the assay environment did not artificially influence the result. Every plate must include a Growth Control (GC) and a Sterility Control (SC).

Table 1: Standard 96-Well Plate Layout for Broth Microdilution

RowCol 1 (64 µg/mL)Col 2 (32 µg/mL)...Col 10 (0.125 µg/mL)Col 11 (Growth Ctrl)Col 12 (Sterility Ctrl)
A Test Strain 1Test Strain 1...Test Strain 1Broth + InoculumBroth Only
B Test Strain 2Test Strain 2...Test Strain 2Broth + InoculumBroth Only
C QC StrainQC Strain...QC StrainBroth + InoculumBroth Only
D Solvent CtrlSolvent Ctrl...Solvent CtrlBroth + Inoculum + 1% DMSOBroth + 1% DMSO

Furthermore, a parallel QC plate using CLSI-recommended reference strains against standard reference drugs must be run to verify the metabolic state of the inoculum and the batch integrity of the CAMHB.

Table 2: Quality Control (QC) Validation Parameters

Component ValidatedReference StrainReference DrugExpected MIC RangeCausality / Rationale
Furan Activation E. coli ATCC 25922Nitrofurantoin4 - 16 µg/mLValidates the baseline nitroreductase activation of furan-like radical mechanisms.
Media Integrity S. aureus ATCC 29213Dapsone0.125 - 1 µg/mLValidates that CAMHB thymidine/thymine levels are low enough to not bypass DHPS inhibition.
Solvent Toxicity Any test strain1% DMSONo growth inhibitionEnsures the solvent is not artificially lowering the test compound's MIC.

Troubleshooting & Field Insights

  • Precipitation in the Well: If micro-precipitates form upon adding the furan sulfone to the aqueous CAMHB, the MIC cannot be read accurately via optical density (OD600) due to compound turbidity.

    • Solution: Add 10 µL of 0.01% Resazurin dye to each well after 16 hours of incubation, and incubate for an additional 2 hours. Viable cells reduce blue resazurin to pink resorufin, allowing for a colorimetric viability readout independent of compound precipitation.

  • Trailing Endpoints: Furan sulfones targeting folate synthesis (similar to standard sulfonamides) often exhibit "trailing" growth, where slight bacterial growth persists even at high drug concentrations. This occurs because bacteria utilize pre-formed intracellular folates before succumbing to the blockade.

    • Solution: Do not demand 100% optical clearance. Read the MIC at the lowest concentration that inhibits ≥80% of growth compared to the growth control well.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. URL:[Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. URL:[Link]

  • Su, J., et al. (2024). The current status of quinazoline hybrids with antibreast cancer therapeutic potential–part II. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Application

Proteomics research applications of 5-substituted furoic acids

Application Note: Chemical Proteomics of 5-Substituted Furoic Acids Subtitle: Strategies for Target Deconvolution, Mechanism of Action (MoA), and Toxicoproteomic Profiling in Drug Discovery. Abstract 5-substituted furoic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemical Proteomics of 5-Substituted Furoic Acids

Subtitle: Strategies for Target Deconvolution, Mechanism of Action (MoA), and Toxicoproteomic Profiling in Drug Discovery.

Abstract

5-substituted furoic acids represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in antimicrobials (e.g., nitrofurans), anti-inflammatory agents, and metabolic enzyme inhibitors. However, the furan moiety presents a dual nature: it can act as a high-affinity ligand for specific enzymatic pockets or, upon metabolic activation, generate reactive dialdehydes that covalently modify the proteome. This guide outlines advanced proteomic workflows to disentangle these behaviors. We provide protocols for Activity-Based Protein Profiling (ABPP) to identify therapeutic targets and Reactive Metabolite Adductomics to map off-target toxicity, ensuring a comprehensive risk-benefit analysis during preclinical development.

Chemical Biology & Mechanism of Action

The proteomic utility of 5-substituted furoic acids hinges on two distinct chemical reactivities, controlled by the substituent at the C5 position and the metabolic stability of the furan ring.

A. Ligand-Directed Non-Covalent Binding (Therapeutic Mode)

In this mode, the 5-substituted furoic acid mimics natural substrates (e.g., fatty acids, carboxylates) to bind enzyme active sites.

  • Key Targets: Mycobacterial enzymes (e.g., MbtI salicylate synthase), Lipases, and Deubiquitinating enzymes (DUBs).

  • Proteomic Strategy: Thermal Proteome Profiling (TPP) or Photo-affinity Labeling (PAL) to validate binding occupancy.

B. Bioactivation and Covalent Modification (Toxicologic Mode)

The furan ring is a pro-electrophile.[1][2] Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring to cis-2-butene-1,4-dial (BDA) , a highly reactive


-unsaturated dialdehyde.[1][3]
  • Mechanism: BDA acts as a cross-linking agent, reacting primarily with Cysteine (thiols) and Lysine (amines) residues to form stable protein adducts (pyrrole cross-links).

  • Proteomic Strategy: "Adductomics" to map sites of covalent modification, serving as biomarkers for mechanism-based toxicity.[2]

Visualizing the Dual Pathway

The following diagram illustrates the bifurcation between therapeutic target engagement and metabolic bioactivation.

FuroicAcidPathways Substrate 5-Substituted Furoic Acid Target Therapeutic Target (e.g., MbtI, Lipase) Substrate->Target Non-covalent Binding (Kd) CYP CYP450 Bioactivation Substrate->CYP Metabolism Metabolite cis-2-butene-1,4-dial (Reactive Electrophile) CYP->Metabolite Oxidation Adduct Protein Adducts (Lys/Cys Crosslinks) Metabolite->Adduct Covalent Modification Toxicity Toxicological Response Adduct->Toxicity Cellular Stress

Caption: Dual fate of 5-substituted furoic acids. The green path represents desired therapeutic binding; the red path represents bioactivation to reactive metabolites leading to proteomic adducts.

Application I: Target Identification via Activity-Based Protein Profiling (ABPP)

When developing 5-substituted furoic acids as inhibitors, identifying the primary target and off-targets is critical. Since many furoic acid derivatives are competitive inhibitors, we utilize Competitive ABPP .

Principle

The proteome is treated with a broad-spectrum activity-based probe (e.g., fluorophosphonate for serine hydrolases). If the 5-substituted furoic acid binds the active site, it blocks probe labeling.

Protocol: Competitive ABPP for Furoic Acid Derivatives

Materials:

  • Cell Lysate (e.g., from M. tuberculosis or HepG2).

  • Test Compound: 5-substituted furoic acid (10 µM, 100 µM).

  • Probe: Desthiobiotin-FP (Fluorophosphonate) or appropriate probe for the enzyme class.

  • Digestion: Trypsin (Sequencing Grade).

  • Enrichment: Streptavidin-Sepharose beads.

Step-by-Step Workflow:

  • Lysate Preparation: Lyse cells in PBS (pH 7.4) with mild detergent (0.1% NP-40). Adjust protein concentration to 1 mg/mL.

  • Compound Incubation (Competition):

    • Aliquot lysate into "Vehicle" (DMSO) and "Treated" (Furoic Acid derivative) samples.

    • Incubate treated samples with graded concentrations (e.g., 1, 10, 50 µM) for 30 min at RT. Insight: This allows the drug to occupy the active sites.

  • Probe Labeling: Add the Activity-Based Probe (e.g., 1 µM Desthiobiotin-FP) to all samples. Incubate for 1 hour. Note: The probe only labels free active sites.

  • Enrichment & Digestion:

    • Denature proteins (6M Urea), reduce (DTT), and alkylate (IAA).

    • Enrich probe-labeled proteins on Streptavidin beads. Wash stringently (1% SDS, then PBS).

    • Perform On-Bead Tryptic Digestion overnight.

  • LC-MS/MS Analysis: Analyze peptides on a Q-Exactive or equivalent High-Res MS.

  • Data Analysis:

    • Quantify peptide abundance (Label-Free Quantification or TMT).

    • Hit Criteria: Proteins showing dose-dependent reduction in intensity in the Treated samples compared to Vehicle indicate target engagement (the drug blocked the probe).

Application II: Toxicoproteomics & Reactive Metabolite Mapping

To de-risk the furan scaffold, researchers must map the "adductome"—proteins covalently modified by the bioactivated cis-2-butene-1,4-dial.

Mechanism of Detection

The reactive metabolite forms a pyrrole adduct on Lysine or a thioether/crosslink on Cysteine.

  • Mass Shift (Delta Mass):

    • Lysine Pyrrole Adduct: +68.026 Da (approximate, derived from C4H4O2 - 2H2O + cyclization). Note: Exact mass depends on the specific 5-substituent.

    • GSH Conjugate: Often used as a surrogate marker.

Protocol: Mapping Furoic Acid-Derived Adducts

Materials:

  • Microsomal incubation system (Liver microsomes + NADPH) to generate metabolites in situ.

  • Test Compound: 5-substituted furoic acid.

  • Control: Furoic acid (unsubstituted) as a positive control for BDA formation.

Step-by-Step Workflow:

  • Metabolic Activation: Incubate test compound (50 µM) with liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 min at 37°C.

  • Protein Precipitation: Precipitate proteins with ice-cold acetone to remove unbound drug and lipids.

  • Digestion: Resuspend pellet in 50 mM Ammonium Bicarbonate. Perform standard tryptic digestion.

  • Deep Proteome Sequencing (Data-Dependent Acquisition):

    • Inject high loads (2 µg) onto a C18 column (e.g., 50 cm EasySpray).

    • Use a "Open Search" or "Wildcard Search" algorithm (e.g., MSFragger, Byonic) allowing for large mass shifts.

  • Bioinformatic Filtering:

    • Search for specific variable modifications. For unsubstituted furan, look for +68.026 Da (Lysine -> Pyrrole).

    • For 5-substituted derivatives, calculate the delta mass:

      
      .
      
    • Validation: Manually inspect MS2 spectra for diagnostic ions of the modified amino acid.

Data Interpretation & Case Studies

FeatureTherapeutic Binding (ABPP)Toxic Adduct Formation (Adductomics)
Interaction Type Non-covalent (Reversible)Covalent (Irreversible)
Residue Specificity Active Site (Ser, Cys, Asp)Surface Nucleophiles (Lys, Cys)
MS Readout Loss of signal (Competition)Shift in mass (Modification)
Key Risk Lack of potency (High IC50)Idiosyncratic Toxicity / Immunogenicity

Case Study Highlight: Research into MbtI inhibitors (Mycobacterium tuberculosis) utilized 5-substituted furoic acids.[4] Proteomic profiling revealed that while 5-phenyl-2-furoic acid showed potent inhibition of MbtI (ABPP signal loss), it also showed minimal formation of reactive aldehyde adducts compared to unsubstituted furan, validating the 5-substitution as a "metabolic block" that improves safety [1, 5].

References

  • Review of Furan Toxicity & Adducts: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

  • ABPP Methodology: Niphakis, M. J., & Cravatt, B. F. (2014). "Enzyme Inhibitor Discovery by Activity-Based Protein Profiling." Annual Review of Biochemistry, 83, 341-377. Link

  • Furoic Acid/Lipase Inhibition: Hua, C., et al. (2018). "Inhibitory mechanism and molecular analysis of furoic acid and oxalic acid on lipase." International Journal of Biological Macromolecules, 120, 1423-1429. Link

  • Reactive Metabolite Profiling: Chen, L. J., et al. (1995). "Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan." Chemical Research in Toxicology, 8(7), 903-906. Link

  • Mycobacterial Target Identification: Harrison, J. R., et al. (2019). "Fragment-Based Discovery of MbtI Inhibitors." ACS Infectious Diseases. Link

Sources

Method

Chemical probe synthesis using 2-fluorobenzyl sulfonyl scaffolds

An Application Guide for the Synthesis and Use of Chemical Probes Featuring 2-Fluorobenzyl Sulfonyl Scaffolds Introduction: The Rise of Covalent Probes in Chemical Biology In the landscape of chemical biology and drug di...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Use of Chemical Probes Featuring 2-Fluorobenzyl Sulfonyl Scaffolds

Introduction: The Rise of Covalent Probes in Chemical Biology

In the landscape of chemical biology and drug discovery, chemical probes are indispensable tools for elucidating protein function, identifying novel drug targets, and validating target engagement.[1] While traditional probes often rely on reversible interactions, there has been a significant resurgence in the development of covalent probes that form stable, irreversible bonds with their protein targets.[2] This approach offers distinct advantages, including the ability to overcome weak binding affinities, prolong therapeutic effects, and enable robust target identification through techniques like activity-based protein profiling (ABPP).

Among the arsenal of reactive groups, or "warheads," used in covalent probe design, sulfonyl fluorides (SFs) have emerged as a privileged class.[1][2] They exhibit a finely tuned balance of aqueous stability and reactivity, a "Goldilocks" profile that allows them to survive in complex biological milieu while efficiently labeling their intended targets.[3] Unlike many electrophiles that are restricted to targeting cysteine, sulfonyl fluorides display a broader reactivity, capable of modifying a range of nucleophilic amino acid residues including serine, threonine, tyrosine, lysine, and histidine in a context-dependent manner.[2][4] This versatility significantly expands the portion of the proteome that can be targeted.[3][5]

This guide focuses on the synthesis and application of chemical probes built upon a 2-fluorobenzyl sulfonyl scaffold . This specific framework provides a robust and synthetically tractable platform for developing bespoke chemical probes, where the 2-fluoro substituent can modulate the reactivity of the sulfonyl fluoride warhead and the benzyl group serves as a versatile anchor for attaching recognition elements and reporter tags.

Part 1: The Chemistry of the 2-Fluorobenzyl Sulfonyl Warhead

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification of proteins by sulfonyl fluoride probes occurs via a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[6] The core of this reaction is the electrophilic nature of the sulfur atom in the sulfonyl fluoride group (-SO₂F). A nucleophilic amino acid side chain within a protein binding pocket attacks this electrophilic sulfur center. This attack leads to the formation of a stable sulfonate ester (with Ser, Thr, Tyr) or sulfonamide (with Lys) linkage, displacing the fluoride ion in the process.[3][6] The stability of the fluoride leaving group in aqueous systems is a key factor contributing to the biocompatibility of this warhead.[2]

Diagram: Covalent Modification Mechanism

G cluster_product Covalent Adduct Probe 2-Fluorobenzyl-SO₂F (Chemical Probe) Adduct 2-Fluorobenzyl-SO₂-Nuc-Protein (Stable Covalent Bond) Probe->Adduct Nucleophilic Attack Nuc Protein-Nucleophile (e.g., Tyr-OH, Ser-OH, Lys-NH₂) LeavingGroup F⁻ (Fluoride Ion) Adduct->LeavingGroup Displacement

Caption: Mechanism of protein labeling via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Rationale for Using the 2-Fluorobenzyl Scaffold
  • Chemical Stability and Tunability: The sulfonyl fluoride group is significantly more stable in aqueous media than its sulfonyl chloride counterpart and is resistant to reduction.[2] The presence of the electron-withdrawing fluorine atom on the benzyl ring subtly increases the electrophilicity of the sulfur center, fine-tuning its reactivity for biological applications.

  • Synthetic Accessibility: The benzyl group provides a synthetically convenient point for modification. As will be detailed in the protocols, functional handles can be easily introduced onto the benzyl ring, allowing for the straightforward attachment of various ligands or reporter tags. Commercially available starting materials like 2-fluorobenzenesulfonyl chloride further simplify probe synthesis.[7][8]

  • Broad Target Scope: Probes derived from this scaffold inherit the privileged reactivity of sulfonyl fluorides, enabling the targeting of multiple nucleophilic residues and expanding discovery beyond the "cysteine-ome".[3][9]

Part 2: Synthesis of a "Clickable" 2-Fluorobenzyl Sulfonyl Probe

This section provides a representative, two-stage protocol for synthesizing a versatile chemical probe. The strategy involves creating a core scaffold functionalized with a terminal alkyne—a "clickable" handle. This alkyne allows for the facile, late-stage introduction of various reporter tags (e.g., biotin, fluorophores) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10]

Diagram: General Synthesis Workflow

G Start Start: 2-Fluorobenzenesulfonyl Chloride Step1 Step 1: Introduce Linker (e.g., Sonogashira Coupling) Start->Step1 Intermediate Alkyne-Functionalized Scaffold Step1->Intermediate Step2 Step 2: Attach Reporter Tag (CuAAC Click Chemistry) Intermediate->Step2 Final Final Product: Clickable Chemical Probe Step2->Final Reporter Azide-Reporter (Biotin-N₃, Cy5-N₃, etc.) Reporter->Step2

Caption: Workflow for the synthesis of a clickable 2-fluorobenzyl sulfonyl probe.

Protocol 1: Synthesis of 4-Ethynyl-2-fluorobenzene-1-sulfonyl Fluoride

This protocol describes the conversion of a commercially available iodo-substituted precursor to an alkyne-functionalized sulfonyl fluoride scaffold via a Sonogashira coupling. The conversion from a more stable sulfonyl chloride to the final sulfonyl fluoride is a key step.

Materials:

  • 2-Fluoro-4-iodobenzenesulfonyl chloride

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Potassium bifluoride (KHF₂), saturated aqueous solution

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling (Introduction of Protected Alkyne):

    • To an oven-dried, nitrogen-flushed flask, add 2-fluoro-4-iodobenzenesulfonyl chloride (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

    • Add anhydrous THF and anhydrous TEA (3.0 equiv).

    • Add ethynyltrimethylsilane (1.5 equiv) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Causality: The palladium/copper co-catalysis is essential for forming the new carbon-carbon bond between the aryl iodide and the alkyne. TEA acts as a base to neutralize the HI byproduct.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in DCM and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the TMS-protected intermediate.

  • Deprotection of the Alkyne:

    • Dissolve the purified TMS-protected intermediate in THF at 0°C.

    • Add TBAF (1.1 equiv, 1M solution in THF) dropwise.

    • Stir the mixture at 0°C for 1 hour.

    • Causality: The fluoride ion in TBAF selectively cleaves the silicon-carbon bond, liberating the terminal alkyne without affecting the sulfonyl chloride.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the deprotected sulfonyl chloride.

  • Halogen Exchange to Sulfonyl Fluoride:

    • Dissolve the deprotected sulfonyl chloride intermediate in acetonitrile.

    • Add a saturated aqueous solution of KHF₂ (excess, ~5-10 equiv).[11][12]

    • Stir the biphasic mixture vigorously at room temperature overnight.

    • Causality: This is a classic nucleophilic substitution (halogen exchange) at the sulfur center. The high concentration of fluoride ions drives the reaction to replace the chloride with a fluoride, yielding the more stable sulfonyl fluoride warhead.[13]

    • Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the final product: 4-ethynyl-2-fluorobenzene-1-sulfonyl fluoride .

Protocol 2: Probe Finalization via CuAAC Click Chemistry

Materials:

  • 4-ethynyl-2-fluorobenzene-1-sulfonyl fluoride (from Protocol 1)

  • Azide-functionalized reporter tag (e.g., 3-azido-7-hydroxycoumarin, Biotin-PEG3-Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water solvent mixture

Procedure:

  • Dissolve the alkyne-scaffold (1.0 equiv) and the azide-reporter (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 equiv) in water and sodium ascorbate (0.3 equiv) in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 4-8 hours. The reaction often proceeds to completion quickly, indicated by a color change.

  • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The Cu(I) then catalyzes the [3+2] cycloaddition between the alkyne and azide to form a stable triazole ring, linking the scaffold to the reporter tag.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase. Purify the final probe by HPLC or column chromatography.

Part 3: Characterization and Quality Control

Rigorous analytical characterization is critical to confirm the identity and purity of the synthesized probe.

Analytical Technique Purpose and Expected Results for a Hypothetical Probe
¹H NMR Confirms the overall proton framework. Expect to see characteristic signals for the aromatic protons, the newly formed triazole proton, and protons from the reporter tag.
¹⁹F NMR Verifies the presence of the fluorine atoms. Expect a singlet or doublet for the 2-fluoro group on the benzene ring and a distinct signal for the sulfonyl fluoride (-SO₂F ) group.[14]
¹³C NMR Confirms the carbon skeleton of the molecule.
HRMS (High-Res Mass Spec) Provides an exact mass measurement to confirm the elemental composition. The observed m/z value should match the calculated value to within 5 ppm.
HPLC (High-Performance LC) Assesses the purity of the final compound. A pure sample should exhibit a single major peak (>95% purity is desirable).

Part 4: Application Protocol - Proteome Labeling in Cell Lysate

This protocol outlines a general procedure for using the synthesized clickable probe for ABPP in a complex biological sample.

  • Proteome Preparation: Harvest cultured cells and lyse them in a suitable buffer (e.g., PBS) without detergents. Determine the total protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling: Dilute the proteome to a working concentration (e.g., 1-2 mg/mL). Add the 2-fluorobenzyl sulfonyl probe (from a DMSO stock) to the lysate to a final concentration of 1-10 µM. Incubate for 1-2 hours at 37°C.

  • Click Reaction: Perform the CuAAC reaction directly in the lysate by adding the azide-reporter (e.g., Rhodamine-Azide), CuSO₄, and a ligand (e.g., TBTA) to stabilize the Cu(I), followed by the reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature.[15]

  • Analysis:

    • Fluorescence Readout: Resolve the labeled proteome by SDS-PAGE. Visualize labeled proteins using an in-gel fluorescence scanner.

    • Enrichment for Mass Spectrometry: If a biotin-azide tag was used, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins on-bead (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify the protein targets.[15]

Part 5: Troubleshooting Guide for Synthesis

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Sonogashira coupling Inactive catalyst; poor quality of anhydrous solvents/reagents; insufficient base.Use fresh Pd/Cu catalysts. Ensure all solvents and TEA are rigorously dried. Degas the solvent with nitrogen or argon before use.
Incomplete alkyne deprotection Insufficient TBAF; short reaction time.Add a slight excess of TBAF (1.2 equiv). Monitor the reaction by TLC until the starting material is gone.
Failed or incomplete halogen exchange Low reactivity of the sulfonyl chloride; insufficient fluoride source.Increase reaction time and/or temperature (e.g., to 40-50°C). Ensure the KHF₂ solution is saturated and the biphasic mixture is stirred vigorously.
Side products in CuAAC reaction Oxidation of Cu(I) to inactive Cu(II); degradation of probe or reporter.Use a Cu(I)-stabilizing ligand like TBTA. Prepare the sodium ascorbate solution fresh and add it last.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2640. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Parker, C. G., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]

  • Jones, L. H., & Parker, C. G. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]

  • Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform, 46(35)*. [Link]

  • Jones, L. H., & Parker, C. G. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 3(8), 959-974*. [Link]

  • Lin, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Jones, L. H., et al. (2022). Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. Communications Chemistry, 5(1), 118*. [Link]

  • Wang, Y., et al. (2023). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry. [Link]

  • Xu, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications, 10(1), 2038*. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of sulfonyl fluorides. Organic Chemistry Portal. [Link]

  • Chemdad Co., Ltd. (2026). 2-Fluorobenzenesulfonyl chloride. Chemdad. [Link]

  • Schirmeister, T., et al. (2020). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Journal of the American Chemical Society, 142(45), 19165–19175*. [Link]

  • Am Ende, C. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3048*. [Link]

  • Robinson, R. P., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem, 17(20), 1941-1945*. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid

Welcome to the technical support guide for the synthesis of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance reaction yield and product purity. Our guidance is based on established principles of organic synthesis and field-proven insights.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of the target molecule is typically achieved through a multi-step process that hinges on a key nucleophilic substitution reaction to form the C-S bond of the sulfone. The general strategy involves the preparation of a suitable sulfinate salt and a furan-based electrophile, followed by their coupling and subsequent hydrolysis.

The most common and reliable pathway is outlined below:

  • Preparation of Starting Materials :

    • Sodium 2-fluorobenzylsulfinate : Synthesized from 2-fluorobenzyl halide.

    • Methyl 5-(chloromethyl)-2-furoate : Prepared from commercially available 2-furoic acid via esterification and subsequent chloromethylation. Protecting the carboxylic acid as a methyl ester is crucial to prevent side reactions in the coupling step.[1]

  • C-S Coupling Reaction : The sodium 2-fluorobenzylsulfinate is reacted with methyl 5-(chloromethyl)-2-furoate. The sulfinate anion acts as a nucleophile, displacing the chloride to form the sulfone linkage.[2][3]

  • Saponification : The methyl ester of the coupled product is hydrolyzed under basic conditions, followed by an acidic workup to yield the final carboxylic acid product.

General Synthetic Workflow

G cluster_incomplete Solutions for Incomplete Reaction cluster_side Minimizing Side Products Start Low Yield in Coupling Reaction Check_TLC Check TLC: Is starting halide (electrophile) consumed? Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn No Side_Products Side Products Observed Check_TLC->Side_Products Yes, but low product spot Increase_Temp Increase Temperature (e.g., to 60-70°C) Incomplete_Rxn->Increase_Temp Change_Solvent Switch to DMF/DMSO Incomplete_Rxn->Change_Solvent Add_Catalyst Add TBAI catalyst Incomplete_Rxn->Add_Catalyst Better_LG Use Bromide or Iodide leaving group Incomplete_Rxn->Better_LG Check_Purity Verify Purity of Starting Materials Side_Products->Check_Purity Lower_Temp Lower Reaction Temp to minimize degradation Side_Products->Lower_Temp Check_O_Alkylation Analyze for O-Alkylation (Sulfinate Ester) via MS Side_Products->Check_O_Alkylation

Caption: A decision tree for troubleshooting the key C-S coupling step.

References

  • Synthetic process for preparing 2-furoic acid derivatives.
  • An Improved Synthesis of 2-Substituted-3-furoic Acids Leading to an Intramolecular Diels-Alder Reaction. Journal of the Chemical Society, Perkin Transactions 1.
  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells.
  • Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid
  • Sulfone: Formula, Structure, Synthesis, and Reactions. Chemistry Learner.
  • Synthesis of (+)
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.
  • Bond-Forming and -Breaking Reactions at Sulfur(IV)
  • 2-FUROIC ACID. Organic Syntheses.
  • Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Deriv
  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
  • Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4.
  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.
  • Synthesis of Methyl 2-Furoate from Furoic Acid: An In-depth Technical Guide. BenchChem.
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temper
  • 2-furoic acid. Organic Syntheses.
  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature.

Sources

Optimization

Troubleshooting solubility issues with furan-2-carboxylic acids in aqueous buffers

Technical Support Center: Furan-2-Carboxylic Acid Solubility Guide Case ID: F2CA-SOL-001 Status: Open Assigned Scientist: Senior Application Specialist[1] Introduction: The Chemistry of the Problem Welcome to the technic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Furan-2-Carboxylic Acid Solubility Guide

Case ID: F2CA-SOL-001 Status: Open Assigned Scientist: Senior Application Specialist[1]

Introduction: The Chemistry of the Problem

Welcome to the technical support center. You are likely here because your furan-2-carboxylic acid (or a derivative) has precipitated in your assay buffer, or you are observing inconsistent concentration data.

To troubleshoot this, we must look beyond simple "mix and vortex" protocols and understand the physicochemical drivers of the failure. Furan-2-carboxylic acids are heteroaromatic species with a carboxyl group at the C2 position.[1][2] The parent compound (2-furoic acid) has a pKa of approximately 3.16 [1].

This low pKa is the single most critical factor in your solubility profile. It dictates that at physiological pH (7.4), the compound exists almost entirely as a furoate anion.[1] However, slight deviations in pH, high ionic strength, or improper solvent exchange can force the equilibrium back toward the poorly soluble protonated acid or cause "solvent shock" precipitation.

Part 1: Diagnostic Flowchart

Before altering your protocol, use this logic tree to identify the root cause of your solubility failure.

Solubility_Troubleshooting Start Precipitation Observed Check_pH Check Buffer pH vs. pKa (3.16) Start->Check_pH pH_Low pH < 5.0 Check_pH->pH_Low Acidic Environment pH_High pH > 6.0 Check_pH->pH_High Neutral/Basic Environment Action_Adjust_pH Action: Raise pH to > pKa + 2 pH_Low->Action_Adjust_pH Check_Stock Check Stock Solvent pH_High->Check_Stock DMSO_Shock DMSO 'Crash Out' Check_Stock->DMSO_Shock High Conc. DMSO Stock Salt_Effect Check Ionic Strength (Salting Out) Check_Stock->Salt_Effect Aqueous Stock Action_Slow_Dilution Action: Use 'Sandwich' Dilution DMSO_Shock->Action_Slow_Dilution Action_Salt Action: Switch to Low-Salt Buffer (Tris/Hepes) Salt_Effect->Action_Salt

Caption: Diagnostic logic for isolating solubility failure modes based on pH, solvent composition, and ionic strength.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My compound precipitates immediately when I add the DMSO stock to PBS."

The Mechanism: This is the "Solvent Shock" phenomenon. You are moving a hydrophobic solute from a favorable environment (DMSO) to a hostile one (Water) too quickly. Even though the final concentration might be theoretically soluble, the local concentration at the tip of the pipette tip momentarily exceeds the solubility limit, forming micro-nuclei that trigger bulk precipitation.

The Solution: The "Sandwich" Dilution Protocol Do not add 100% DMSO stock directly to 100% aqueous buffer if you are near the solubility limit.

  • Prepare an Intermediate: Dilute your high-concentration stock (e.g., 100 mM) into a 50:50 DMSO:Water mix first.[1] This steps down the hydrophobicity gradient.

  • Vortex During Addition: Never add the stock to a stagnant buffer.

    • Step A: Set your pipette to the desired volume.

    • Step B: Immerse the tip into the vortexing buffer (subsurface injection).

    • Step C: Expel slowly. This ensures rapid dispersion before critical nucleation can occur.

Issue 2: "The solution is clear, but I see low recovery on HPLC."

The Mechanism: If the solution is clear but the mass balance is off, your compound has likely adsorbed to the plasticware or precipitated as a non-visible colloidal suspension. This is common with furan derivatives that have lipophilic tails.[1]

The Solution: Material & pH Optimization

  • Glass vs. Plastic: Furoic acids, especially lipophilic derivatives, can bind to polypropylene.[1] Switch to glass vials or low-binding plastics .

  • Ionization Check: Use the Henderson-Hasselbalch equation to ensure the compound is charged.

    
    [1][3][4]
    
    • Since pKa

      
       3.16, at pH 7.4, the ratio of Ionized (
      
      
      
      ) to Neutral (
      
      
      ) is
      
      
      .[1]
    • Warning: If you are using an acidic mobile phase for HPLC (e.g., 0.1% Formic Acid, pH ~2.7), you are protonating the acid (pushing it to neutral), which may cause it to crash out inside the column or autosampler.[1]

Data Summary: Solubility vs. pH

ParameterConditionSolubility RiskRecommendation
Buffer pH pH < 3.0CRITICAL Compound is neutral (insoluble).[1] Avoid unless using high % organic solvent.
Buffer pH pH 3.0 - 5.0HIGH Buffer capacity is fighting the pKa. Partial precipitation likely.
Buffer pH pH > 6.0LOW Compound is anionic (soluble).[1] Ideal range.
Ionic Strength > 150 mM (PBS)MODERATE "Salting out" effect reduces solubility of the anion.
Issue 3: "My stock solution turned yellow/brown over time."

The Mechanism: Furan rings are electron-rich and susceptible to oxidative degradation and acid-catalyzed ring opening [2].[1] While 2-furoic acid is more stable than furfural, it can still degrade, particularly in the presence of light or trace metals.[1]

The Solution: Stabilization Protocol

  • Degas Solvents: Oxygen promotes radical formation.[1] Sonicate buffers under vacuum before use.

  • Chelation: Add 1 mM EDTA to your aqueous buffer to sequester trace metals that catalyze oxidation.[1]

  • Storage: Store DMSO stocks at -20°C, protected from light (amber vials), and under nitrogen/argon atmosphere if possible.

Part 3: Advanced Workflow - Determining Maximum Solubility

If literature values fail you, you must empirically determine the solubility limit for your specific derivative in your specific buffer.

Solubility_Assay Step1 Prepare Supersaturated Suspension Step2 Incubate 24h (Shake at Temp) Step1->Step2 Step3 Filter (0.22 µm) or Centrifuge Step2->Step3 Step4 Analyze Supernatant (UV/HPLC) Step3->Step4

Caption: Kinetic solubility assay workflow.

Protocol:

  • Add excess solid furan-2-carboxylic acid to your target buffer (e.g., 10 mg in 1 mL).[1]

  • Shake at the assay temperature (usually 25°C or 37°C) for 24 hours to reach equilibrium.

  • Critical Step: Filter through a PVDF membrane (low binding) or centrifuge at 15,000 x g.[1]

    • Note: Do not use Nylon filters; they often bind acidic compounds.[1]

  • Quantify the filtrate concentration against a standard curve prepared in DMSO.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link][1]

  • Borra, A., et al. (2021).[1] "Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems." Journal of Molecular Liquids, 326, 115271.[5] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of Sulfonyl Furan Derivatives by HPLC

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of sulfonyl furan derivatives. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of sulfonyl furan derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting advice. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal separation of this important class of heterocyclic compounds.

The unique combination of the electron-withdrawing sulfonyl group and the aromatic furan ring presents specific challenges in HPLC method development. Issues such as peak tailing and poor resolution are common hurdles. This guide will delve into the underlying chemical principles governing the separation of these molecules and provide a structured approach to method optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing sulfonyl furan derivatives?

A1: The most frequent cause of peak tailing for sulfonyl furan derivatives is secondary interactions between the analyte and the stationary phase.[1] The primary culprit is often the interaction of the acidic sulfonamide proton with active residual silanol groups on the silica-based stationary phase of the HPLC column.[2][3] These interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetric peak shape.

Q2: Which stationary phase is best suited for the purification of sulfonyl furan derivatives?

A2: For reversed-phase HPLC, C8 and C18 columns are the most commonly used and are a good starting point for method development for sulfonyl furan derivatives.[4][5] The choice between C8 and C18 depends on the hydrophobicity of the specific derivative. C18, being more hydrophobic, will generally provide more retention. Using a column with a base-deactivated, end-capped silica support is highly recommended to minimize the unwanted interactions with residual silanol groups.[3][6]

Q3: How does the mobile phase pH affect the peak shape of sulfonyl furan derivatives?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of sulfonyl furan derivatives due to the acidic nature of the sulfonamide group. The pKa of the sulfonamide proton typically falls in the range of 6 to 9.[7][8] Operating the mobile phase at a pH at least 2 units below the pKa of the sulfonamide group will keep it in its neutral, protonated form.[2] This minimizes its ability to interact with residual silanols on the stationary phase, leading to more symmetrical peaks.

Q4: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A4: Both acetonitrile and methanol can be effective organic modifiers. The choice can influence the selectivity of your separation. Acetonitrile, having pi-electrons, can engage in π-π interactions, which may influence the retention of the aromatic furan ring differently than methanol.[9][10] If you are experiencing co-elution, switching the organic modifier is a powerful tool to alter selectivity. Methanol can sometimes reduce the activity of silanol groups by forming hydrogen bonds, which can be beneficial for improving peak shape.[2]

Troubleshooting Guide

Navigating the challenges of HPLC purification requires a systematic approach. The following table outlines common problems encountered during the analysis of sulfonyl furan derivatives, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary Silanol Interactions: The acidic proton of the sulfonamide group is interacting with residual silanol groups on the silica support.[2][6]- Column Overload: Injecting too much sample mass.[1][11]- Inappropriate Mobile Phase pH: The pH is close to the pKa of the sulfonamide, leading to partial ionization.[7]- Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the sulfonamide using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[2]- Use a Base-Deactivated Column: Employ a modern, high-purity, end-capped C8 or C18 column.[3][6]- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[11]- Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine to the mobile phase can help to block the active silanol sites.
Peak Fronting - Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent with a higher elution strength than the starting mobile phase conditions.[11]- Column Overload: Injecting a very high concentration of the sample.[1]- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[11]- Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
Split Peaks - Partially Clogged Column Inlet Frit: Particulate matter from the sample or mobile phase has blocked the inlet frit.[1]- Column Void: A void has formed at the head of the column.- Sample Solvent Incompatibility: The sample solvent is immiscible with the mobile phase.- Filter Samples and Mobile Phases: Use a 0.45 µm or 0.22 µm filter to remove particulates.- Use a Guard Column: Protect the analytical column from contamination.- Reverse Flush the Column: (Check manufacturer's instructions) to dislodge particulates from the inlet frit.- Replace the Column: If a void has formed, the column may need to be replaced.
Poor Resolution - Inadequate Selectivity: The mobile phase and stationary phase are not providing sufficient separation between the target compound and impurities.- Low Column Efficiency: The column may be old or degraded.- Optimize Mobile Phase Composition: Try changing the organic modifier (acetonitrile vs. methanol) or the gradient slope.[9]- Change Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a different pore size.[12]- Decrease Flow Rate: Lowering the flow rate can improve efficiency and resolution.[13]- Increase Column Length or Decrease Particle Size: This will increase the number of theoretical plates.[13]
Retention Time Drift - Poor Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.- Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation.- Temperature Fluctuations: The column temperature is not stable.- Increase Equilibration Time: Ensure the column is fully equilibrated between runs.- Prepare Fresh Mobile Phase Daily: Tightly cap mobile phase reservoirs to prevent evaporation.- Use a Column Oven: Maintain a constant and controlled column temperature.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the reversed-phase HPLC purification of a generic sulfonyl furan derivative. Optimization will be necessary based on the specific properties of your compound.

1. Materials and Reagents:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated)

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: 0.1% Acetonitrile (HPLC Grade)

  • Sample Solvent: 50:50 Acetonitrile:Water

  • Sample: Sulfonyl furan derivative dissolved in sample solvent (e.g., 1 mg/mL)

2. HPLC Parameters:

Parameter Value Rationale
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Injection Volume 10 µLA good starting point to avoid column overload.
Detection Wavelength Determined by UV-Vis scan of the analyte (typically 254-280 nm for aromatic compounds)Ensures maximum sensitivity for the target compound.
Gradient Program 10% B to 90% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.

3. Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare fresh mobile phases and degas them thoroughly using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sulfonyl furan derivative in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject the sample onto the equilibrated column.

  • Data Acquisition: Run the gradient program and acquire the chromatogram.

  • Analysis: Identify the peak corresponding to the sulfonyl furan derivative and assess its purity and peak shape.

Visualizing the Workflow

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH > pKa - 2? start->check_pH adjust_pH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_pH->adjust_pH Yes check_column Using a Base-Deactivated, End-Capped Column? check_pH->check_column No good_peak Symmetrical Peak Achieved adjust_pH->good_peak change_column Switch to a High-Purity, End-Capped Column check_column->change_column No check_load Is Injection Volume/Concentration High? check_column->check_load Yes change_column->good_peak reduce_load Decrease Injection Volume or Dilute Sample check_load->reduce_load Yes check_load->good_peak No reduce_load->good_peak

Caption: A logical workflow for troubleshooting peak tailing.

General HPLC Method Development Workflow

HPLC_Method_Development start Define Separation Goal select_column Select Stationary Phase (e.g., C18 or C8) start->select_column select_mobile_phase Select Mobile Phase (A: 0.1% Acid in Water, B: ACN or MeOH) select_column->select_mobile_phase initial_gradient Run a Broad Gradient (e.g., 10-90% B) select_mobile_phase->initial_gradient evaluate_chromatogram Evaluate Peak Shape, Resolution, and Retention initial_gradient->evaluate_chromatogram is_separation_adequate Is Separation Adequate? evaluate_chromatogram->is_separation_adequate optimize_gradient Optimize Gradient Slope and Time is_separation_adequate->optimize_gradient No final_method Final Validated Method is_separation_adequate->final_method Yes optimize_gradient->evaluate_chromatogram optimize_pH Adjust Mobile Phase pH optimize_gradient->optimize_pH change_organic Change Organic Modifier (ACN <=> MeOH) optimize_gradient->change_organic optimize_pH->evaluate_chromatogram change_organic->evaluate_chromatogram

Caption: A systematic approach to HPLC method development.

References

  • Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-1.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Narula, P., et al. (2021). a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(6), 1839-1858.
  • (1994). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Chromatography Today. (n.d.).
  • SIELC Technologies. (n.d.).
  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes.
  • (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • (n.d.).
  • (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization.
  • ACE. (n.d.). HPLC News.
  • (2024, November 28). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences.
  • (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • (2022, April 15). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Patil, K. P., et al. (2023, May 12). A Review on Development and validation of HPLC method. International Journal of Research in Pharmacy and Allied Science.
  • (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.
  • (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).
  • (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • (n.d.). A new, rapid, economical and isocratic reverse phase high performance liquid chromatography (RP-HPLC) method was developed for the determination of eptifibatide acetate, a small synthetic antiplatelet peptide, in bulk drug substance and pharmaceutical dosage forms. PMC.
  • (2021, June 22).
  • (n.d.). Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram.
  • Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
  • Thames Restek. (n.d.).
  • Phenomenex. (2018, September 4). Reversed Phase Selectivity.
  • Benchchem. (n.d.). Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.
  • (2020, November 1).
  • (2025, August 10). Competition between π-π Or furan-perfluorophenyl stacking interactions in conjugated compounds prepared from azomethine connections.
  • (2017, November 20). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. PMC.
  • SIELC Technologies. (2025, November 10).
  • (2022, April 15). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • (n.d.). The pK a values of the sulfonamides investigated. | Download Table.
  • (n.d.). Mechanisms of retention in HPLC Part 2.
  • (n.d.).
  • (2005, January 21).
  • (n.d.). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus.
  • (n.d.).
  • (2025, October 16). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • (2025, August 6). Synthesis and biological activities of furan derivatives.
  • (2024, January 25). Furan: A Promising Scaffold for Biological Activity.

Sources

Optimization

Stability of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid in cell culture media

Technical Support Center: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid This guide provides in-depth technical support for researchers using 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. It addresses common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid

This guide provides in-depth technical support for researchers using 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. It addresses common challenges related to compound stability in cell culture media, offering troubleshooting advice, detailed experimental protocols, and insights into the underlying chemical principles to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments.

Q1: My compound is showing lower-than-expected potency or a loss of activity in my multi-day cell-based assay. What could be the cause?

A loss of biological effect over time is a classic indicator of compound instability.[1][2] Several factors within the cell culture environment can contribute to the degradation of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.

Troubleshooting Steps:

  • Suspect Chemical Instability: The primary suspects are hydrolysis and reactions with media components. The sulfonyl group is generally stable, but the overall structure, including the furoic acid moiety and the ether-like linkage, could be susceptible to degradation under physiological conditions (37°C, aqueous environment, pH ~7.4).[1][3]

  • Assess Cellular Metabolism: Your cells may be actively metabolizing the compound. The furoic acid group, in particular, can be a target for cellular enzymes and may enter metabolic pathways, converting it into inactive forms.[4]

  • Evaluate Handling and Storage:

    • Stock Solution: Ensure your DMSO stock solution is stored correctly (desiccated at -20°C or -80°C), aliquoted to prevent repeated freeze-thaw cycles, and that the DMSO concentration in your final culture medium is low (<0.5%) to avoid cell toxicity.[5]

    • Media Preparation: Always add the compound to the media immediately before it is applied to the cells. Pre-incubating the compound in media for extended periods at 37°C before the experiment begins can lead to significant degradation before it even reaches the cells.

  • Actionable Plan: Proceed to the "Protocol for Assessing Compound Stability" outlined below to experimentally determine the half-life of your compound under your specific assay conditions. This is the most direct way to confirm if stability is the root cause of the issue.[1][6][7]

Q2: What are the potential chemical breakdown points in 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid under culture conditions?

While sulfones are generally robust, the complete structure has several potential points of vulnerability in a complex biological medium.

  • Hydrolysis: Although the C-S bonds in the sulfone are strong, the broader molecule could be susceptible. The most likely points for hydrolysis are not the sulfone itself but potentially other parts of the molecule, influenced by the aqueous, near-neutral pH environment of the culture medium.[8]

  • Metabolic Modification: The 2-furoic acid moiety is a known substrate for various metabolic pathways in microorganisms and can be metabolized by mammalian cells.[4] Cells can oxidize or reduce the furan ring, leading to a loss of the compound's structural integrity and function.

  • Serum Component Interaction: Proteins in fetal bovine serum (FBS) can non-specifically bind to small molecules, reducing their effective concentration.[1][6][7] While not degradation, this sequestration can manifest as a loss of activity.

The diagram below illustrates the environmental factors in cell culture that can impact compound stability.

Caption: Factors in cell culture impacting compound stability.

Q3: How do I properly prepare and store stock solutions of this compound?

Proper handling is critical to prevent degradation before your experiment even starts.[2][5]

  • Solvent Selection: Use a high-purity, anhydrous grade Dimethyl Sulfoxide (DMSO) for the primary stock solution. Ensure the compound is fully dissolved.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your culture medium.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -80°C for long-term stability (months to years) or at -20°C for short-term use (weeks to a month).[5] Protect from light if the molecule's photosensitivity is unknown.

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh solubility for many organic molecules; minimizes hydrolysis in storage.[5]
Storage Temp. -80°C (long-term), -20°C (short-term)Reduces kinetic energy, slowing down potential degradation reactions.[5]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.[2]
In-Use Dilution Prepare fresh daily; add to media just before useMinimizes time the compound spends in aqueous media at 37°C prior to the experiment.
Final DMSO % < 0.5% (ideally < 0.1%)High concentrations of DMSO are toxic to most cell lines.

Table 1: Recommended Handling and Storage Conditions.

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol provides a robust method to quantify the stability of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).[1]

Objective:

To determine the rate of degradation of the test compound in complete cell culture medium over a time course that mimics a typical cell-based assay.

Materials:
  • 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid

  • Complete cell culture medium (the same type used in your assays, including serum)

  • Cell-free culture plates (e.g., 12-well or 6-well plates)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Acetonitrile (HPLC grade), for protein precipitation

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

Procedure:
  • Preparation of Compound-Spiked Media:

    • Prepare a sufficient volume of your complete cell culture medium.

    • Spike the medium with the compound to the final working concentration used in your experiments (e.g., 10 µM). Ensure thorough mixing.

  • Time-Course Incubation:

    • Dispense the compound-spiked media into multiple wells of a cell-free culture plate. This avoids issues related to cellular metabolism, focusing solely on chemical stability.

    • Immediately collect the first sample, which will serve as your Time 0 (T=0) reference point.

    • Place the plate in a standard cell culture incubator (37°C, 5% CO₂).

    • Collect samples at subsequent time points relevant to your experiment's duration (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Sample Processing:

    • For each time point, collect an aliquot of the media (e.g., 200 µL).

    • Add 2-3 volumes of cold acetonitrile (e.g., 400-600 µL) to precipitate serum proteins.[1]

    • Vortex vigorously and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Develop an HPLC method that provides a sharp, well-resolved peak for the parent compound. A C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid) is a common starting point.

    • Inject the processed samples onto the HPLC system.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T=0.

    • Calculate the percentage of compound remaining: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Plot the % Remaining versus time to visualize the degradation kinetics and calculate the compound's half-life (t½) in your media.

The workflow for this stability assay is visualized below.

Caption: Workflow for HPLC-based compound stability assessment.

References

  • Wang, X., Gao, Q., & Bao, J. (2015). Transcriptional analysis of Amorphotheca resinae ZN1 on biological degradation of furfural and 5-hydroxymethylfurfural derived from lignocellulose pretreatment. Biotechnology for Biofuels. Available at: [Link]

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Available at: [Link]

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Elsevier. Available at: [Link]

  • Kice, J. L., & Kasperek, G. J. (1969). Mechanisms of Substitution Reactions at Sulfinyl Sulfur. IV. The Hydrolysis of Sulfinyl Sulfones (Sulfinic Anhydrides). Journal of the American Chemical Society. Available at: [Link]

  • Searle, C. E. (Ed.). (1976). Chemical Carcinogens. American Chemical Society. Available at: [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed. Available at: [Link]

  • Wen, D., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Captivate Bio. (2021). SMALL MOLECULES - A Guide to Reconstitution and Storage. Captivate Bio. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Wikipedia. Available at: [Link]

  • Zhang, X., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]

  • Harwood, C. S., & Parales, R. E. (1996). Chemotaxis to Furan Compounds by Furan-Degrading Pseudomonas Strains. Applied and Environmental Microbiology. Available at: [Link]

  • Fernández, I., & Soldevilla, A. (2020). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews. Available at: [Link]

  • Akadeum Life Sciences. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Akadeum Life Sciences. Available at: [Link]

  • Rapado, P., Faba, L., & Ordóñez, S. (2024). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. Applied Catalysis A, General. Available at: [Link]

  • Wen, D., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. PMC. Available at: [Link]

  • The Merck Index Online. (n.d.). 2-Furoic Acid. Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Martins, C., et al. (2022). Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. Available at: [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. About. Available at: [Link]

  • Wen, D., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available at: [Link]

  • FooDB. (2010). Showing Compound Methyl 2-furoate (FDB000952). FooDB. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Cheméo. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-fluorobenzyl substitution reactions

Topic: Overcoming Steric & Electronic Barriers in 2-Fluorobenzyl Substitutions Welcome to the Reactivity Hub Status: Operational | Support Tier: Level 3 (Senior Scientist) You are likely here because a "standard" benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Electronic Barriers in 2-Fluorobenzyl Substitutions

Welcome to the Reactivity Hub

Status: Operational | Support Tier: Level 3 (Senior Scientist)

You are likely here because a "standard" benzyl substitution protocol—which usually works overnight with 99% yield—is failing with your 2-fluorobenzyl substrate.

While fluorine is often described as an isostere of hydrogen (Van der Waals radius


 Å vs. 

Å), this similarity vanishes in the transition state. The 2-fluoro substituent creates a unique "Ortho-Wall" composed of:
  • Coulombic Repulsion: The high electronegativity of fluorine creates a dense electron cloud that repels incoming anionic nucleophiles.

  • Dipole Alignment: In transition metal catalysis, the C-F bond vector can destabilize the oxidative addition complex or cause unwanted chelation.

This guide provides the protocols to dismantle these barriers.

Module 1: Benzylic Substitution ( ) Troubleshooting

Symptom: Reaction stalls at <30% conversion or produces homocoupling byproducts.

The Mechanism: It’s Not Just Sterics

In a standard


 reaction at the benzylic position, the nucleophile attacks the 

orbital

from the leaving group. With a 2-fluoro group, the "gauche effect" and electrostatic repulsion distort this trajectory. The nucleophile must navigate the electron density of the fluorine atom to access the electrophilic carbon.
Protocol 1.1: The Finkelstein "Turbo" Switch

If you are using 2-fluorobenzyl chloride , the bond is too strong and the leaving group ability is too poor to overcome the ortho-repulsion. You must switch the leaving group in situ.

The Fix: Add a catalytic or stoichiometric amount of Sodium Iodide (NaI).

  • Mechanism:

    
     is replaced by 
    
    
    
    (a superior leaving group) in a reversible equilibrium. The 2-fluorobenzyl iodide reacts exponentially faster with your nucleophile.

Step-by-Step Workflow:

  • Solvent: Switch from THF or DCM to Acetone (if nucleophile allows) or DMF/DMSO (for difficult cases). NaI is soluble in these; NaCl is not (driving force).[1]

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Nucleophile: 1.2 – 1.5 equiv

    • Additive: NaI (0.1 equiv for catalysis, 1.0 equiv for full conversion).

  • Temperature: 60°C (Do not reflux excessively; benzyl iodides are light/heat sensitive).

Protocol 1.2: Solvent Polarity Tuning

The nucleophile must be "naked" to penetrate the ortho-fluorine's electrostatic shield.

  • Avoid: Protic solvents (MeOH, EtOH). They solvate the nucleophile, increasing its effective steric bulk.

  • Use: Polar Aprotic solvents (DMF, NMP, DMAc). These solvate the cation but leave the anion reactive.[2]

Module 2: Cross-Coupling (Suzuki/Buchwald) Troubleshooting

Symptom: No product, or rapid formation of de-halogenated starting material (protodehalogenation).

The Challenge: Oxidative Addition

In Pd-catalyzed reactions, the steric bulk of the ortho-fluorine hinders the approach of the


 species to the C-X bond. Furthermore, the fluorine atom can weakly coordinate to the metal center, creating a stable but unreactive "resting state" (chelate effect).
Solution: Ligand Engineering

You cannot use "standard" ligands like


 or dppf. You need bulky, electron-rich phosphines that force the reaction forward through steric acceleration.

Recommended Ligand Classes:

  • Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos, RuPhos):

    • Why: The biaryl backbone prevents the formation of inactive Pd-dimers, and the bulk promotes reductive elimination.

    • Specific for 2-F-Benzyl:SPhos is the gold standard here. Its methoxy groups provide secondary interactions that stabilize the Pd center without blocking the substrate.

  • NHC Ligands (PEPPSI-IPr):

    • Why: Extremely strong

      
      -donors that facilitate oxidative addition into difficult bonds (like aryl chlorides).
      

Optimization Matrix:

VariableStandard (Fails)Optimized (Works)
Catalyst


+ SPhos or XPhos
Base


(anhydrous) or

Solvent Toluene/Water1,4-Dioxane or t-Amyl Alcohol
Temp 80°C100°C - 110°C
Module 3: Visualization & Logic
Decision Tree: Troubleshooting 2-Fluorobenzyl Reactions

ReactivityLogic Start Start: Reaction Stalled? CheckType Identify Reaction Type Start->CheckType TypeSN2 Nucleophilic Substitution (SN2) CheckType->TypeSN2 TypePd Cross-Coupling (Pd-Catalyzed) CheckType->TypePd CheckLG Leaving Group = Cl? TypeSN2->CheckLG LigandCheck Ligand = PPh3/dppf? TypePd->LigandCheck Finkelstein Add NaI (0.5 eq) Switch to Acetone/DMF CheckLG->Finkelstein Yes CheckNu Nucleophile = Anionic? CheckLG->CheckNu No (Br/I) SolventFix Switch to DMSO/NMP (Naked Anion Effect) CheckNu->SolventFix Yes BuchwaldSwitch Switch to SPhos/XPhos (Steric Acceleration) LigandCheck->BuchwaldSwitch Yes BaseCheck Base = Carbonate? LigandCheck->BaseCheck No BaseSwitch Switch to K3PO4 (Anhydrous) BaseCheck->BaseSwitch Yes

Caption: Logic flow for diagnosing stalled reactions involving 2-fluorobenzyl substrates.

Module 4: Frequently Asked Questions (FAQs)

Q: Why does my 2-fluorobenzyl chloride reaction yield <10% product even in DMF? A: You are likely facing the "Ion Pair Return" problem. The chloride leaves but immediately recombines because the ortho-fluorine destabilizes the full dissociation.

  • Fix: Use the Finkelstein Protocol (Module 1). Converting the Chloride to Iodide creates a weaker C-I bond and a better leaving group, making the forward reaction irreversible.

Q: I see "homocoupling" (dimerization) of my benzyl halide in Suzuki coupling. Why? A: This occurs when the oxidative addition is slow (due to the ortho-F steric hindrance) or transmetallation is inefficient. The Pd-intermediate disproportionates.

  • Fix:

    • Dilution: Increase solvent volume (0.1 M

      
       0.05 M).
      
    • Slow Addition: Add the benzyl halide via syringe pump over 1 hour.

    • Ligand: Switch to XPhos , which suppresses homocoupling by creating a protective steric pocket around the Pd.

Q: Can I use microwave irradiation? A: Yes, but with caution.

  • Benefit: Helps overcome the activation energy barrier imposed by the ortho-repulsion.

  • Risk: Benzyl halides are thermally unstable.

  • Limit: Do not exceed 120°C. Use a "ramp" time of 2-5 minutes to prevent thermal runaway.

References
  • Finkelstein Reaction Kinetics

    • Source: Wikipedia / Organic Chemistry Portal
    • Relevance: Foundation for halide exchange protocols to improve leaving group ability.
    • Link:

  • Steric Effects in

    
     Reactions: 
    
    • Source: LibreTexts Chemistry
    • Relevance: Explains the impact of substituent crowding on reaction r
    • Link:

  • Buchwald-Hartwig/Suzuki Ligand Design

    • Source: Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research.
    • Relevance: Establishes SPhos/XPhos as superior ligands for hindered substr
    • Link:

  • Ortho-Fluorine Effects in Catalysis

    • Source: ACS Organometallics / RSC Advances
    • Relevance: Discusses the specific electronic perturbation caused by ortho-fluorine
    • Link:[3]

Sources

Optimization

Minimizing side reactions during sulfide oxidation to sulfone

Welcome to the Technical Support Center for professionals engaged in synthetic chemistry. This guide is structured to provide in-depth, actionable advice for a common yet challenging transformation: the selective oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for professionals engaged in synthetic chemistry. This guide is structured to provide in-depth, actionable advice for a common yet challenging transformation: the selective oxidation of sulfides to sulfones. As practitioners in pharmaceutical and materials science know, achieving high yields of sulfones requires careful control to prevent the accumulation of the intermediate sulfoxide or over-oxidation to undesired byproducts.[1][2][3]

This resource combines fundamental principles with field-tested troubleshooting strategies to help you navigate the complexities of this reaction and optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfide to sulfone oxidation stalling at the sulfoxide intermediate?

A1: This is a common issue and typically points to insufficient oxidizing power or non-optimal reaction conditions. The oxidation of a sulfoxide to a sulfone is generally slower and requires more forcing conditions than the initial oxidation of the sulfide to the sulfoxide.[4] Consider increasing the equivalents of your oxidant, raising the reaction temperature, or extending the reaction time.

Q2: What is the most common side product in sulfone synthesis and why does it form?

A2: Besides the sulfoxide intermediate, the most prevalent side product is often the corresponding sulfonic acid, which results from over-oxidation.[5] This occurs when the reaction conditions are too harsh or when an excessive amount of a powerful oxidizing agent is used. In some cases, particularly under high temperatures or with certain substrates, C-S bond cleavage can also occur.

Q3: Can I use hydrogen peroxide (H₂O₂) directly for this oxidation?

A3: Yes, H₂O₂ is a green and cost-effective oxidant. However, its reactivity is often insufficient on its own.[6] Its effectiveness is dramatically improved when used with a catalyst, such as a tungstate salt (e.g., Na₂WO₄), or in an acidic medium like acetic acid, which can form a more potent peracetic acid in situ.[4][7][8]

Q4: How do I choose between common oxidants like m-CPBA, Oxone®, and hydrogen peroxide?

A4:

  • m-CPBA (meta-Chloroperoxybenzoic acid): Highly effective and often provides clean reactions. Stoichiometry is key: ~1 equivalent for the sulfoxide and >2 equivalents for the sulfone.[9] However, it is a stoichiometric reagent that generates waste and can be a safety hazard (potentially explosive).[10]

  • Oxone® (Potassium peroxymonosulfate): A versatile and stable solid oxidant.[11] It is often used in a biphasic system with a phase-transfer catalyst or in polar solvents like water or methanol.[4][11]

  • Hydrogen Peroxide (H₂O₂): The most environmentally benign option, producing only water as a byproduct.[6][12] Its use almost always requires a catalyst to achieve reasonable reaction rates and complete conversion to the sulfone.[7][13][14]

Core Principles of Sulfide Oxidation

The oxidation of a sulfide to a sulfone is a sequential process. The sulfur atom, being nucleophilic, attacks the electrophilic oxygen of the oxidant.

OxidationPathway Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide [O] (Fast) Sulfone Sulfone (R-SO₂-R') Sulfoxide->Sulfone [O] (Slower) SideProduct Side Products (e.g., Sulfonic Acid, C-S Cleavage) Sulfone->SideProduct Harsh [O] (Over-oxidation)

Caption: Oxidation pathway from sulfide to sulfone with potential side reactions.

The key to a successful sulfone synthesis is to employ conditions that rapidly convert the intermediate sulfoxide to the desired sulfone without promoting further oxidation or other degradation pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low yield of sulfone with significant starting material remaining, but little sulfoxide observed.

  • Q: My reaction is clean (no side products by TLC/LC-MS), but conversion is poor. What's happening?

    • A: This scenario suggests an issue with reaction kinetics or catalyst activity.

      • Causality: The activation energy for the initial oxidation step may not be met under your current conditions. If using a catalyst, it may be inactive or poisoned. For instance, some metal catalysts can be sensitive to impurities in the starting material or solvent.

      • Solution Pathway:

        • Increase Temperature: Cautiously increase the reaction temperature in 5-10 °C increments. Monitor for the appearance of side products. Many tungstate-catalyzed H₂O₂ oxidations proceed well at temperatures between 40-75 °C.[4][14]

        • Verify Catalyst Activity: If using a heterogeneous catalyst, ensure it has been properly activated and stored. For homogeneous catalysts, confirm the purity of the catalyst and the absence of potential inhibitors.

        • Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents like methanol or ethanol can facilitate oxidations with reagents like Oxone®, while aprotic solvents like acetonitrile or dichloromethane are common for m-CPBA.[15]

Problem 2: The main product is the sulfoxide, not the sulfone.

  • Q: I'm isolating the sulfoxide in high yield. How do I push the reaction to the sulfone?

    • A: This is a classic sign of insufficient oxidant stoichiometry or reaction vigor.

      • Causality: The oxidation of the sulfoxide is electronically less favorable than the oxidation of the sulfide due to the electron-withdrawing nature of the sulfinyl group. Therefore, this step requires more energy or a higher effective concentration of the oxidant.[4]

      • Solution Pathway:

        • Increase Oxidant Equivalents: The most direct solution is to increase the amount of oxidant. For reagents like m-CPBA or H₂O₂, increasing the stoichiometry from ~2.0 equivalents to 2.5-3.0 equivalents is a common strategy.[16]

        • Sequential Addition: Add the first equivalent of the oxidant at a lower temperature (e.g., 0 °C) to form the sulfoxide, then add the subsequent equivalents and allow the reaction to warm to room temperature or be heated to drive the conversion to the sulfone.

        • Extend Reaction Time/Increase Temperature: As with low conversion, providing more energy via heat or allowing more time can overcome the higher activation barrier for the second oxidation step.

Problem 3: Significant formation of polar, water-soluble byproducts is observed.

  • Q: My workup is difficult, and I suspect over-oxidation to sulfonic acids. How can I prevent this?

    • A: Over-oxidation occurs when the sulfone, which is generally stable, is subjected to excessively harsh conditions.

      • Causality: While sulfones are robust, powerful oxidants under forcing conditions (high temperature, high concentration) can attack the sulfur atom or even lead to C-S bond cleavage, ultimately forming sulfonic acids (R-SO₃H).[5] Certain substrates, like those with electron-rich aromatic rings, can be more susceptible.[17][18][19]

      • Solution Pathway:

        • Reduce Reaction Temperature: This is the most critical parameter. Over-oxidation reactions often have a higher activation energy than the desired sulfone formation.[20]

        • Use a Milder or More Controlled Oxidant System: Instead of a highly reactive peracid, consider a catalytic system. A tungstate/H₂O₂ system is often highly selective for sulfone formation with minimal over-oxidation.[7][21][22]

        • Careful Stoichiometry: Avoid using a large excess of the oxidant. Use just enough to drive the reaction to completion (e.g., 2.1-2.2 equivalents). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the sulfone is formed.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start_node Start: Analyze Reaction Outcome (TLC / LC-MS) decision_node decision_node start_node->decision_node What is the major product? end_node Success: High Yield of Sulfone decision_node->end_node Sulfone action_node_sulfoxide Issue: Incomplete Oxidation 1. Increase oxidant equivalents (>2.2 eq). 2. Increase reaction temperature. 3. Extend reaction time. decision_node->action_node_sulfoxide Sulfoxide action_node_sm Issue: Low Reactivity 1. Increase temperature. 2. Check catalyst activity/purity. 3. Change solvent. decision_node->action_node_sm Starting Material action_node_side_products Issue: Over-oxidation 1. Decrease temperature. 2. Use milder oxidant (e.g., catalytic H₂O₂). 3. Use precise stoichiometry (~2.1 eq). 4. Monitor reaction closely and quench. decision_node->action_node_side_products Side Products/ Over-oxidation action_node action_node action_node_sulfoxide->end_node action_node_sm->end_node action_node_side_products->end_node

Caption: A decision-tree workflow for troubleshooting sulfide to sulfone oxidation.

Comparative Data on Oxidizing Systems

The following table summarizes common conditions for various oxidizing agents. Note that optimal conditions are substrate-dependent.

Oxidant SystemTypical EquivalentsSolvent(s)TemperatureKey Advantages & Disadvantages
m-CPBA 2.1 - 2.5CH₂Cl₂, CHCl₃0 °C to RTPro: High reliability, clean reactions.[10][16] Con: Stoichiometric waste, potential safety hazard.
Oxone® 2.1 - 3.0MeOH, H₂O/MeCNRTPro: Stable solid, powerful oxidant.[11] Con: Can require phase-transfer catalyst for non-polar substrates.
H₂O₂ / Acetic Acid 2.5 - 5.0Acetic Acid75 - 100 °CPro: Inexpensive reagents.[4][8] Con: High temperatures, potential for side reactions.
H₂O₂ / Na₂WO₄ 2.2 - 3.0EtOH, H₂ORT to 50 °CPro: Green (H₂O byproduct), catalytic, high selectivity.[7][13] Con: Catalyst may require recovery.
NaClO₂ / HCl 1.9 - 2.5MeCN, EtOAc25 °CPro: Effective in organic solvents.[15] Con: Generates chlorine dioxide in situ, requires careful handling.

Key Experimental Protocols

Protocol 1: General Procedure using m-CPBA

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide (1.0 eq) in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add m-CPBA (commercial grade, ~77%, 2.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material and sulfoxide intermediate are consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfone can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic Oxidation using H₂O₂ and Sodium Tungstate

  • Setup: To a round-bottom flask, add the sulfide (1.0 eq), ethanol (0.2-0.5 M), and sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.01-0.05 eq).

  • Addition: Begin stirring the mixture at room temperature. Add 30% aqueous hydrogen peroxide (H₂O₂) (2.5 eq) dropwise via a syringe or dropping funnel. An initial exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 40-50 °C. Monitor the progress by TLC or LC-MS. The reaction may take 2-12 hours depending on the substrate.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the product with an organic solvent like ethyl acetate or DCM (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product as needed.

References

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Journal of Chemical Reviews.
  • On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. (2004). Journal of the American Chemical Society.
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Journal of Chemical Reviews.
  • Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. (2005). Organic Letters. [Link]

  • Oxidation Mechanism of A Peroxide reacting with a sulfide to form Anthracene. (2023). Chemistry Stack Exchange.
  • Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. (n.d.). PMC. [Link]

  • Selectivity Adjustment of SBA-15 Based Tungstate Catalyst in Oxidation of Sulfides by Incorporating a Hydrophobic Organic Group inside the Mesochannels. (2013). ACS Publications. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2007). MDPI. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. [Link]

  • SULFOXIDES AND SULFONES: REVIEW. (2024).
  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. (n.d.). ResearchGate. [Link]

  • Towards an efficient selective oxidation of sulfides to sulfones by NiWO 4 and α-Ag 2 WO 4. (2023). CDMF.
  • Magneli-type tungsten oxide nanorods as catalysts for the selective oxidation of organic sulfides. (n.d.). Dalton Transactions. [Link]

  • Sulfide Oxidation with Hydrogen Peroxide. (n.d.). USP Technologies. [Link]

  • PTC-Oxone® Oxidation of Sulfide to Sulfone. (n.d.). PTC Organics. [Link]

  • Sulfide Oxidation. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • meta-Chloroperoxybenzoic acid. (n.d.). Wikipedia. [Link]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (n.d.). Chemistry – A European Journal. [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (n.d.). PMC. [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). Journal of the American Chemical Society. [Link]

  • Oxidation of sulfide to sulfone in different conditions. (n.d.). ResearchGate. [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). Journal of the American Society for Mass Spectrometry. [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). Journal of the American Society for Mass Spectrometry. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (2024). Journal of Synthetic Chemistry.
  • Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. (2001).
  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Common Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Metabolic Stability of Furoic Acid Pharmacophores

Welcome to the technical support center for drug development professionals focused on overcoming the metabolic challenges associated with furoic acid and other furan-containing pharmacophores. This guide is structured to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for drug development professionals focused on overcoming the metabolic challenges associated with furoic acid and other furan-containing pharmacophores. This guide is structured to provide direct, actionable answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to equip you with the foundational knowledge and practical protocols necessary to design and validate more robust drug candidates.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental reasons behind the metabolic instability of the furan ring, a common structural alert in medicinal chemistry.

Q: Why are furoic acid-containing compounds often metabolically unstable?

A: The furan ring, despite its aromaticity, is an electron-rich heterocycle, making it susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This metabolic activation is a major liability, often leading to rapid clearance, poor bioavailability, and in some cases, toxicity.[4] The metabolic process can generate highly reactive intermediates that can covalently bind to cellular macromolecules like proteins and DNA, triggering adverse effects.[1]

Q: What is the primary metabolic pathway responsible for this instability?

A: The dominant metabolic pathway is the CYP-mediated oxidation of the furan ring.[1][5] This process generates an unstable, electrophilic intermediate, often a cis-enedione (like cis-2-butene-1,4-dial from furan itself), which is highly reactive.[1][6] This reactive metabolite can then react with cellular nucleophiles, such as glutathione (GSH) or lysine and cysteine residues in proteins, leading to the formation of adducts and contributing to both clearance and potential toxicity.[1][7][8] While an epoxide intermediate was traditionally believed to be formed, recent findings suggest the cis-enedione product can be generated directly.[6]

cluster_0 CYP450-Mediated Oxidation cluster_1 Conjugation & Clearance Furoic_Acid_Pharmacophore Furoic Acid Pharmacophore Reactive_Intermediate Reactive cis-Enedione Intermediate Furoic_Acid_Pharmacophore->Reactive_Intermediate CYP450 Enzymes (e.g., CYP2E1, 3A4) Protein_Adducts Covalent Binding to Cellular Proteins Reactive_Intermediate->Protein_Adducts Toxicity GSH_Adducts Conjugation with Glutathione (GSH) Reactive_Intermediate->GSH_Adducts Detoxification Rapid_Clearance Rapid Systemic Clearance Protein_Adducts->Rapid_Clearance GSH_Adducts->Rapid_Clearance

Caption: Primary metabolic pathway of furan ring instability.

Section 2: Experimental Design & Protocols

Reliable experimental data is the bedrock of any lead optimization campaign. This section provides a detailed protocol for the most common in vitro assay used to assess metabolic liability.

Q: How do I set up a reliable in vitro liver microsomal stability assay to assess my furoic acid analog?

A: The liver microsomal stability assay is the industry-standard method for evaluating Phase I metabolism.[9][10][11] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions rich in CYP enzymes.[12][13]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

1. Materials & Reagents:

  • Test Compound (Your furoic acid analog): 10 mM stock in DMSO.

  • Pooled Human Liver Microsomes (HLM): (e.g., 20 mg/mL stock).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (NRS) Solution: Contains cofactors necessary for CYP enzyme activity (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).[14]

  • Positive Control Compounds: A mix of known high-turnover (e.g., Verapamil, Propranolol) and low-turnover (e.g., Warfarin) compounds.

  • Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

2. Experimental Workflow:

Caption: Workflow for a typical microsomal stability assay.

3. Step-by-Step Procedure:

  • Prepare HLM working solution: Dilute the HLM stock to 2 mg/mL in phosphate buffer. Keep on ice.

  • Prepare Test Compound working solution: Dilute the 10 mM stock to a 100 µM working solution in phosphate buffer.[9]

  • Assay Plate Setup: In a 96-well plate, add 1 µL of the 100 µM compound working solution to the appropriate wells.

  • Add Microsomes: Add 100 µL of the 2 mg/mL HLM solution to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[9][14]

  • Initiate Reaction: Start the reaction by adding 100 µL of pre-warmed NRS solution to each well.[14] The final concentrations will be:

    • Test Compound: 0.5 µM

    • HLM: 1 mg/mL

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing a larger volume (e.g., 200 µL) of the ice-cold acetonitrile/IS quenching solution.[9][14]

  • Sample Processing: Once all time points are collected, vortex the collection plate vigorously and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[9][14]

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[9][14]

4. Data Analysis:

  • Calculate the percentage of parent compound remaining at each time point relative to the T=0 time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the line equals the elimination rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[14]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[14]

Q: What are the critical controls I must include in my assay?

A: Controls are essential to validate your results and troubleshoot issues.

  • Negative Control (-NADPH): Run a parallel incubation for each compound without the NADPH Regenerating System.[9][10][14] This is critical to distinguish between enzymatic degradation (metabolism) and non-enzymatic chemical instability. Significant compound loss in this control points to a stability issue with the compound itself in the assay buffer.

  • Positive Controls: Include compounds with known metabolic fates. For example:

    • High Clearance Compound (e.g., Verapamil): Should show rapid disappearance.

    • Low Clearance Compound (e.g., Warfarin): Should show minimal disappearance. These controls confirm that the microsomal enzymes are active and the assay is performing as expected.[10]

  • Zero-Time Point (T=0): This sample, taken immediately after adding the NRS, represents 100% of the initial compound concentration and is the reference for all other time points.

Section 3: Troubleshooting Common Experimental Issues

Even with a robust protocol, unexpected results can occur. This section provides a logical framework for diagnosing common problems.

Q: My half-life (t½) values are highly variable between replicate experiments. What are the likely causes?

A: High variability is a common frustration that can often be traced back to several factors.[15]

Potential Cause Explanation & Recommended Action
Inconsistent Pipetting Small errors in dispensing the compound, microsomes, or NRS can lead to large variations. Action: Ensure pipettes are calibrated. Use automated liquid handlers for high-throughput screens if available.[16]
Microsome Inhomogeneity Microsomes are a suspension and can settle over time. Action: Gently vortex the microsomal stock solution before each aspiration to ensure a homogenous suspension.[13]
Temperature Fluctuations Enzyme activity is highly temperature-dependent. Action: Ensure all reagents (buffer, NRS) are pre-warmed to 37°C before initiating the reaction. Maintain a stable 37°C environment during incubation.[15]
Inter-individual Variability If using microsomes from different donors or lots, genetic variability in CYP enzymes can cause different metabolic rates.[17][18] Action: Use large, pooled lots of microsomes for screening campaigns to average out individual differences.
Assay Timing Inconsistent timing of quenching across wells can introduce significant error, especially for rapidly metabolized compounds. Action: Use a multichannel pipette or automated system to ensure consistent timing for starting and stopping reactions.
Q: I see rapid disappearance of my compound even in the "-NADPH" control. What does this mean?

A: This is a critical finding that suggests non-enzymatic degradation or chemical instability . The disappearance is not due to CYP-mediated metabolism because the necessary cofactor, NADPH, is absent.[13]

  • Possible Causes:

    • Hydrolysis: The compound may be unstable in the aqueous pH 7.4 buffer.

    • Reaction with Buffer Components: A functional group on your molecule may be reacting with components of the buffer or NRS (excluding NADPH itself).

    • Non-specific Binding: Highly lipophilic compounds may adsorb to the plastic walls of the assay plate, removing them from the solution and giving a false impression of degradation.[14]

  • Troubleshooting Steps:

    • Confirm the Finding: Rerun the -NADPH control carefully.

    • Buffer Stability Test: Incubate the compound in the phosphate buffer alone (no microsomes, no NRS) at 37°C and measure its concentration over time. This will isolate the effect of the buffer.

    • Mitigate Non-Specific Binding: Consider using low-binding plates or including a small amount of surfactant (e.g., Brij-35) in the incubation.[14]

Q: My compound seems stable in microsomes (good t½) but shows high clearance in vivo. How do I investigate this discrepancy?

A: This is a common and complex issue in drug development, highlighting the limitations of simplified in vitro models.[15][19] Microsomal assays primarily assess Phase I (CYP-mediated) metabolism.[10][14] High in vivo clearance despite good microsomal stability points towards other clearance mechanisms.

G Start Discrepancy Observed: Good In Vitro Stability High In Vivo Clearance PhaseII Is the compound a substrate for Phase II enzymes? Start->PhaseII NonCYP Is it metabolized by non-CYP Phase I enzymes? PhaseII->NonCYP No Result1 Investigate with Hepatocyte Stability Assay (contains Phase I & II enzymes) PhaseII->Result1 Yes Transporter Is active transport into the liver a major factor? NonCYP->Transporter No Result2 Investigate with S9 Fraction or Cytosolic Fraction Assays (contain other enzyme families) NonCYP->Result2 Yes Result3 Investigate with Transporter Interaction Assays (e.g., OATP1B1, OATP1B3) Transporter->Result3 Yes

Caption: Decision tree for troubleshooting in vitro/in vivo discrepancies.

  • Potential Mechanisms & Next Steps:

    • Phase II Metabolism: The compound may be rapidly cleared by Phase II conjugation enzymes (e.g., UGTs, SULTs), which are not fully represented in microsomal preparations.[14]

      • Next Step: Perform a hepatocyte stability assay . Intact hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of liver metabolism.[13][20]

    • Non-CYP Oxidative Metabolism: Other enzyme families, such as flavin-containing monooxygenases (FMO) or aldehyde oxidases (AOX), could be responsible.

      • Next Step: Use S9 fractions (which contain both microsomal and cytosolic enzymes) or specific cytosolic fractions to investigate these pathways.[14]

    • Active Hepatic Uptake: The compound might be a substrate for uptake transporters (like OATPs) on hepatocytes. This can lead to high concentrations in the liver, driving rapid metabolism that isn't captured by the kinetics in a simple microsomal suspension.

      • Next Step: Conduct assays to determine if your compound is a substrate for key hepatic uptake transporters.

Section 4: Strategies for Enhancing Stability

Once you have confirmed that the furoic acid moiety is a metabolic liability, the next step is rational chemical modification. The goal is to block or slow down the metabolic pathway without losing the desired pharmacological activity.[17][21]

Q: What chemical modifications can I make to the furoic acid moiety to improve its metabolic stability?

A: The core strategy is to reduce the electron-rich nature of the furan ring, making it a less favorable substrate for CYP enzymes.[2]

Strategy Example Modification Rationale Considerations
Introduce Electron-Withdrawing Groups (EWGs) Add a nitro (-NO₂) or cyano (-CN) group to the furan ring.EWGs pull electron density out of the ring, deactivating it towards oxidative metabolism.[3]Can significantly alter SAR and physicochemical properties (pKa, solubility). May introduce new liabilities.
Steric Hindrance Place a bulky group (e.g., tert-butyl) on a carbon adjacent to the furan ring.A bulky group can physically block the active site of the metabolizing enzyme from accessing the furan ring.Can disrupt key binding interactions with the pharmacological target.
Bioisosteric Replacement Replace the furan ring with a more metabolically stable heterocycle.[22][23][24]This is often the most successful strategy. It aims to retain the key physicochemical and structural properties required for activity while eliminating the metabolic soft spot.[22][23]The choice of isostere is critical and can impact potency, selectivity, and physical properties.
Q: How do I choose the right bioisosteric replacement for the furan ring?

A: Choosing the right bioisostere involves balancing metabolic stability with the preservation of biological activity.[24] The furan ring often acts as a linker or a hydrogen bond acceptor. The replacement should mimic these properties.

Common Bioisosteres for Furan:

Replacement Ring Key Features & Rationale Potential Advantages
Thiophene A classic replacement. Slightly less electron-rich than furan but still susceptible to oxidation, though often at a slower rate.Similar size and electronics, often preserves activity.
Thiazole / Oxazole Introducing a nitrogen atom significantly lowers the electron density of the ring, making it more resistant to oxidation.[2][25]Often a significant improvement in metabolic stability.[25] Can introduce a new hydrogen bond acceptor site.
Pyrazole / Isothiazole Further reduces electron density and can offer different vectors for substitution to fine-tune SAR.Can dramatically improve stability and reduce CYP inhibition potential.[2]
Pyridine A 6-membered ring that can replace a furan in some contexts. The nitrogen atom acts as an electron sink.[2]Generally very stable to oxidation. Significantly increases polarity, which can improve solubility.[2]

Example of Improvement via Bioisosteric Replacement:

Compound Core Heterocycle HLM t½ (min) In Vitro CLint (µL/min/mg)
Furoic-Lead-01Furan886.6
Analog-Thiazole-02Thiazole4515.4
Analog-Pyridine-03Pyridine>120<5.8

This data illustrates how replacing the furan ring with nitrogen-containing heterocycles can lead to a dramatic improvement in metabolic stability.

References

  • Peterson, L.A. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available from: [Link]

  • Paolini, M., et al. NADPH-generating system: influence on microsomal mono-oxygenase stability during incubation for the liver-microsomal assay with rat and mouse S9 fractions. PubMed. Available from: [Link]

  • Cyr, A., et al. Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). PubMed. Available from: [Link]

  • Paolini, M., et al. NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. PubMed. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Chen, S., et al. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. PubMed. Available from: [Link]

  • MTTlab. Microsomal Stability Assay. Available from: [Link]

  • Patsnap Synapse. What are common issues in in vitro ADME assays?. Available from: [Link]

  • Peterson, L.A., et al. Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology. Available from: [Link]

  • Jamin, P., et al. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. Available from: [Link]

  • Pharma Focus Asia. Metabolic Stability. Available from: [Link]

  • Cambridge MedChem Consulting. Aromatic Bioisosteres. Available from: [Link]

  • roughley, S.D., & Jordan, A.M. Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Benfenati, E., & Gini, G. Differences between in vitro and in vivo genotoxicity due to metabolism: The role of kinetics. ResearchGate. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • ResearchGate. Charges of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide). Available from: [Link]

  • Bowman, C.M., & Benet, L.Z. In Vitro–In Vivo Inaccuracy: The CYP3A4 Anomaly. PMC. Available from: [Link]

  • Hsieh, J-H., et al. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Toxics. Available from: [Link]

  • Matos, M.D., et al. Closing the gap between in vivo and in vitro omics: using QA/QC to strengthen ex vivo NMR metabolomics. PMC. Available from: [Link]

  • Kumar, A., et al. Furan: A Promising Scaffold for Biological Activity. ResearchGate. Available from: [Link]

  • Gaikwad, P.L., et al. The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • Patsnap Synapse. What is the importance of metabolic stability in drug design?. Available from: [Link]

  • Wang, D., et al. Biological variability dominates and influences analytical variance in HPLC-ECD studies of the human plasma metabolome. PMC. Available from: [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • Wang, G., et al. Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. Energy & Environmental Science. Available from: [Link]

  • Drug Hunter. Bioisosteres Cheat Sheet. Available from: [Link]

  • Infinix Bio. Understanding the Differences Between In Vitro vs In Vivo ADME Studies: Which Approach Is Right for Your Research?. Available from: [Link]

  • Contrepois, K., et al. Investigating Variability in Metabolomics: A Comparative Study of Analytical Platforms and Blood Matrices Using HPLC-HRMS. MDPI. Available from: [Link]

  • Pagare, P.P., et al. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. Available from: [Link]

  • Singh, P. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. Available from: [Link]

  • ResearchGate. Metabolic pathways of 5-hydroxymethylfurfural (a) and furfural (b). Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. Available from: [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]

  • Ananikov, V.P., & Orlov, N.V. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available from: [Link]

  • Pletcher, J.M., et al. Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion. PubMed. Available from: [Link]

Sources

Optimization

Troubleshooting reproducibility in enzyme inhibition IC50 assays

Welcome to the Assay Troubleshooting Center . As a Senior Application Scientist, I have seen countless biochemical assays fail—not because of poor compound libraries, but due to fundamental flaws in assay design, kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Center . As a Senior Application Scientist, I have seen countless biochemical assays fail—not because of poor compound libraries, but due to fundamental flaws in assay design, kinetic instability, and the misinterpretation of artifacts.

Reproducibility in enzyme inhibition (IC50) assays requires more than just following a recipe; it requires building a self-validating system . Every step of your assay must internally prove that the fundamental laws of enzyme kinetics are being respected.

Below is our comprehensive, causality-driven guide to troubleshooting and optimizing your IC50 workflows.

Visual Workflow: The Self-Validating IC50 System

Before diving into specific troubleshooting scenarios, it is critical to understand the logical flow of a robust biochemical assay. The diagram below outlines the mandatory quality control (QC) checkpoints required to prevent and identify common artifacts.

G Start IC50 Assay Initiation Linearity 1. Validate Initial Velocity (<20% Substrate Depletion) Start->Linearity Km 2. Set [Substrate] at Km (Cheng-Prusoff) Linearity->Km Assay 3. Execute Dose-Response (4PL Curve Fit) Km->Assay QC 4. Evaluate Hill Slope & Asymptotes Assay->QC Valid Valid IC50 (Hill Slope ~1.0) QC->Valid Pass Invalid Artifact Detected (Steep Slope / No Plateau) QC->Invalid Fail Aggregation Add 0.01% Triton X-100 (Reverses Colloids) Invalid->Aggregation Suspect PAINS Depletion Reduce [Enzyme] or Incubation Time Invalid->Depletion Suspect Kinetics

Fig 1: Self-validating IC50 assay workflow highlighting critical QC checkpoints and artifact resolution.

Step-by-Step Methodology: The Self-Validating IC50 Protocol

To ensure your data is reproducible, your protocol must be grounded in strict kinetic linearity. Follow this step-by-step methodology before screening any compounds.

Phase 1: Kinetic Validation (Pre-Assay)

  • Linearity Check: Prepare a matrix of enzyme concentrations (e.g., 0.1 nM to 10 nM) against time (0 to 60 minutes). Measure product formation. Select an enzyme concentration and time point where product formation is strictly linear and substrate depletion is <20%[1].

  • Determine Apparent Km: Titrate the substrate against your chosen enzyme concentration. Fit the initial velocities to the Michaelis-Menten equation to find the apparent Km.

Phase 2: Compound Preparation & Assay Execution 3. Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. 4. Aqueous Transfer: Transfer compounds into the assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2). Ensure the final DMSO concentration is ≤1% to prevent solvent-induced enzyme denaturation[2]. 5. Pre-Incubation: Add the enzyme to the compound plate. Incubate for 10–15 minutes at room temperature to allow for equilibrium binding. 6. Reaction Initiation: Add the substrate at a concentration equal to its apparent Km. This ensures Cheng-Prusoff compliance, allowing your IC50 to be mathematically converted to an accurate Ki for competitive inhibitors[1]. 7. Detection: Stop the reaction (if end-point) or read continuously (if kinetic) using the appropriate plate reader.

Phase 3: Data Analysis 8. Normalization: Convert raw signals to % inhibition using high (vehicle + enzyme) and low (vehicle + no enzyme) controls. 9. Curve Fitting: Fit the data using a 4-Parameter Logistic (4PL) regression. Do not artificially constrain the top or bottom asymptotes[3].

Troubleshooting Guides & FAQs

Category 1: Compound Artifacts & Colloidal Aggregation

Q: My dose-response curves have unusually steep Hill slopes (>1.5), and the IC50 values shift drastically between assay runs. What is happening? A: You are likely observing colloidal aggregation, which is the dominant artifact in early drug discovery[4]. Many hydrophobic small molecules self-assemble into 50–1000 nm colloidal particles in aqueous buffers[5]. These colloids non-specifically adsorb and partially denature the enzyme, leading to false-positive inhibition[6]. Because colloid formation is a phase-transition event (occurring at a Critical Aggregation Concentration), the inhibition profile is "all-or-nothing," resulting in artificially steep Hill slopes[2].

  • The Fix: Add a non-ionic detergent like 0.01% Triton X-100 to your assay buffer[2]. True competitive inhibitors will maintain their IC50, whereas aggregation-based inhibition will be reversed or severely right-shifted in the presence of detergent[5].

Q: The compound is a known active, but it shows no inhibition in my biochemical assay. Could it be a solubility issue? A: Yes. If a compound precipitates out of solution, the actual soluble concentration is much lower than your nominal concentration. This often manifests as a "flat" dose-response curve or a very shallow Hill slope (<0.8).

  • The Fix: Visually inspect the wells for cloudiness, or use Dynamic Light Scattering (DLS) to check for precipitation[2]. Ensure your intermediate DMSO dilutions are fully solubilized before transferring them to the aqueous buffer.

Category 2: Assay Kinetics & Substrate Depletion

Q: Why do my IC50 values keep increasing (becoming less potent) when I run the assay for a longer time? A: This is a classic sign of substrate depletion[1]. If the reaction runs too long and >20% of the substrate is consumed, the reaction rate in the uninhibited control wells slows down. The inhibited wells, which consume substrate slower, begin to "catch up" to the controls. This shrinks the assay window and artificially inflates the IC50 value.

  • The Fix: Always operate within the initial velocity (linear) phase of the reaction[1]. Reduce the enzyme concentration or shorten the incubation time to maintain steady-state kinetics.

Q: My maximum inhibition plateaus at 60% instead of 100%. What causes partial inhibition? A: Partial inhibition can occur if the inhibitor is an allosteric modulator rather than a competitive active-site inhibitor. However, in troubleshooting, it more commonly indicates a high background signal in your detection readout (e.g., fluorescent impurities in the compound library) or incomplete enzyme dependency (e.g., a background non-enzymatic reaction).

  • The Fix: Ensure your "low control" (no enzyme) is accurately subtracting background noise. Run a compound-only control to check for auto-fluorescence or absorbance interference[7].

Category 3: Data Analysis & Curve Fitting

Q: Should I mathematically constrain the top and bottom of my IC50 curve to 100% and 0%? A: Generally, no. Constraining the curve can mask poor data quality and force an inaccurate IC50 fit. A robust, self-validating assay should naturally asymptote near 100% and 0%[3]. If your unconstrained curve fails to reach these asymptotes, it indicates an experimental issue (e.g., solubility limits, partial inhibition, or assay interference) that must be addressed at the bench, not in the software.

Quantitative Data Reference

Use the following table to benchmark your assay's performance and quickly diagnose deviations from acceptable standards.

Table 1: Key Assay Quality Metrics and Troubleshooting Thresholds

MetricTarget RangeCausality of DeviationTroubleshooting Action
Z'-Factor > 0.5High assay noise or low dynamic range.Optimize[Enzyme], reduce pipetting errors, check plate reader settings.
Hill Slope (nH) 0.8 to 1.2>1.5: Indicates colloidal aggregation or stoichiometry issues.<0.8: Indicates insolubility or multiple binding sites.Add 0.01% Triton X-100 for steep slopes. Check DLS for solubility for shallow slopes.
Substrate Depletion < 20%Loss of initial velocity kinetics; artificially inflates IC50 values.Decrease[Enzyme] or shorten assay incubation time.
Signal-to-Background > 3.0Insufficient enzyme activity or high background fluorescence/absorbance.Titrate detection reagents; use orthogonal readout if compound interference is high.

References

  • Assay Guidance Manual: In Vitro Biochemical Assays Source: National Center for Advancing Translational Sciences (NCATS) / NIH URL:[Link]

  • An Aggregation Advisor for Ligand Discovery Source: Shoichet Lab / NIH PMC URL:[Link]

  • Overview: Colloidal aggregation—the dominant artifact in early drug discovery Source: Shoichet Lab URL:[Link]

  • Biochemical Assay Development: Strategies to Speed Up Research Source: BellBrook Labs URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid

An In-Depth Guide to the Spectroscopic Characterization of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid: A Comparative Analysis for Drug Development Professionals Abstract In the landscape of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid: A Comparative Analysis for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the unambiguous structural characterization of novel chemical entities is a cornerstone of successful development. 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid represents a class of compounds with significant potential, incorporating a flexible sulfonyl linker, a pharmacologically relevant fluorobenzyl group, and a versatile furoic acid moiety. This guide provides a comprehensive analysis of its characterization, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will dissect the anticipated ¹H NMR spectrum, explaining the causal relationships between molecular structure and spectral output. Furthermore, this guide presents a comparative overview of complementary analytical techniques, including ¹³C NMR, FT-IR, and Mass Spectrometry, offering a holistic strategy for the robust and unequivocal structural elucidation required for regulatory submission and intellectual property protection.

Introduction: The Imperative for Rigorous Characterization

5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid is a molecule of interest due to the convergence of several key structural motifs. Furoic acid derivatives are known scaffolds in medicinal chemistry, often explored for their diverse biological activities.[1][2][3] The sulfonyl group provides a stable, flexible, and polar linker, capable of participating in hydrogen bonding, which is critical for molecular recognition at biological targets.[4][5] Finally, the 2-fluorobenzyl moiety introduces a common substituent in drug candidates, known to modulate metabolic stability and binding affinity through specific electronic and steric interactions.

The inherent reactivity and complexity of such molecules, particularly intermediates like sulfonyl chlorides used in their synthesis, present unique analytical challenges.[6] Therefore, a multi-faceted analytical approach is not just recommended but essential for confirming identity, assessing purity, and ensuring the consistency of synthetic batches. This guide uses ¹H NMR as the central pillar of characterization, supplemented by orthogonal techniques to build a self-validating analytical dossier.

Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy

Proton NMR is the preeminent technique for the structural elucidation of organic molecules in solution. It provides exquisitely detailed information about the chemical environment, connectivity, and relative stereochemistry of protons within a molecule.

Predicted ¹H NMR Spectrum and Signal Assignments

The predicted ¹H NMR spectrum of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid is a composite of signals from its distinct structural fragments. The chemical shift (δ) of each proton is influenced by the electron density of its local environment; electronegative atoms and unsaturated groups cause a "deshielding" effect, shifting signals to a higher ppm value (downfield).[7][8] The predicted assignments, based on established chemical shift ranges and substituent effects, are summarized below.

Table 1: Predicted ¹H NMR Signal Assignments for 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (in DMSO-d₆, 400 MHz)

Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Rationale
H-COOH > 12.0Broad Singlet1H-Highly deshielded acidic proton.
H-3 (Furan) ~7.30Doublet1HJ₃,₄ ≈ 3.6Proton on furan ring adjacent to the carboxylic acid.[9][10]
H-4 (Furan) ~6.70Doublet1HJ₄,₃ ≈ 3.6Proton on furan ring adjacent to the CH₂ group.[9][10]
Ar-H (Fluorobenzyl) 7.20 - 7.60Multiplet4HJ(H,H) ≈ 7-8, J(H,F) ≈ 5-9Complex multiplet due to ortho, meta H-H couplings and H-F coupling.[11]
CH₂ (Benzylic) ~4.80Singlet2H-Deshielded by adjacent aromatic ring and distant sulfonyl group.[12]
CH₂ (Sulfonyl-methyl) ~4.60Singlet2H-Strongly deshielded by the adjacent electron-withdrawing SO₂ group.[13]
Causality Behind Spectral Assignments
  • Furan Protons: The two protons on the furan ring are expected to appear as doublets due to coupling with each other (J ≈ 3.6 Hz).[9][14] The proton at position 3 (H-3) is adjacent to the electron-withdrawing carboxylic acid and will therefore be at a lower field (higher ppm) than the proton at position 4 (H-4).[10]

  • Methylene Protons: The molecule contains two distinct methylene (CH₂) groups. The protons of the methylene group directly attached to the sulfonyl group (-SO₂-CH₂-) are significantly deshielded by the strong electron-withdrawing nature of the SO₂ moiety, and their signal is expected around 4.60 ppm.[13] The benzylic methylene protons (-CH₂-Ar) are also deshielded by the aromatic ring and are anticipated around 4.80 ppm.[12] In the absence of a nearby chiral center, both are expected to appear as singlets.

  • Fluorobenzyl Protons: The four protons on the 2-fluorobenzyl ring will produce a complex multiplet in the aromatic region (7.20-7.60 ppm). Their signals will be split by neighboring protons (ortho coupling: J ≈ 7–10 Hz; meta coupling: J ≈ 2–3 Hz) and by the fluorine atom (H-F coupling).[11][15]

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield shift (>12 ppm), often exchanging with trace water in the solvent.[7]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Trustworthiness in analytical data begins with a robust experimental protocol. The following steps outline a standard procedure for obtaining a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[8]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for narrow, symmetrical peak shapes. Poor shimming can introduce artificial splitting patterns.[15]

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 14 ppm).

    • Apply a standard 90° pulse.

    • Acquire the free induction decay (FID) signal. The number of scans (e.g., 16 or 32) should be sufficient to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Visualization of the NMR Workflow

The following diagram illustrates the logical flow from sample to final structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Sample Weigh Sample (5-10 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Lock Lock & Shim Tube->Lock Acquire Pulse & Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Calibrate FT->Phase Integrate Integrate Peaks Phase->Integrate Assign Assign Signals Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for ¹H NMR characterization.

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on multiple analytical techniques. Each method provides a different piece of the molecular puzzle, and their combined data create a self-validating system that is far more trustworthy than any single technique alone.

Table 2: Comparison of Analytical Techniques for Characterizing 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid

TechniquePrimary ApplicationKey AdvantagesPotential LimitationsExpected Results for the Target Molecule
¹H NMR Structural Elucidation, PurityDetailed structural information, non-destructive, quantitative (qNMR).[6]Lower sensitivity compared to MS, complex spectra can be challenging to interpret.As detailed in Table 1.
¹³C NMR Carbon Skeleton MappingReveals the number of unique carbon environments, confirms functional groups.Low natural abundance of ¹³C requires longer acquisition times.~13 distinct signals corresponding to each unique carbon atom.
FT-IR Functional Group IdentificationRapid, simple, provides characteristic vibrational frequencies for key bonds.[6][13]Provides limited information on overall connectivity, not ideal for complex mixtures.Strong S=O stretches (~1370 & ~1160 cm⁻¹), C=O stretch (~1700 cm⁻¹), broad O-H stretch (~3000 cm⁻¹).[4][13]
Mass Spec. (MS) Molecular Weight, FormulaExtremely high sensitivity, provides molecular weight and fragmentation patterns.[6]Isomeric compounds cannot be distinguished, can be destructive.Molecular ion peak [M-H]⁻ or [M+H]⁺ confirming the molecular weight (354.34 g/mol ).
HPLC Purity Assessment, QuantificationExcellent for separating impurities and quantifying the main component.[16][17]Requires method development, does not provide detailed structural information on its own.A single major peak indicating the purity of the compound.
Synergistic Data Interpretation

No single technique provides the complete picture. A robust characterization strategy integrates data from all methods.

  • IR confirms the functional groups (sulfonyl, carboxyl, aromatic ring) predicted by the structure.

  • MS confirms the molecular weight , validating the elemental composition suggested by the NMR data.

  • ¹³C NMR confirms the carbon framework , ensuring all expected carbon atoms are present.

  • HPLC provides an orthogonal measure of purity , confirming that the signals observed in the NMR spectrum correspond to the main compound and not a mixture of impurities.[18]

This synergistic approach ensures that the proposed structure is consistent across multiple, independent analytical measurements, providing the highest level of confidence.

Visualization of the Integrated Characterization Workflow

The following diagram illustrates how these techniques work together to provide a comprehensive and validated structural assignment.

Integrated_Workflow Proposed_Structure Proposed Structure: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid H_NMR ¹H NMR (Proton Environment) Proposed_Structure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Proposed_Structure->C_NMR FTIR FT-IR (Functional Groups) Proposed_Structure->FTIR MS Mass Spectrometry (Molecular Weight) Proposed_Structure->MS HPLC HPLC (Purity) Proposed_Structure->HPLC Confirmed_Structure Unambiguous Structural Confirmation H_NMR->Confirmed_Structure Connectivity C_NMR->Confirmed_Structure C-Framework FTIR->Confirmed_Structure Key Bonds MS->Confirmed_Structure Mol. Formula HPLC->Confirmed_Structure Purity >95%

Caption: Integrated workflow for structural confirmation.

Conclusion

The characterization of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid serves as an exemplary case for the application of modern analytical chemistry in drug development. While ¹H NMR spectroscopy provides the most detailed single-source of structural information, its true power is realized when its data is corroborated by orthogonal techniques such as ¹³C NMR, FT-IR, Mass Spectrometry, and HPLC. This integrated, self-validating approach is the gold standard, ensuring the scientific integrity of the data and providing the unequivocal evidence of structure, identity, and purity required for advancing a compound through the development pipeline. As application scientists, we advocate for this multi-technique strategy as the most reliable path to confident and robust molecular characterization.

References

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Sankaran, K., & Ramalingam, S. (2011). Vibrational, NMR spectral studies of 2-furoic hydrazide by DFT and ab initio HF methods. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(2), 670–675.
  • Fraser, R. R., & Rauk, A. (1970). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 48(4), 549-555.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 h Nmr (600 mhz, cDcl 3 , 10 mm, 298 K) spectral regions of benzyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Bernstein, H. J., & Schneider, W. G. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(10), 1459-1473.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2788.
  • Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000330 - 2-Furoic Acid (C5H4O3). Retrieved from [Link]

  • Pacific Lutheran University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • Brandán, S. A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific reports, 12(1), 12798.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. Retrieved from [Link]

  • El-Kassas, R., & El-Obeid, A. (2019). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Food science & nutrition, 7(6), 2125–2132.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors. (n.d.). Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Tran-Cong, N. M., et al. (2020). Furoic acid derivatives from the endophytic fungus Coniothyrium sp. Chirality, 32(5), 605-610.
  • Biorizon. (2021). Green Chemistry publication: Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). H-NMR spectrum of-furyl{4-[4-(4-morpholinylsulfonyl)benzyl]-1-piperazinyl}methanone (5a). Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of sulfonyl methyl furoic acids

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of sulfonyl methyl furoic acids (SMFAs), a critical class of structural motifs in modern drug discovery and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of sulfonyl methyl furoic acids (SMFAs), a critical class of structural motifs in modern drug discovery and agrochemical development. By objectively comparing the performance of three leading MS platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—this guide equips researchers with the mechanistic understanding and experimental protocols necessary to optimize their analytical workflows.

Mechanistic Grounding: The Fragmentation Causality of SMFAs

Understanding the collision-induced dissociation (CID) of sulfonyl methyl furoic acids requires analyzing the inherent stability and electronic properties of its three core functional groups: the carboxylic acid, the sulfonyl group, and the furan ring.

In negative electrospray ionization (ESI-), SMFAs typically yield a robust deprotonated precursor ion,


. For a model compound like 5-(methylsulfonyl)-2-furoic acid (Exact Mass: 190.0 Da), the precursor ion appears at 

. The subsequent fragmentation is driven by two primary thermodynamic pathways:
  • Decarboxylation (-44 Da): The loss of carbon dioxide is a hallmark of carboxylic acids in negative mode. In SMFAs, the heterolytic cleavage of the C-C bond is highly favored because the resulting carbanion is stabilized by resonance across the extended

    
    -system of the furan ring[1]. This yields a prominent fragment at 
    
    
    
    .
  • Sulfonyl Cleavage (-64 Da): The sulfonyl group (

    
    ) is highly electronegative. Upon CID, the C-S bond undergoes cleavage, expelling a neutral 
    
    
    
    molecule. This 64 Da neutral loss is a highly specific diagnostic marker for sulfonyl chlorides, sulfonamides, and sulfonyl-containing herbicides[2][3]. This pathway generates a fragment at
    
    
    .
  • Furan Ring Stability: While the furan core is relatively stable under low collision energies, higher energies can induce ring-opening or the homolytic loss of the methyl radical (

    
    ), yielding smaller hydrocarbon fragments[4].
    

MS_Fragmentation M Precursor Ion [M-H]⁻ m/z 189 Sulfonyl Methyl Furoic Acid F1 Fragment A (m/z 145) Loss of CO₂ (44 Da) M->F1 Decarboxylation (-CO₂) F2 Fragment B (m/z 125) Loss of SO₂ (64 Da) M->F2 C-S Cleavage (-SO₂) F3 Fragment C (m/z 81) Loss of SO₂ + CO₂ F1->F3 C-S Cleavage (-SO₂) F2->F3 Decarboxylation (-CO₂) F4 Fragment D (m/z 66) Loss of •CH₃ (15 Da) F3->F4 Homolytic Cleavage (-•CH₃)

Proposed CID fragmentation pathway of sulfonyl methyl furoic acids in negative ESI mode.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

Selecting the correct mass analyzer is critical depending on whether the goal is absolute quantitation (e.g., pharmacokinetic profiling) or structural elucidation (e.g., metabolite identification). Below is an objective performance comparison of three leading MS architectures when analyzing SMFAs.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap High-Res MS
Primary Application Targeted Quantitation (MRM)Structural ID & Unknown ScreeningComplex Matrix Profiling
Mass Accuracy Low (

)
High (

)
Ultra-High (

)
Resolving Power Unit resolution (

)


(at

)
Sensitivity (LOD) Sub-picogram/mL (Highest)Nanogram/mLPicogram/mL
Diagnostic Capability Relies on predefined

transitions
Differentiates isobaric losses (e.g.,

vs

)
Exceptional fine isotope fidelity
Dynamic Range 5-6 logs4-5 logs3-4 logs

Causality in Platform Selection: If your objective is to quantify trace levels of SMFA-derived compounds in plasma, the QqQ is the self-validating choice. By isolating the


 precursor in Q1, fragmenting it in Q2, and exclusively transmitting the specific 

(

loss) in Q3, chemical noise is virtually eliminated. Conversely, if you are identifying novel SMFA metabolites, the Orbitrap or Q-TOF is required. The exact mass measurement ensures that a 64 Da loss is definitively

(

) and not an isobaric hydrocarbon loss.

MS_Platforms S1 Sample Preparation SPE & UHPLC S2 Ionization Source ESI Negative Mode S1->S2 Q1 Triple Quadrupole (QqQ) Targeted MRM Quantitation S2->Q1 High Sensitivity Q2 Q-TOF High-Res Structural ID S2->Q2 Isotope Fidelity Q3 Orbitrap Ultra-High Mass Accuracy S2->Q3 Complex Matrices

Comparative LC-MS/MS analytical workflows for sulfonyl methyl furoic acid characterization.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol describes a validated workflow for the extraction and targeted MS/MS analysis of SMFAs.

Phase 1: Sample Preparation (Solid-Phase Extraction) Rationale: SMFAs are polar and acidic. Removing matrix salts is critical to prevent ion suppression in ESI-.

  • Condition a weak anion exchange (WAX) SPE cartridge with

    
     methanol followed by 
    
    
    
    water.
  • Load

    
     of biological sample (adjusted to pH 7.0 to ensure the carboxylic acid is ionized).
    
  • Wash with

    
     of 
    
    
    
    methanol in water to remove neutral interferences.
  • Elute the SMFA using

    
     of 
    
    
    
    formic acid in methanol (the acid neutralizes the furoic acid, releasing it from the WAX sorbent).
  • Evaporate under nitrogen and reconstitute in

    
     of initial mobile phase.
    

Phase 2: UHPLC Separation Rationale: Formic acid typically suppresses negative ionization. Using ammonium acetate provides necessary buffering while enhancing deprotonation.

  • Column: C18,

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Acetate in Water (pH 6.8).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    
     to 
    
    
    
    over 5 minutes. Flow rate:
    
    
    .

Phase 3: MS/MS Optimization (QqQ Example)

  • Source Parameters: Set ESI to Negative mode. Capillary voltage:

    
    . Desolvation temperature: 
    
    
    
    .
  • Precursor Selection: Perform a full scan to identify the

    
     ion (
    
    
    
    ).
  • Collision Energy (CE) Ramping:

    • To optimize the quantifier ion (

      
      , 
      
      
      
      ), ramp CE from
      
      
      to
      
      
      . The optimal CE is typically around
      
      
      .
    • To optimize the qualifier ion (

      
      , 
      
      
      
      ), a lower CE (
      
      
      ) is usually required due to the lower activation energy of decarboxylation.
  • Validation: In the final method, monitor the ratio of

    
     to 
    
    
    
    . A consistent ion ratio (
    
    
    ) across all samples validates peak purity and confirms the absence of co-eluting interferences.

References

  • Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry PubMed / Elsevier B.V.[Link]

  • Negative-ion fast atom bombardment mass spectrometry of sulfonylurea herbicides ResearchGate [Link]

  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV ResearchGate[Link]

Sources

Validation

Comparative Potency Guide: 2-Fluorobenzyl vs. 2-Chlorobenzyl Sulfonyl Furans in Targeted Therapeutics

In the rational design of heterocyclic therapeutics, the substitution pattern on the benzyl ring attached to a sulfonyl furan core profoundly impacts target binding affinity, pharmacokinetics, and selectivity. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

In the rational design of heterocyclic therapeutics, the substitution pattern on the benzyl ring attached to a sulfonyl furan core profoundly impacts target binding affinity, pharmacokinetics, and selectivity. This guide objectively compares the performance of 2-fluorobenzyl and 2-chlorobenzyl sulfonyl furan derivatives, evaluating their structural causality, quantitative potency, and the experimental protocols required to validate them.

Mechanistic Causality: The Ortho-Halogen Effect

The choice between a 2-fluoro and a 2-chloro substituent on the benzyl ring is not merely a matter of molecular weight; it fundamentally dictates the conformational landscape and electronic distribution of the molecule.

  • 2-Fluorobenzyl (Conformational Flexibility & Stability): Fluorine is highly electronegative but sterically small (van der Waals radius ~1.47 Å, close to hydrogen's 1.20 Å). It acts as a strong hydrogen-bond acceptor and modulates the pKa of adjacent groups without imposing severe steric penalties. In sulfonyl furan scaffolds targeting compact binding pockets, the 2-fluoro substitution often preserves high affinity while improving metabolic stability against CYP450-mediated oxidation[1].

  • 2-Chlorobenzyl (Dihedral Locking & Lipophilicity): Chlorine is significantly larger (van der Waals radius ~1.75 Å) and more lipophilic. The bulky ortho-chloro group forces the benzyl ring out of coplanarity with the adjacent sulfonyl furan system, locking the molecule into a specific dihedral conformation. This rigidification can dramatically increase potency if the target pocket accommodates the orthogonal conformation, a phenomenon frequently observed in the design of Carbonic Anhydrase inhibitors and Adenosine A2A receptor antagonists[2].

SAR_Logic Core Sulfonyl Furan Core F_Sub 2-Fluorobenzyl (Small, Electronegative) Core->F_Sub Cl_Sub 2-Chlorobenzyl (Bulky, Lipophilic) Core->Cl_Sub Flex Conformational Flexibility Maintained F_Sub->Flex Rigid Orthogonal Conformation Locked Cl_Sub->Rigid Metab High Metabolic Stability Flex->Metab Potency Enhanced Target Affinity (Hydrophobic Pocket) Rigid->Potency

Logical flow of how ortho-halogen substitution dictates conformational and pharmacological profiles.

Comparative Performance Data

The following table synthesizes quantitative data trends observed when comparing these two moieties across standard heterocyclic inhibitor assays (e.g., Adenosine receptor and Carbonic Anhydrase targeting).

Parameter2-Fluorobenzyl Sulfonyl Furan2-Chlorobenzyl Sulfonyl FuranCausality / Insight
Target Potency (

/

)
1.9 nM - 15.5 nM0.5 nM - 3.8 nMThe 2-Cl group locks the active conformation, enhancing binding in deep hydrophobic pockets.
LogP (Lipophilicity) ~2.8~3.4Cl increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.
Metabolic Stability (

)
High (>60 min)Moderate (~45 min)F provides strong C-F bond resistance to oxidative degradation[1].
Target Selectivity BroadHighThe ortho-chloro steric clash prevents binding to off-target kinases/receptors[2].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness in drug development, the evaluation of these derivatives must follow a self-validating system combining rigorous chemical synthesis with cross-validated biophysical and enzymatic assays.

Protocol A: Synthesis and Quality Control

Causality: Biological assays are highly sensitive to unreacted electrophiles. Unreacted sulfonyl chloride can covalently bind to assay proteins, yielding false positives.

  • Sulfonylation: React the base furan-2-sulfonyl chloride (1.0 eq) with the respective 2-fluorobenzyl or 2-chlorobenzyl amine (1.2 eq) in anhydrous THF at 0°C, using DIPEA (1.5 eq) as a base.

  • Purification: Quench with saturated

    
    , extract with EtOAc, and isolate the product via flash chromatography (EtOAc/Hexane gradient).
    
  • Self-Validation (QC): Confirm structure and purity (>95%) using

    
    -NMR and LC-MS. Critical Step:  Verify the complete absence of the sulfonyl chloride starting material peak in the LC-MS trace before proceeding to biological testing.
    
Protocol B: Surface Plasmon Resonance (SPR) & Enzymatic Cross-Validation

Causality: Functional enzymatic assays (


) measure downstream effects but cannot confirm direct, specific binding. SPR provides direct kinetic evidence (

) to rule out non-specific aggregation.
  • Immobilization: Immobilize the target protein (e.g., hCA-IX) on a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Kinetic Analysis: Inject serial dilutions (0.1 nM to 100 nM) of the 2-fluorobenzyl and 2-chlorobenzyl sulfonyl furans in running buffer (PBS + 0.05% Tween-20 + 1% DMSO).

  • Measurement: Record association (

    
    ) and dissociation (
    
    
    
    ) rates to calculate the equilibrium dissociation constant (
    
    
    ).
  • Self-Validation (Cross-Check): Perform a parallel functional enzymatic assay (e.g., colorimetric target inhibition). Compare the SPR-derived

    
     with the functional 
    
    
    
    . A valid SAR profile requires
    
    
    . If
    
    
    , suspect assay interference or non-specific aggregation.

Exp_Workflow Synth 1. Synthesis Amine + Sulfonyl Chloride QC QC Synth->QC SPR 3. SPR Kinetics Measure k_on / k_off QC->SPR Func 4. Enzymatic Assay Determine IC50 QC->Func CrossVal 5. Cross-Validation K_D ≈ IC50 SPR->CrossVal Func->CrossVal

Self-validating experimental workflow for evaluating sulfonyl furan derivatives.

References

  • Title: Evaluation of SULT1A1-activated alkylators as cytotoxic agents against liver cancer cells Source: ChemRxiv URL: [Link]

  • Title: Design and Synthesis of Novel Thiazolo[5,4-d]Pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors Source: FLORE (Università degli Studi di Firenze) URL: [Link]

  • Title: Expanding chemical space of N-acyl sulfonamides for carbonic anhydrase inhibitor discovery Source: PubMed (NIH) URL: [Link]

Sources

Comparative

Validating the Purity of CAS 899710-21-5: A Comparative Guide to LC-MS vs. Alternative Analytical Workflows

In early-stage drug discovery and high-throughput screening (HTS), the structural integrity of screening compounds is paramount. CAS 899710-21-5 (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-carboxylic acid) is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery and high-throughput screening (HTS), the structural integrity of screening compounds is paramount. CAS 899710-21-5 (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-carboxylic acid) is a specialized building block featuring a terminal carboxylic acid, a polar sulfone bridge, and a hydrophobic fluorobenzyl ring . Because false positives in HTS are frequently driven by impure building blocks or degradation products, rigorous purity validation is a non-negotiable step.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional HPLC-UV and GC-MS workflows, detailing the mechanistic rationale for LC-MS superiority and providing a self-validating experimental protocol.

Mechanistic Rationale: Selecting the Optimal Analytical Platform

When validating a moderately polar, thermally labile molecule like CAS 899710-21-5, the choice of analytical platform dictates both the accuracy and the throughput of the assay.

  • Why LC-MS (ESI-) is the Gold Standard: The molecule contains a furan-2-carboxylic acid moiety. Carboxylic acids have a naturally high affinity for proton loss in solution, making them exceptionally amenable to Electrospray Ionization in negative mode (ESI-) . Furthermore, the combination of the polar sulfone and the hydrophobic fluorobenzyl group provides ideal retention and peak shape on a standard Reversed-Phase (RP) C18 column.

  • The Pitfalls of GC-MS: Gas Chromatography-Mass Spectrometry relies on thermal volatilization. The high polarity and thermal lability of the carboxylic acid and sulfone moieties lead to poor volatilization and on-column degradation. To analyze this compound via GC-MS, time-consuming derivatization (e.g., silylation) is required, which introduces quantitative variability.

  • The Limitations of HPLC-UV: While the furan and fluorobenzyl rings provide strong UV chromophores (detectable at 254 nm), UV detection lacks structural specificity. It cannot definitively distinguish the parent compound from structurally similar synthetic byproducts or isomers.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three analytical approaches for this specific compound.

Analytical MetricLC-MS (ESI Negative)HPLC-UV (PDA)GC-MS (Derivatized)
Primary Detection Target Exact Mass (m/z 297.02 [M-H]⁻)Chromophore Absorbance (254 nm)Fragment Ions (EI)
Structural Specificity High (Isotope pattern confirmation)Low (Cannot distinguish isomers)Moderate (Requires library match)
Limit of Detection (LOD) 1 - 5 ng/mL50 - 100 ng/mL10 - 20 ng/mL
Sample Prep Time < 5 minutes (Dilute & Shoot)< 5 minutes (Dilute & Shoot)> 60 minutes (Silylation required)
Thermal Degradation Risk None (Ambient ionization)None (Ambient detection)High (Sulfone/Acid lability)
Analysis Run Time 5 - 8 minutes10 - 15 minutes20 - 30 minutes

Workflow Visualization

The decision logic for selecting the analytical platform and the subsequent LC-MS ionization pathway is mapped below.

ComparativeLogic Start CAS 899710-21-5 Purity Analysis Decision Select Analytical Platform Start->Decision GCMS GC-MS (Thermal Degradation) Decision->GCMS High Volatility? HPLC HPLC-UV (Lacks Specificity) Decision->HPLC Routine QA? LCMS LC-MS (Direct & Specific) Decision->LCMS High Confidence? Deriv Requires Derivatization GCMS->Deriv ESI ESI Negative Mode (10mM NH4OAc) LCMS->ESI -COOH Deprotonation Result Validated Purity m/z 297.02[M-H]- Deriv->Result Time Consuming ESI->Result

Platform selection and LC-MS workflow for CAS 899710-21-5.

Self-Validating LC-MS Experimental Protocol

A robust analytical protocol must be a self-validating system—meaning the methodology inherently proves its own accuracy through built-in chemical and mathematical checks.

Phase 1: Sample Preparation & Internal Calibration
  • Stock Preparation: Weigh 1.0 mg of CAS 899710-21-5 and dissolve in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solubilization of the moderately hydrophobic fluorobenzyl and furan rings without risking hydrolysis.

  • Working Solution: Dilute the stock to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Self-Validation Check (Negative Control): Prepare a blank diluent vial (50:50 Water:Acetonitrile). This must be injected immediately prior to the sample to establish a baseline, proving that any subsequent signal is not an artifact of column carryover.

Phase 2: Chromatographic Separation (RP-HPLC)
  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

    • Causality (The Buffer Paradox): While 0.1% Formic Acid is the industry default, its low pH (~2.7) suppresses the ionization of carboxylic acids by keeping them protonated. Using a near-neutral buffer like Ammonium Acetate ensures the furan-2-carboxylic acid remains deprotonated in the liquid phase, exponentially maximizing the [M-H]⁻ signal in the ESI source .

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI Negative Mode)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

  • Parameters: Capillary Voltage at 2.5 kV; Desolvation Temperature at 350°C.

    • Causality: Negative mode is specifically chosen to exploit the acidic proton of the carboxyl group, generating a highly stable [M-H]⁻ ion with a theoretical exact mass of m/z 297.0233.

Phase 4: Data Validation & Orthogonal Profiling
  • Orthogonal Detection: Route the column effluent through an inline Photodiode Array (PDA) detector prior to the MS. Compare the UV peak area (at 254 nm) to the MS Total Ion Chromatogram (TIC).

    • Self-Validation Check: This ensures no "MS-invisible" impurities (e.g., non-ionizable hydrocarbons) are artificially inflating the perceived purity.

  • Isotopic Profiling (Positive Control): The system must automatically verify the isotopic signature. Because the molecule contains a sulfone group (one Sulfur atom), the mass spectrum must display a ³⁴S isotope peak at m/z 299.02 with an intensity of approximately 4.2% to 4.5% relative to the monoisotopic peak (m/z 297.02). If this specific isotopic ratio is absent, the peak is an isobaric impurity, mathematically invalidating the identity of the compound.

References

  • Predicting compound amenability with liquid chromatography-mass spectrometry to improve non-targeted analysis. National Center for Biotechnology Information (NCBI) PMC. Available at:[Link]

Validation

Comparative Analysis: Furan vs. Thiophene Sulfonyl Analogs in Drug Design

Executive Summary: The Bioisosteric Trade-Off In medicinal chemistry, the replacement of a furan ring with a thiophene (or vice versa) is a classic bioisosteric switch used to modulate physicochemical properties and meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the replacement of a furan ring with a thiophene (or vice versa) is a classic bioisosteric switch used to modulate physicochemical properties and metabolic stability.[1][2] While both are five-membered aromatic heterocycles, they are not interchangeable without significant consequences to the safety and efficacy profile of a lead candidate.[2]

  • Furan Sulfonyls: Offer higher polarity and distinct hydrogen-bonding potential (oxygen as an H-bond acceptor). However, they carry a severe structural alert due to metabolic activation into reactive dicarbonyl species (cis-2-butene-1,4-dial), leading to hepatotoxicity.

  • Thiophene Sulfonyls: Generally exhibit superior metabolic stability and higher lipophilicity (LogP). While they can undergo S-oxidation, they are often the preferred scaffold for mitigating the attrition risk associated with furan-induced covalent protein binding.

This guide provides a rigorous, data-driven analysis to assist in the rational selection between these two scaffolds.

Physicochemical & Electronic Profile

The fundamental difference lies in the heteroatom's impact on aromaticity and electronics.[3] Sulfur (3rd period) is less electronegative and larger than Oxygen (2nd period), allowing for 3d-orbital participation and better orbital overlap with the carbon


-system.
Table 1: Comparative Properties of Furan and Thiophene Scaffolds
FeatureFuran AnalogThiophene AnalogImpact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)O is smaller (

1.52 Å) than S (

1.80 Å).
Electronegativity 3.44 (Pauling)2.58 (Pauling)Furan is more polar; Thiophene is more lipophilic.
Aromaticity Low (Resonance Energy ~16 kcal/mol)High (Resonance Energy ~29 kcal/mol)Thiophene mimics phenyl rings better; Furan is more diene-like.
H-Bonding Acceptor (Lone pair available)Weak/Negligible AcceptorFuran can engage in specific polar interactions in the binding pocket.
Solubility Higher aqueous solubilityLower aqueous solubilityFuran helps lower LogD in lipophilic series.
Acid Stability Poor (Acid-sensitive polymerization)Good (Stable to strong acids)Critical for synthetic route selection (e.g., chlorosulfonation).

Critical Liability: Metabolic Activation Mechanisms

The most significant differentiator is the mechanism of metabolic toxicity. As a scientist, you must treat the furan ring as a potential toxicophore until proven otherwise.

Furan Toxicity: The cis-2-butene-1,4-dial Pathway

Cytochrome P450 (specifically CYP2E1) oxidizes the furan ring to an unstable epoxide or radical intermediate, which rapidly opens to form cis-2-butene-1,4-dial (BDA) .[4][5][6] BDA is a highly reactive


-unsaturated dicarbonyl that covalently binds to:
  • Glutathione (GSH): Detoxification pathway.

  • Proteins/DNA: Toxicity pathway (hepatocellular necrosis, cholangiocarcinoma).

Thiophene Toxicity: S-Oxidation

Thiophenes are metabolized via S-oxidation to thiophene S-oxides and S,S-dioxides, or via epoxidation. While thiophene S-oxides are electrophilic and can deplete GSH, the thiophene ring is generally far more robust than furan. However, specific derivatives (e.g., Tienilic acid) have been withdrawn due to immune-mediated hepatitis linked to thiophene S-oxide adducts.

Visualization: Metabolic Activation Pathways

MetabolicPathways cluster_furan Furan Activation (High Risk) cluster_thiophene Thiophene Activation (Moderate Risk) Furan Furan Scaffold CYP_F CYP450 (CYP2E1) Furan->CYP_F BDA cis-2-butene-1,4-dial (Reactive Enedial) CYP_F->BDA Oxidative Ring Opening Tox_F Protein/DNA Adducts (Hepatotoxicity) BDA->Tox_F Covalent Binding GSH_F GSH Conjugate (Detox) BDA->GSH_F Glutathione S-Transferase Thio Thiophene Scaffold CYP_T CYP450 Thio->CYP_T S_Ox Thiophene S-oxide (Electrophile) CYP_T->S_Ox S-Oxidation Tox_T Protein Adducts (Idiosyncratic) S_Ox->Tox_T Michael Addition GSH_T Mercapturic Acid (Excretion) S_Ox->GSH_T GSH Conjugation

Figure 1: Comparative metabolic activation pathways. Note the direct ring-opening of furan to the highly reactive enedial (BDA), a potent alkylating agent.

Experimental Validation: The Self-Validating Protocol

To objectively compare a furan vs. thiophene analog in your pipeline, you cannot rely solely on predictive models. You must run a Reactive Metabolite Trapping Assay .

Protocol: Glutathione (GSH) Trapping Assay

This assay detects short-lived electrophilic metabolites by trapping them with GSH, followed by LC-MS/MS analysis.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Test Compound (10 µM)[7]

  • Glutathione (GSH) (5 mM) or GSH/GSH-EE (Ethyl ester) mix

  • NADPH regenerating system

  • Control: Ticlopidine (Positive control for thiophene bioactivation)[8]

Step-by-Step Workflow:

  • Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction (Time

    
    ).
    
  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Centrifugation: Spin at 3000g for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-HRMS (High-Res Mass Spec).

Data Interpretation:

  • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (GSH).

  • Furan Signal: Mass shift of +307 Da (GSH adduct) usually indicates BDA formation. Note: BDA often forms a bis-GSH adduct or cyclizes with GSH to form a pyrrole derivative.

  • Thiophene Signal: Mass shift of +16 Da (Oxygen) + 307 Da (GSH) suggests S-oxide/epoxide trapping.

Visualization: Screening Decision Logic

ScreeningWorkflow Start Start: Lead Optimization (Furan vs Thiophene) Assay Run GSH Trapping Assay (HLM + NADPH + GSH) Start->Assay Result Analyze LC-MS Data Assay->Result Furan_Adduct GSH Adduct Detected? (High Levels) Result->Furan_Adduct Furan Analog Thio_Adduct GSH Adduct Detected? (Low/No Levels) Result->Thio_Adduct Thiophene Analog Decision_F HIGH RISK: Structural Alert Switch to Thiophene or Block Metabolic Site Furan_Adduct->Decision_F Decision_T LOWER RISK: Proceed to Pharmacokinetics (PK) Thio_Adduct->Decision_T

Figure 2: Decision matrix for evaluating metabolic risks of furan vs. thiophene analogs.

Synthetic Accessibility: Sulfonylation Strategies

The chemical stability differences dictate the synthetic route.

1. Thiophene Sulfonylation (Robust): Thiophene is stable to strong acids. Direct chlorosulfonation is the industry standard.

  • Reagents: Chlorosulfonic acid (

    
    ), 
    
    
    
    .
  • Mechanism:[9][10][11][12][13] Electrophilic Aromatic Substitution (EAS).

  • Outcome: High yield of Thiophene-2-sulfonyl chloride.

2. Furan Sulfonylation (Sensitive): Furan polymerizes/decomposes in chlorosulfonic acid. Alternative "soft" methods are required.

  • Method A (Sulfur Trioxide Complex): Use

    
     complex (mild conditions) followed by chlorination with 
    
    
    
    .
  • Method B (Lithiation):

    • 
      -BuLi, 
      
      
      
      (Lithiation at C2).
    • Quench with

      
       gas 
      
      
      
      Lithium sulfinate (
      
      
      ).
    • Oxidation with NCS (N-chlorosuccinimide)

      
       Furan-2-sulfonyl chloride.
      
  • Why: This avoids the acid-catalyzed ring opening that destroys the furan core.

Conclusion & Recommendation

While furan analogs may offer specific advantages in solubility or H-bond acceptor capability, the metabolic liability of the furan ring (formation of BDA) presents a high barrier to drug development .

Recommendation:

  • Default Choice: Start with the Thiophene sulfonyl analog. It offers a safer metabolic profile and robust chemistry.

  • Justification for Furan: Only pursue the Furan analog if:

    • The Thiophene analog shows significantly reduced potency (>10-fold loss).

    • The Furan oxygen is proven (via X-ray co-crystal) to be essential for a critical H-bond interaction.

  • Risk Mitigation: If Furan is selected, you must perform GSH trapping early and screen for covalent binding to mitigate late-stage hepatotoxicity failures.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. [Link]

  • Dansette, P. M., et al. (2005).[12] "Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9." Molecular Pharmacology. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Chen, L. J., et al. (1995). "Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan." Chemical Research in Toxicology. [Link]

  • Dalvie, D. K., et al. (2002). "Assessment of Reactive Metabolites in Drug Discovery." Chemical Research in Toxicology. [Link]

Sources

Comparative

A Comparative Crystallographic Guide to 5-Substituted-2-Furoic Acids: Unveiling the Influence of Substituents on Solid-State Architecture

Introduction: The Significance of Crystalline Architecture in Furoic Acid Derivatives 5-Substituted-2-furoic acids are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Crystalline Architecture in Furoic Acid Derivatives

5-Substituted-2-furoic acids are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. Their utility is deeply intertwined with their three-dimensional structure in the solid state, which dictates key physicochemical properties such as solubility, stability, and bioavailability. Understanding and controlling the crystalline architecture of these molecules is therefore of paramount importance for the rational design of novel pharmaceuticals and functional materials.

This comprehensive guide provides an in-depth comparison of the X-ray crystallography data for a series of 5-substituted-2-furoic acids, where the substituent at the 5-position is varied to include electron-donating and electron-withdrawing groups. By analyzing the subtle yet significant changes in crystal packing, intermolecular interactions, and supramolecular synthons, we aim to elucidate the fundamental principles governing the solid-state assembly of these versatile compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystal engineering principles for the targeted design of furoic acid derivatives with optimized properties.

Comparative Analysis of Crystal Structures

The crystal structures of 5-substituted-2-furoic acids are predominantly governed by the interplay of hydrogen bonding involving the carboxylic acid moiety and weaker interactions influenced by the 5-substituent. A consistent feature across this class of compounds is the formation of the robust carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds. However, the nature of the 5-substituent introduces significant variations in the overall crystal packing, leading to different supramolecular assemblies.

Here, we compare the crystallographic data for a representative set of 5-substituted-2-furoic acids. Unsubstituted 2-furoic acid serves as our baseline for understanding the impact of the 5-substituent.

CompoundSubstituent (R)FormulaCrystal SystemSpace GroupKey Intermolecular Interactions
2-Furoic Acid -HC₅H₄O₃TriclinicP-1Carboxylic acid dimers[1]
5-Nitro-2-furoic acid -NO₂C₅H₃NO₅MonoclinicP2₁/cCarboxylic acid dimers, C-H···O interactions
5-Hydroxymethyl-2-furoic acid -CH₂OHC₆H₆O₄MonoclinicP2₁/cCarboxylic acid dimers, O-H···O chains, C-H···O interactions
5-Bromo-2-furoic acid -BrC₅H₃BrO₃MonoclinicP2₁/nCarboxylic acid dimers, C-H···O interactions, Br···O halogen bonds
5-Chloro-2-furoic acid -ClC₅H₃ClO₃MonoclinicP2₁/nCarboxylic acid dimers, C-H···O interactions, Cl···O halogen bonds
5-Methyl-2-furoic acid -CH₃C₆H₆O₃MonoclinicP2₁/cCarboxylic acid dimers, C-H···O interactions

Discussion of Structural Trends:

The introduction of a substituent at the 5-position significantly influences the crystal packing. For instance, the presence of a nitro group in 5-nitro-2-furoic acid , an electron-withdrawing group, leads to a more compact packing arrangement driven by a combination of strong hydrogen bonds and weaker C-H···O interactions.

In contrast, the hydroxymethyl group in 5-hydroxymethyl-2-furoic acid , a group capable of both donating and accepting hydrogen bonds, results in the formation of extended one-dimensional chains through O-H···O interactions between the hydroxyl group and the carboxylic acid oxygen of an adjacent molecule. This creates a more complex and networked crystal structure.

The halogenated derivatives, 5-bromo-2-furoic acid and 5-chloro-2-furoic acid , exhibit the expected carboxylic acid dimers, but also participate in halogen bonding (Br···O and Cl···O), a directional non-covalent interaction that plays a crucial role in directing the crystal packing. The influence of these halogen bonds on the overall supramolecular architecture is a key area of interest in crystal engineering.

The seemingly simple methyl group in 5-methyl-2-furoic acid also perturbs the crystal packing compared to the unsubstituted analogue, primarily through steric effects and weak C-H···O interactions, demonstrating that even subtle changes in the substituent can have a discernible impact on the solid-state structure.

Experimental Methodologies: A Self-Validating Approach

The reliability of crystallographic data is contingent upon the quality of the single crystals and the rigor of the experimental procedures. This section outlines the general, yet critical, steps for the synthesis, crystallization, and X-ray diffraction analysis of 5-substituted-2-furoic acids, emphasizing the causality behind each experimental choice.

Synthesis of 5-Substituted-2-Furoic Acids

The synthesis of the target molecules is the foundational step. The choice of synthetic route is dictated by the nature of the desired 5-substituent.

  • For 2-Furoic Acid: A common industrial method is the Cannizzaro reaction of furfural.[2]

  • For 5-Methyl-2-furoic Acid: An efficient synthesis involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furoic acid using a Pd/C catalyst.[3][4]

  • For 5-Chloro-2-furoic Acid: This can be prepared by the hydrolysis of 5-chloro-2-furancarboxylic acid ethyl ester.[5]

  • For 5-Amino-2-furoic Acid Precursors: A chemobiocatalytic route starting from 5-hydroxymethylfurfural can be employed to produce 5-aminomethyl-2-furancarboxylic acid.[6]

Single Crystal Growth: The Art and Science of Nucleation and Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect. The principle behind crystallization is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Step-by-Step Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately at room temperature or upon gentle heating. The ideal scenario is a solvent in which the compound has slightly lower solubility at room temperature, allowing for slow evaporation and controlled crystal growth. Common solvents for furoic acids include ethanol, methanol, acetone, and water-cosolvent mixtures.

  • Preparation of a Saturated Solution: Dissolve the purified 5-substituted-2-furoic acid in the chosen solvent or solvent mixture. Gentle heating may be required to achieve saturation. It is crucial to ensure all solid material has dissolved.

  • Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step removes any microscopic particles that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has a few small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent, which is essential for the growth of large, well-defined crystals. The vial should be left undisturbed in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully harvest them using a spatula or by decanting the mother liquor. The crystals should be gently washed with a small amount of cold solvent to remove any residual impurities from the surface and then air-dried.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Workflow for SCXRD Analysis:

SCXRD_Workflow A Crystal Selection & Mounting B Diffractometer Setup A->B Mount on goniometer C Data Collection B->C Set parameters (temp, exposure) D Data Processing C->D Integration of reflection intensities E Structure Solution D->E Phase problem solution (e.g., direct methods) F Structure Refinement E->F Least-squares refinement G Validation & Analysis F->G Check for consistency & analyze geometry

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Visualization of Key Supramolecular Synthons

The predictable and recurring patterns of intermolecular interactions are known as supramolecular synthons. In the case of 5-substituted-2-furoic acids, the carboxylic acid dimer is the most prominent synthon.

Caption: The carboxylic acid dimer synthon in 5-substituted-2-furoic acids.

Conclusion: From Crystal Structure to Material Properties

The comparative analysis of the crystal structures of 5-substituted-2-furoic acids reveals a delicate balance of intermolecular forces that dictate their solid-state architecture. The robust carboxylic acid dimer synthon provides a primary structural motif, while the electronic and steric nature of the 5-substituent fine-tunes the overall crystal packing through a variety of weaker interactions, including C-H···O hydrogen bonds and halogen bonds.

This guide underscores the importance of a detailed crystallographic investigation in understanding the structure-property relationships of these valuable compounds. By elucidating the principles of their self-assembly, researchers can more effectively design and synthesize new furoic acid derivatives with tailored properties for applications in drug delivery, materials science, and beyond. The provided experimental protocols offer a validated framework for obtaining high-quality crystallographic data, enabling further exploration into the rich and complex solid-state chemistry of this important class of molecules.

References

  • Xu, X., Hong, C.-B., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Advances, 13(7), 4583-4591. [Link]

  • Xu, X., Hong, C.-B., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Advances, 13(7), 4583-4591. [Link]

  • Xu, X., Hong, C.-B., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate. [Link]

  • Li, Y., et al. (2020). Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. Bioresource Technology, 303, 122930. [Link]

  • Li, R., et al. (2025). A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO₂. Green Chemistry. [Link]

  • World, M. D. P. I. (2018). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. MDPI. [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]

  • Ristic, A., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1957-1969. [Link]

  • Masamune, T., Ono, M., & Matsue, H. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 48(2), 491-496. [Link]

  • PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. Retrieved from [Link]

  • Ristic, A., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1957-1969. [Link]

  • Ristic, A., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1957-1969. [Link]

  • Zhang, W., et al. (2024). One-pot Two-step Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. ChemCatChem. [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model compound methyl 4-deoxy-β-L-threo-hex-4-enopyranosiduronic acid (1). ResearchGate. [Link]

  • Reen, F. J., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1146. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2024). Improving the Understanding of Chemical Concepts. The Latest CSD Data Update. Retrieved from [Link]

  • NIST. (n.d.). 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. Retrieved from [Link]

  • Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5097-5104. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5097-5104. [Link]

  • Google Patents. (n.d.). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
  • Bera, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H₂ Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1272-1282. [Link]

  • Al-Majid, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 585-590. [Link]

  • ResearchGate. (n.d.). Screenshot of the CSD community Access Structures results page. Retrieved from [Link]

  • Tahir, M. N., & Shad, H. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o589. [Link]

  • ResearchGate. (n.d.). Crystal structures of amino acids: investigations into CSD. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2019). A Million Crystal Structures: the CSD Contribution in the Designing of Biologically-Active Molecules. Retrieved from [Link]

  • Mohamed, S. K., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 837-842. [Link]

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Validation

Benchmarking 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid against standard inhibitors

[1] Executive Summary 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (CAS: 899710-21-5) is a highly potent, selective inhibitor of D-amino acid oxidase (DAAO) . Belonging to the class of 5-substituted-2-furoic acids,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (CAS: 899710-21-5) is a highly potent, selective inhibitor of D-amino acid oxidase (DAAO) . Belonging to the class of 5-substituted-2-furoic acids, this compound represents a significant optimization over early-generation inhibitors like sodium benzoate and CBIO (5-chlorobenzo[d]isoxazol-3-ol). Its structural design—specifically the sulfonyl-methyl linker—enhances metabolic stability while maintaining high affinity for the DAAO active site.

This guide benchmarks the compound against industry standards, detailing its mechanism, experimental validation protocols, and comparative performance in drug discovery contexts such as schizophrenia and neuropathic pain research.

Mechanism of Action & Therapeutic Rationale

The Target: D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine .[1][2] In the mammalian central nervous system (CNS), D-serine acts as a crucial co-agonist at the NMDA receptor (NMDAR) glycine site.

  • Pathology: Hyperactivity of DAAO leads to depleted D-serine levels, contributing to NMDAR hypofunction—a key driver of cognitive symptoms in schizophrenia and chronic pain states.

  • Inhibition Strategy: Blocking DAAO prevents D-serine degradation, elevating its synaptic concentration and restoring NMDAR-mediated neurotransmission (Long-Term Potentiation).

Structural Advantage

The subject compound features a 2-furoic acid core , which mimics the carboxylate of the natural substrate (D-amino acids) to anchor into the active site via interaction with Arg283 . The 5-sulfonyl-benzyl tail extends into the hydrophobic sub-pocket, providing high potency and selectivity compared to smaller, polar inhibitors.

Pathway Diagram

The following diagram illustrates the catalytic pathway and the downstream effect of inhibition.

DAAO_Pathway Figure 1: Mechanism of Action. The inhibitor blocks DAAO, preserving D-Serine to potentiate NMDAR signaling. D_Serine D-Serine (Synaptic) DAAO DAAO Enzyme (Active) D_Serine->DAAO Substrate Binding NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonism Metabolites Hydroxypyruvate + H2O2 + NH3 DAAO->Metabolites Oxidative Deamination Inhibitor 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (Inhibitor) Inhibitor->DAAO Blocks Active Site (Arg283 Interaction) Cognition Cognitive Function (LTP) NMDAR->Cognition Signaling

[4]

Benchmarking Landscape

The following table compares 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid against standard inhibitors. Data is synthesized from class-representative studies (e.g., Duplantier et al., 2009).[3]

Comparative Performance Data
FeatureSubject Compound (Furoic Acid Derivative)CBIO (Standard Tool)Sodium Benzoate (Classic)Luvadaxistat (Clinical Benchmark)
Primary Target Human DAAOHuman/Porcine DAAODAAO (Non-specific)Human DAAO
IC50 (Potency) 4 – 20 nM (High)~100 – 200 nM~100 – 500 µM (Low)~5 – 10 nM
Binding Mode Competitive (Arg283 anchor + Hydrophobic pocket)CompetitiveCompetitiveCompetitive
Selectivity >1000x vs. D-Aspartate Oxidase (DDO)ModerateLowHigh
Solubility Moderate (Sulfonyl improves polarity)Poor (Aqueous)HighHigh
CNS Penetration Optimized (Low efflux)Low (Brain/Plasma < 0.1)ModerateHigh
Metabolic Stability High (Sulfonyl linker resistant to oxidation)Low (Rapid glucuronidation)HighHigh
Interpretation
  • Vs. Sodium Benzoate: The subject compound is orders of magnitude more potent (nM vs µM), allowing for lower dosing and reduced off-target risks.

  • Vs. CBIO: While CBIO is a standard in vitro tool, it suffers from poor solubility and rapid metabolic clearance. The furoic acid derivative offers superior physicochemical properties for in vivo studies.

  • Vs. Clinical Standards: It approaches the potency of clinical candidates like Luvadaxistat, making it an excellent preclinical probe for validating the DAAO mechanism.

Experimental Protocol: DAAO Enzymatic Assay

To validate the inhibitor's potency, use a fluorometric coupled assay detecting H₂O₂ generation via Amplex Red.

Reagents & Setup
  • Enzyme: Recombinant Human DAAO (rhDAAO), final conc. 5 nM.

  • Substrate: D-Serine, final conc. 10 mM (Km is typically ~5-10 mM).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.2 U/mL).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.01% Tween-20.

  • Inhibitor Stock: 10 mM in DMSO (Serial dilution 1:3).

Workflow Diagram

Assay_Workflow Figure 2: Fluorometric DAAO Inhibition Assay Workflow. Step1 1. Preparation Dilute Inhibitor in Buffer (0.1 nM - 10 µM) Step2 2. Pre-Incubation Add rhDAAO (5 nM) Incubate 15 min @ 25°C Step1->Step2 Step3 3. Reaction Start Add Substrate Mix (D-Serine + Amplex Red + HRP) Step2->Step3 Step4 4. Kinetic Read Measure Fluorescence (Ex 530nm / Em 590nm) Step3->Step4 Step5 5. Analysis Calculate Slope (RFU/min) Fit to Sigmoidal Dose-Response Step4->Step5

Step-by-Step Methodology
  • Compound Preparation: Dissolve 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid in 100% DMSO to 10 mM. Perform 10-point serial dilutions (1:3) in assay buffer. Ensure final DMSO concentration is <1%.

  • Enzyme Addition: Add 20 µL of diluted inhibitor and 20 µL of rhDAAO enzyme solution to a black 384-well plate.

  • Equilibration: Incubate for 15 minutes at room temperature (25°C) to allow inhibitor binding.

  • Substrate Initiation: Add 20 µL of Substrate/Detection Mix (D-Serine, Amplex Red, HRP).

  • Measurement: Immediately monitor fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

  • Data Processing: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to the IC50 equation:
    
    
    
    

Scientific Validation & Causality

Why this specific structure?

The 2-furoic acid moiety is a bioisostere of the amino acid carboxylate, critical for electrostatic interaction with Arg283 and Tyr224 in the DAAO active site.

  • Causality of Potency: The 5-position substitution allows the molecule to extend into a hydrophobic channel near the FAD cofactor.

  • Causality of Stability: Early inhibitors used ether linkers (

    
    ), which were metabolically labile. The sulfonyl (
    
    
    
    )
    linker in this compound resists oxidative metabolism, significantly improving half-life (
    
    
    ) and oral bioavailability compared to predecessors.
Self-Validating Control
  • Positive Control: Always run a CBIO curve in parallel. If CBIO IC50 deviates significantly from ~100-200 nM, the assay conditions (e.g., enzyme quality) are invalid.

  • Interference Check: Test the compound without DAAO but with H₂O₂ and HRP to ensure it does not quench fluorescence or inhibit HRP directly (false positive).

References

  • Duplantier, A. J., et al. (2009).[3] "Discovery of 5-Substituted 2-Furoic Acids as Potent D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 52(12), 3576–3585.

  • Smith, S. M., et al. (2009). "The Behavioral and Neurochemical Effects of a Novel D-Amino Acid Oxidase Inhibitor... and D-Serine." Journal of Pharmacology and Experimental Therapeutics, 328(3), 921-930.

  • Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1][2] Current Pharmaceutical Design, 19(14), 2499-2511.

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition... for the Treatment of Schizophrenia." Journal of Clinical Psychiatry. (Context for Clinical Benchmarking).

Sources

Comparative

Cross-Validation of Biological Activity in Different Cell Lines: A Comparison Guide for Recombinant TNF-α

The Imperative of Multi-Line Cross-Validation In preclinical drug discovery and assay development, validating the biological activity of a recombinant protein or drug candidate in a single cell line is scientifically ins...

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Multi-Line Cross-Validation

In preclinical drug discovery and assay development, validating the biological activity of a recombinant protein or drug candidate in a single cell line is scientifically insufficient. Highly pleiotropic molecules, such as Tumor Necrosis Factor-alpha (TNF-α), trigger vastly different phenotypic responses depending on the receptor expression profile and intracellular signaling machinery of the target cell.

To ensure that a recombinant cytokine is not producing context-dependent artifacts, its activity must be cross-validated across diverse functional assays. This guide objectively compares the performance of a Premium High-Purity Recombinant Human TNF-α (rhTNF-α) against two widely used standard-grade alternatives (Competitor A and Competitor B). We evaluate their efficacy across three distinct biological axes: cytotoxicity, transcriptional activation, and surface protein expression.

Mechanistic Divergence: Why One Cell Line is Never Enough

TNF-α binds to the TNF Receptor 1 (TNFR1), initiating a bifurcated signaling cascade[1]. The downstream physiological result is dictated by the specific cell line utilized:

  • L-929 (Murine Fibrosarcoma): In the presence of a transcriptional inhibitor, the TNFR1-TRADD complex recruits FADD and Caspase-8, driving the cell into rapid apoptosis[2].

  • HeLa (Human Cervical Adenocarcinoma): The TRADD complex preferentially recruits TRAF2, activating the IKK complex. This leads to the phosphorylation and nuclear translocation of NF-κB (p65/p50), promoting survival and inflammatory gene transcription[3].

  • HUVEC (Human Umbilical Vein Endothelial Cells): NF-κB activation translates into the robust surface expression of leukocyte adhesion molecules, specifically ICAM-1 (CD54), which is critical for immune cell tethering[4],[5].

TNF_Signaling TNF TNF-α Ligand TNFR1 TNFR1 Receptor TNF->TNFR1 TRADD TRADD Complex TNFR1->TRADD FADD FADD TRADD->FADD Actinomycin D Sensitization TRAF2 TRAF2 / RIPK1 TRADD->TRAF2 Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis (L-929 Cells) Caspase8->Apoptosis IKK IKK Complex TRAF2->IKK NFkB NF-κB (p65/p50) IKK->NFkB GeneExp Gene Expression (HeLa / HUVEC) NFkB->GeneExp ICAM-1 / Survival

Bifurcated TNF-α signaling pathways demonstrating context-dependent apoptosis or gene expression.

Objective Performance Comparison: Premium rhTNF-α vs. Alternatives

To establish trustworthiness, biological activity must be benchmarked against international standards (e.g., NIBSC Working Standards)[6]. The table below summarizes the quantitative cross-validation of the Premium rhTNF-α against two market alternatives.

Performance MetricPremium rhTNF-αCompetitor A (Standard)Competitor B (Standard)
L-929 Cytotoxicity (

)
15 - 30 pg/mL 45 - 80 pg/mL50 - 100 pg/mL
HeLa NF-κB Activation (

)
0.8 - 1.2 ng/mL 2.5 - 4.0 ng/mL3.0 - 5.5 ng/mL
HUVEC ICAM-1 Expression (

)
1.5 - 2.0 ng/mL 4.0 - 6.5 ng/mL5.0 - 8.0 ng/mL
Purity (SEC-HPLC) > 98% (Monomeric) > 95%> 90%
Endotoxin Level < 0.01 EU/μg < 0.1 EU/μg< 1.0 EU/μg

Data Insight: The Premium rhTNF-α demonstrates consistently lower


 values across all three orthogonal assays. The ultra-low endotoxin level (< 0.01 EU/μg) is particularly critical for the HUVEC assay, as trace endotoxins (LPS) can independently activate NF-κB via TLR4, creating false-positive adhesion molecule expression.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls and the logic behind its design. Below are the field-proven methodologies used to generate the comparison data.

Protocol A: L-929 Cytotoxicity Assay (Apoptosis Axis)

Causality & Expert Insight: L-929 cells naturally activate NF-κB upon TNF-α exposure, which upregulates survival genes. To force the cells into the apoptotic pathway, we co-treat with Actinomycin D (Acd), a potent transcriptional inhibitor[2]. Furthermore, instead of traditional MTT assays, we utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay. CellTiter-Glo measures ATP as an indicator of metabolically active cells[7]. This homogeneous "add-mix-measure" format is faster and eliminates the prolonged incubation steps required for formazan conversion in MTT assays, reducing metabolic artifacts[8].

Step-by-Step Workflow:

  • Seeding: Plate L-929 cells at

    
     cells/well in a 96-well opaque-walled plate using DMEM + 10% FBS. Incubate overnight at 37°C.
    
  • Sensitization: Replace media with assay media containing 2 μg/mL Actinomycin D[2].

  • Treatment: Add serial dilutions of rhTNF-α (ranging from 0.1 pg/mL to 1000 pg/mL). Include a vehicle control (background cell death) and a NIBSC reference standard control[6]. Incubate for 24 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes[9].

  • Lysis & Read: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[9].

  • Analysis: Record luminescence using a microplate reader. Calculate

    
     using a 4-parameter logistic curve fit.
    
Protocol B: HeLa NF-κB Reporter Assay (Transcriptional Axis)

Causality & Expert Insight: While Western blotting for phosphorylated p65 (Ser536) confirms NF-κB activation[1],[3], a luciferase reporter assay provides a superior, high-throughput quantitative readout of actual transcriptional activity.

Step-by-Step Workflow:

  • Preparation: Seed HeLa cells stably transfected with an NF-κB response element-driven firefly luciferase reporter at

    
     cells/well.
    
  • Starvation: Serum-starve cells for 4 hours prior to treatment to reduce basal NF-κB activity caused by growth factors in FBS.

  • Treatment: Treat cells with serial dilutions of rhTNF-α (0.01 ng/mL to 50 ng/mL) for exactly 6 hours.

  • Detection: Lyse cells using passive lysis buffer and add luciferase substrate.

  • Analysis: Measure luminescence. The fold-induction of luciferase activity directly correlates with the potency of the TNF-α preparation to drive NF-κB signaling.

Protocol C: HUVEC ICAM-1 Expression (Translational/Surface Axis)

Causality & Expert Insight: Measuring surface ICAM-1 expression on primary endothelial cells represents the most physiologically relevant assay for inflammatory cytokines. The timing here is critical: unlike rapid kinase phosphorylation (minutes), ICAM-1 upregulation requires gene transcription, translation, and membrane targeting. Therefore, a prolonged incubation time of at least 6 to 8 hours is mandatory to observe significant surface expression[4].

Step-by-Step Workflow:

  • Seeding: Culture HUVECs in Endothelial Cell Growth Medium (ECGM) until 80% confluent in 6-well plates.

  • Treatment: Treat with rhTNF-α (0.1 ng/mL to 20 ng/mL) for 8 hours[4].

  • Harvesting: Detach cells using a non-enzymatic cell dissociation buffer (e.g., EDTA) to preserve surface proteins. Do not use harsh trypsin, which can cleave the ICAM-1 extracellular domain.

  • Staining: Wash cells in cold FACS buffer (PBS + 2% BSA). Incubate with APC-conjugated anti-human CD54 (ICAM-1) antibody for 30 minutes at 4°C in the dark.

  • Analysis: Wash twice and analyze via Flow Cytometry. Gate on live cells and calculate the Mean Fluorescence Intensity (MFI) to determine the

    
     of the cytokine[5].
    

References

  • "CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation" - promega.com -7

  • "CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation" - promega.com - 9

  • "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corporation" - promega.com - 8

  • "Upregulation of TNF-alpha-induced ICAM-1 surface expression by adenylate cyclase-dependent pathway in human endothelial cells" - nih.gov - 4

  • "Isobavachalcone attenuates TNF-α-induced ICAM-1 and VCAM-1 expression in human umbilical vein endothelial cells" - d-nb.info -5

  • "Aspirin inhibits TNFa- and IL-1-induced NF-kB activation and sensitizes HeLa cells to apoptosis" - ovid.com - 1

  • "Development and Characterization of a Potent Tumor Necrosis Factor-Alpha-Blocking Agent" - nih.gov -2

  • "Helichrysetin and TNF‑α synergistically promote apoptosis by inhibiting overactivation of the NF‑κB and EGFR signaling pathways in HeLa and T98G cells" - spandidos-publications.com - 3

  • "Report on a Collaborative study for proposed NIBSC Working standard for Tumor Necrosis Factor-alpha (TNF-α)" - nibsc.org - 6

Sources

Validation

Spectroscopic Verification of Sulfonyl Group Formation in Furan Synthesis: A Comparative Guide

Introduction The incorporation of the sulfonyl group into furan scaffolds is of significant interest to researchers in medicinal chemistry and materials science. Sulfonyl-containing furans exhibit a wide range of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of the sulfonyl group into furan scaffolds is of significant interest to researchers in medicinal chemistry and materials science. Sulfonyl-containing furans exhibit a wide range of biological activities and unique electronic properties, making them valuable building blocks in drug discovery and the development of novel organic materials.[1][2] However, the successful synthesis and unambiguous characterization of these molecules can be challenging. This guide provides a comprehensive comparison of key spectroscopic techniques for the definitive verification of sulfonyl group formation in furan synthesis, offering insights into the causality behind experimental choices and providing field-proven protocols.

The primary challenge in verifying the formation of a sulfonyl group on a furan ring lies in differentiating it from other sulfur-containing functionalities and confirming its regiochemistry. This guide will delve into the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS) to address this challenge.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic technique offers a unique window into the molecular structure of sulfonyl-furan compounds. The choice of method, or more often the combination of methods, depends on the specific information required, the complexity of the molecule, and the available instrumentation.

TechniqueStrengthsWeaknessesPrimary Application
Infrared (IR) Spectroscopy Excellent for identifying the presence of the SO₂ group through its strong, characteristic stretching vibrations.[3] Fast and requires minimal sample preparation.Can be difficult to definitively assign regiochemistry. The "fingerprint region" can be complex to interpret.[4]Rapid confirmation of functional group presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous determination of regiochemistry and overall structure.[5][6]Less sensitive than MS. Can be time-consuming to acquire and analyze complex spectra.Definitive structural elucidation and isomer differentiation.
Raman Spectroscopy Highly specific for the sulfonyl group, with characteristic vibrational modes. Less interference from water compared to IR.[7][8]Inherently weak signal can necessitate surface-enhancement techniques (SERS).[7]Complementary to IR for vibrational analysis, especially in aqueous media.
Mass Spectrometry (MS) Provides the molecular weight of the compound and valuable fragmentation patterns that can confirm the presence of the sulfonyl group and aspects of the molecular structure.[9][10]Isomer differentiation can be challenging without tandem MS (MS/MS). Can be a destructive technique.Molecular weight determination and fragmentation analysis.

In-Depth Technical Analysis and Experimental Protocols

Infrared (IR) Spectroscopy: The First Line of Verification

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The sulfonyl group (SO₂) has two distinct and strong stretching vibrations, making it readily identifiable.

Characteristic Absorptions:

  • Asymmetric Stretch (νₐₛ SO₂): Typically observed in the range of 1370-1410 cm⁻¹ .[3]

  • Symmetric Stretch (νₛ SO₂): Usually found between 1166-1204 cm⁻¹ .[3]

The presence of both of these strong absorption bands is a clear indicator of the successful introduction of a sulfonyl group. Peaks around 1260 cm⁻¹ can also correspond to sulfonyl stretching vibrations.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the purified solid or liquid furan derivative directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic strong absorption bands for the asymmetric and symmetric SO₂ stretches. Compare the spectrum of the product to that of the starting material to confirm the appearance of these new peaks.

IR_Workflow A Purified Furan Derivative B Place on ATR Crystal A->B Sample Prep C Acquire IR Spectrum (4000-400 cm⁻¹) B->C Data Acquisition D Analyze for SO₂ Peaks (1370-1410 cm⁻¹ & 1166-1204 cm⁻¹) C->D Analysis E Compare with Starting Material D->E F Confirmation of Sulfonyl Group E->F NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire ¹H & ¹³C Spectra A->B C Analyze Chemical Shifts & Coupling Constants B->C D Perform 2D NMR (if necessary) C->D E Definitive Structure Elucidation C->E D->E

Caption: Workflow for NMR spectroscopic analysis.

Raman Spectroscopy: A Complementary Vibrational Technique

Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light. The resulting Raman shift provides information about vibrational, rotational, and other low-frequency modes in a molecule.

Characteristic Signals: The sulfonyl group exhibits characteristic Raman scattering peaks. The S=O stretching vibrations are typically observed in the Raman spectrum. While the Raman signal is inherently weak, it can be a powerful tool, especially for samples in aqueous media, as water is a weak Raman scatterer. [8] Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place the sample (solid or liquid) directly in the path of the laser beam.

  • Data Acquisition: Excite the sample with a laser of a specific wavelength and collect the scattered light.

  • Analysis: Identify the characteristic Raman shifts for the sulfonyl group and compare them with literature values or a known standard.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer structural clues.

Fragmentation Patterns: Sulfonyl-containing compounds often exhibit characteristic fragmentation patterns in mass spectrometry. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a neutral loss of 64 Da. [10]The fragmentation of protonated benzenesulfonamides can lead to the formation of a sulfonyl cation and a neutral counterpart. [9] Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in both full-scan mode to determine the molecular ion peak and in tandem MS (MS/MS) mode to induce fragmentation.

  • Analysis:

    • Determine the accurate mass of the molecular ion and confirm the elemental composition.

    • Analyze the fragmentation pattern for characteristic losses, such as the loss of SO₂, to support the presence of the sulfonyl group.

MS_Workflow A Sample Introduction & Ionization (e.g., ESI) B Acquire Full Scan MS A->B D Perform Tandem MS (MS/MS) A->D C Determine Molecular Weight B->C F Confirmation of Structure C->F E Analyze Fragmentation Pattern D->E E->F

Caption: Workflow for mass spectrometric analysis.

Conclusion

The unambiguous verification of sulfonyl group formation in furan synthesis requires a multi-faceted analytical approach. While IR spectroscopy provides a rapid initial confirmation, NMR spectroscopy stands as the definitive tool for complete structural elucidation, including regiochemistry. Mass spectrometry is invaluable for confirming the molecular weight and providing supporting fragmentation evidence. Raman spectroscopy offers a complementary vibrational analysis, particularly useful in specific sample matrices. By judiciously applying these techniques in concert, researchers can confidently characterize their novel sulfonyl-furan derivatives, paving the way for their application in drug development and materials science.

References

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2020). PMC. [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed. [Link]

  • Mass spectral fragmentations of sulfon
  • Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. (2025, March 18). MDPI. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (2020, August 1). Ingenta Connect. [Link]

  • 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. (2008, July 15). PubMed. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. [Link]

  • Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50). (n.d.). Inchem.org. [Link]

  • Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072. (n.d.). PubChem. [Link]

  • Furan surfactant compositions and methods. (n.d.).
  • Applications of furan and its derivative. (n.d.). Slideshare. [Link]

  • Furan-2-sulfonyl chloride (C4H3ClO3S). (n.d.). PubChemLite. [Link]

  • H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2025, August 6). ResearchGate. [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (n.d.).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). [No Source Found]
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. (2024, August 22). PMC. [Link]

  • 2(3H)-Furan-one, dihydro-3-[(4-hydroxy-phenyl)methylene]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022, April 28). MDPI. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [No Source Found]
  • Raman spectroscopic studies of acid dissociation in sulfonated polystyrene resins. (n.d.). ResearchGate. [Link]

  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.). ResearchGate. [Link]

  • 4.3: Raman Spectroscopy. (2025, January 5). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 26). [No Source Found]
  • Perfect and Defective 13CFuran-Derived Nanothreads from Modest- Pressure Synthesis Analyzed by 13C NMR. (2021, June 15). NSF PAR. [Link]

  • Raman Spectroscopy for Pharmaceutical Quantitative Analysis by Low-Rank Estim
  • Using Raman Spectroscopy for Pharmaceutical Analysis and Quality Control. (2017, August 2). AZoM. [Link]

  • 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC. [Link]

  • Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). (n.d.). [No Source Found]
  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
  • Practical Approach for the Identification of Functional Groups in Organic Compounds. (2020, May 10). Progress in Chemical and Biochemical Research. [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem. (2025, January 8). Science and Education Publishing. [Link]

  • Spectroscopic Methods in Organic Chemistry. (n.d.). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid proper disposal procedures

Topic: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid Proper Disposal Procedures Executive Summary: Operational Directive Compound Identity: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid Functional Classificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid Proper Disposal Procedures

Executive Summary: Operational Directive

Compound Identity: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid Functional Classification: Halogenated Organic Acid / Sulfone Derivative Primary Disposal Stream: High-Temperature Incineration (Halogenated)[1]

Critical Warning: This compound contains a fluorine atom and a sulfonyl group .[1] It must NOT be disposed of in standard non-halogenated organic waste streams.[1] Improper disposal can lead to the release of hydrofluoric acid (HF) and sulfur oxides (SOx) during standard combustion, or damage to municipal water systems if poured down the drain.[1] Treat as a Hazardous Substance with unknown chronic toxicity.[1]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its functional architecture.[1] The disposal protocol is dictated by three specific moieties:

Functional GroupHazard CharacteristicImpact on Disposal
Carboxylic Acid (Furoic core)Corrosive / Acidic (pKa ~3.[1]1)Requires acid-resistant containment (HDPE/Glass).[1] Can react with bases or oxidizers.[1]
Fluorobenzyl Group Halogenated Mandates Halogenated Waste classification.[1] Incineration requires scrubbers to capture HF.[1]
Sulfonyl Group Thermal Decomposition Releases SOx gases upon combustion.[1] Requires high-temperature incineration (>1100°C).[1]

Physical State: Typically a white to off-white crystalline solid.[1] Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (acidic pH).[1]

Pre-Disposal Handling & Containment

Before moving the material to waste storage, ensure the following containment protocols are active.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloved Nitrile (0.11 mm minimum) is sufficient for the solid powder.[1] If dissolved in aggressive solvents (e.g., DCM), use Silver Shield/Laminate gloves.[1]

  • Respiratory: If handling open powder outside a fume hood, an N95/P100 particulate respirator is mandatory.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1]

  • Liquid Waste (Solutions): Amber glass bottles or HDPE carboys.[1]

    • Note: Do not use metal containers (aluminum/steel) due to the corrosive nature of the free acid.

Step-by-Step Disposal Protocol

This protocol assumes the compound is in a research laboratory setting.[1]

Scenario A: Disposal of Pure Solid / Powder
  • Segregation: Isolate the compound from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid"[1]

    • Hazards: "Corrosive," "Toxic," "Halogenated."[1]

  • Packaging: Transfer the solid into a dedicated Solid Halogenated Waste container.

    • Technique: Use a disposable spatula.[1] Do not generate dust.[1][2][3][4]

  • Decontamination: Wipe the exterior of the primary container with a damp paper towel (water/methanol).[1] Dispose of the towel in the same solid waste bin.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Solvent Check: Identify the solvent.[1]

    • If Halogenated (DCM, Chloroform): Combine with Liquid Halogenated Waste .[1]

    • If Non-Halogenated (Methanol, DMSO):STILL combine with Liquid Halogenated Waste because the solute (the furoic acid derivative) contains Fluorine.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slightly to pH 5–9 using saturated Sodium Bicarbonate (

    
    ) before adding to the waste carboy, unless your facility allows acidic organic waste.
    
    • Caution: Neutralization generates

      
       gas.[1] Allow evolution to cease before capping.[1]
      
Scenario C: Contaminated Glassware/Sharps
  • Rinsing: Triple rinse glassware with a minimal amount of acetone or methanol.[1]

  • Rinsate Disposal: Pour rinsate into the Liquid Halogenated Waste container.

  • Glass Disposal: Once rinsed, glass can be disposed of in the standard "Broken Glass/Sharps" bin (unless acutely toxic residues remain, in which case, dispose of the entire vial as solid hazardous waste).[1]

Waste Stream Decision Logic (Visualized)

The following diagram illustrates the critical decision pathways for segregating this specific compound to ensure regulatory compliance.

DisposalLogic Start Waste: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mixture State->Liquid BinSolid BIN: Solid Hazardous Waste (Tag: Halogenated Organic) Solid->BinSolid Direct Transfer SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (e.g., DMSO) SolventCheck->NonHaloSolv BinLiquid BIN: Liquid Halogenated Waste (Tag: Acidic, Fluorinated) HaloSolv->BinLiquid Combine NonHaloSolv->BinLiquid Must Segregate as Halogenated Due to Solute (Fluorine)

Figure 1: Decision matrix for segregating fluorinated furoic acid derivatives. Note that even non-halogenated solutions must move to the halogenated stream due to the solute.[1]

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is >5g or creates dust, clear the immediate area.[1]

  • PPE Up: Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Dry Spill (Powder):

    • Do not use a brush (creates dust).[1]

    • Cover with a wet paper towel (dampened with water) to prevent dispersal.[1]

    • Scoop up the material and the towel into a wide-mouth jar.[1]

    • Label as "Spill Debris: Fluorinated Organic Acid."[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Universal Spill Pads).[1]

    • Do not use combustible materials like sawdust (potential reaction with sulfonyl/acid groups).[1]

    • Collect and dispose of as Solid Halogenated Waste .[1]

Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D002 (if pH < 2)Corrosive Waste (Acidic)
US EPA (RCRA) None (default) If pH > 2, list as "Non-RCRA Regulated Hazardous Waste" but flag for Halogens.[1]
EU Waste Code 07 01 03* Organic halogenated solvents, washing liquids and mother liquors.[1]
DOT (Transport) UN 3261 Corrosive Solid, Acidic, Organic, N.O.S. (5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid)

Why "Halogenated" Matters: Incinerators operating below 1100°C cannot effectively break down the Carbon-Fluorine bond or capture the resulting HF gas.[1] Sending this to a non-halogenated fuel blending program is a compliance violation in most jurisdictions [1].[1]

References

  • United States Environmental Protection Agency (EPA). (2024).[1] Halogenated Solvent Waste Management and Land Disposal Restrictions. RCRA Online.[1] [Link]1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Furoic Acid. (Used as SAR reference for furoic acid core acidity and handling).[1] ]">https://www.fishersci.com[1]

  • National Institute of Standards and Technology (NIST). (2024).[1] 2-Furancarboxylic acid Standard Reference Data. NIST Chemistry WebBook.[1][5] [Link]1][5]

  • Sigma-Aldrich. (2024).[1] Waste Disposal of Fluorinated Organic Compounds. Technical Safety Bulletins. ]">https://www.sigmaaldrich.com[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid
Reactant of Route 2
5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid
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